molecular formula C18H26O6 B162650 18-Carboxy dinor Leukotriene B4 CAS No. 102674-12-4

18-Carboxy dinor Leukotriene B4

カタログ番号: B162650
CAS番号: 102674-12-4
分子量: 338.4 g/mol
InChIキー: XWRIIHRGMKHPHN-USRRKILKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

18-COOH-19,20-LTB4, also known as 18-carboxy-19,20-dinorleukotriene B4 or 18-hydroxy-18-oxo-dinorleukotriene B4, is a bioactive metabolite of Leukotriene B4 (LTB4) . It is formed through the β-oxidation of 20-carboxy-LTB4 in the liver, a key step in the metabolic inactivation pathway of the potent pro-inflammatory mediator LTB4 . This metabolite is characterized by its reduced lipophilicity compared to its precursors . Research into LTB4 and its metabolic cascade, including metabolites like 18-COOH-19,20-LTB4, is critical for understanding the resolution of inflammation and the pathophysiology of inflammatory diseases such as psoriasis, inflammatory bowel disease, and acute respiratory distress syndrome (ARDS) . Studies on LTB4 metabolites help elucidate the complex roles these lipids play in processes like neutrophil priming and endothelial cell activation, expanding the repertoire of causative agents in acute lung injury and post-injury multiple organ failure . The compound has the molecular formula C18H26O6 and an exact mass of 338.17294 . This product is provided for research purposes to support investigations in immunology, lipidomics, and inflammation biology. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4Z,7R,8E,10E,12Z,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3-,9-4+,10-5-/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRIIHRGMKHPHN-USRRKILKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144690
Record name (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102674-12-4
Record name (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102674-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18-Carboxy-19,20-dinorleukotriene B4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102674124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

18-Carboxy dinor Leukotriene B4: A Technical Guide to its Discovery, Metabolism, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4) is a metabolite of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. Understanding the metabolic fate of LTB4 is crucial for elucidating the regulation of inflammatory processes and for the development of novel therapeutics targeting eicosanoid pathways. This technical guide provides an in-depth overview of the discovery, history, and biochemical analysis of 18-COOH-dinor-LTB4.

Discovery and History

The discovery of this compound was a significant step in understanding the hepatic metabolism of LTB4. In 1986, Harper, Garrity, and Murphy published a pivotal study in the Journal of Biological Chemistry that identified this novel metabolite.[1] Their work with isolated rat hepatocytes revealed that LTB4 is not only metabolized through ω-oxidation to 20-hydroxy-LTB4 and 20-carboxy-LTB4, but also undergoes subsequent β-oxidation.[1] This process of chain shortening from the ω-end leads to the formation of 18-carboxy-dinor-LTB4.[1][2][3] This discovery highlighted that peroxisomal β-oxidation is a key pathway for the degradation of LTB4.[4] Later studies in primary cultures of human hepatocytes confirmed the presence of 18-carboxy-LTB4, alongside its precursor 20-carboxy-LTB4, reinforcing the significance of this metabolic pathway in humans.[5]

Metabolic Pathway of this compound

The formation of 18-Carboxy dinor LTB4 is a multi-step process that primarily occurs in the liver.[2][3] The pathway begins with the potent inflammatory mediator, Leukotriene B4.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 ω-oxidation (Cytochrome P450) 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Oxidation 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 β-oxidation (Peroxisomal)

Caption: Metabolic pathway of Leukotriene B4 to 18-Carboxy dinor LTB4.

Biological Activity

Table 1: Comparative Biological Activity of LTB4 and its Metabolites

CompoundBiological Activity (relative to LTB4)Reference
Leukotriene B4 (LTB4)100%N/A
20-hydroxy-LTB4Weak agonist[7]
20-carboxy-LTB4~2.6% (PMNL degranulation)[6]
18-Carboxy dinor LTB4 Data not available (presumed to be very low)

Experimental Protocols

The identification and quantification of this compound relies on sophisticated analytical techniques, primarily involving chromatography and mass spectrometry.

Isolation of 18-Carboxy dinor LTB4 from Hepatocytes

The original discovery of 18-COOH-dinor-LTB4 involved the incubation of LTB4 with isolated rat hepatocytes.[1] A general workflow for such an experiment is as follows:

Hepatocyte_Isolation_Workflow Start Isolate Hepatocytes Incubation Incubate with LTB4 Start->Incubation Extraction Extract Metabolites Incubation->Extraction Purification Purify by HPLC Extraction->Purification Analysis Analyze by GC-MS Purification->Analysis

Caption: Experimental workflow for the isolation of LTB4 metabolites.

A more detailed protocol for the isolation and analysis would involve the following steps:

  • Hepatocyte Isolation: Isolate hepatocytes from rat or human liver via collagenase perfusion.

  • Incubation: Incubate the isolated hepatocytes with LTB4 in a suitable buffer for a defined period (e.g., 15 minutes to 24 hours).[1][5]

  • Extraction: Terminate the incubation and extract the leukotrienes and their metabolites from the cell suspension using a solid-phase extraction (SPE) method.

  • Purification by High-Performance Liquid Chromatography (HPLC): The extracted metabolites are separated using reversed-phase HPLC.[5][8][9] 18-Carboxy dinor LTB4, being more polar than its precursors, will have a shorter retention time.[1]

  • Structural Characterization by Gas Chromatography-Mass Spectrometry (GC-MS): The HPLC fractions containing the metabolite of interest are collected. For GC-MS analysis, the carboxyl and hydroxyl groups of the leukotriene metabolites need to be derivatized to increase their volatility.[1] This typically involves methylation of the carboxyl groups and trimethylsilylation of the hydroxyl groups. The derivatized sample is then injected into the GC-MS for structural elucidation based on its mass spectrum.[1]

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Modern approaches for the quantitative analysis of eicosanoids, including LTB4 and its metabolites, utilize the high sensitivity and specificity of LC coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the direct analysis of these compounds in biological fluids with minimal sample preparation and without the need for derivatization.

Signaling Pathways

The signaling of this compound has not been extensively studied. It is widely accepted that the biological effects of LTB4 are mediated through its high-affinity G protein-coupled receptor, BLT1. As a metabolite with significantly reduced biological activity, it is unlikely that 18-COOH-dinor-LTB4 is a potent agonist at this receptor. It may have a very low affinity for BLT1 or act as a weak antagonist, contributing to the termination of the LTB4-induced inflammatory signal.

LTB4_Signaling LTB4 Leukotriene B4 BLT1 BLT1 Receptor LTB4->BLT1 Binds with high affinity G_protein G-protein activation BLT1->G_protein PLC Phospholipase C activation G_protein->PLC IP3_DAG IP3 and DAG production PLC->IP3_DAG Ca_PKC Increased intracellular Ca2+ and PKC activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Chemotaxis) Ca_PKC->Response 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 18-COOH-dinor-LTB4->BLT1 Likely binds with very low affinity or acts as a weak antagonist

Caption: LTB4 signaling pathway and the putative role of its metabolite.

Conclusion

This compound is a key metabolite in the catabolic pathway of the potent pro-inflammatory mediator Leukotriene B4. Its discovery elucidated the importance of β-oxidation in the hepatic clearance of LTB4. While its own biological activity is considered to be minimal, its formation represents a crucial step in the termination of LTB4-induced inflammatory signaling. Further research is warranted to fully characterize the biological profile of 18-COOH-dinor-LTB4 and its potential modulatory effects on leukotriene signaling pathways. The analytical methods described herein provide a robust framework for the continued investigation of this and other eicosanoid metabolites in both physiological and pathological contexts.

References

18-Carboxy dinor Leukotriene B4: A Technical Guide to its Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a critical role in the initiation and amplification of inflammatory responses.[1] Its biological activities, primarily mediated through the high-affinity G-protein coupled receptor BLT1, include potent chemoattraction and activation of leukocytes, particularly neutrophils.[1][2] The tight regulation of LTB4 levels is crucial for controlling inflammation and preventing excessive tissue damage. This regulation is achieved through a series of metabolic inactivation pathways. This technical guide provides an in-depth exploration of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4), a key metabolite in the degradation cascade of LTB4. While direct functional data on 18-COOH-dinor-LTB4 is limited, its role as a terminal product in an inactivation pathway suggests a primary biological function of terminating the potent pro-inflammatory signals of its parent molecule.

Metabolic Pathway of LTB4 Inactivation

The primary route for the biological inactivation of LTB4 involves omega-oxidation followed by beta-oxidation. This metabolic cascade predominantly occurs in the liver and is initiated by cytochrome P450 enzymes.[3]

The metabolic sequence is as follows:

  • Omega-oxidation: LTB4 is first hydroxylated at the omega-terminal (C-20) position by a specific cytochrome P450 enzyme, LTB4 20-hydroxylase, to form 20-hydroxy-LTB4 (20-OH-LTB4).[4]

  • Further Oxidation: 20-OH-LTB4 is subsequently oxidized by alcohol and aldehyde dehydrogenases to yield 20-carboxy-LTB4 (20-COOH-LTB4).[4]

  • Beta-oxidation: 20-COOH-LTB4 then undergoes peroxisomal beta-oxidation, a process of fatty acid degradation, which shortens the carbon chain from the omega-end. The first cycle of beta-oxidation removes two carbons, resulting in the formation of 18-carboxy-19,20-dinor-LTB4.[3][5]

This metabolic pathway effectively terminates the biological activity of LTB4 by altering its structure, which in turn dramatically reduces its affinity for its receptors.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 LTB4 20-hydroxylase (Cytochrome P450) 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Alcohol/Aldehyde Dehydrogenase 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 Peroxisomal β-oxidation

Figure 1: Metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.

Biological Inactivity: An Inferred Function

Direct experimental evidence for the biological activity of 18-COOH-dinor-LTB4 is scarce in the current scientific literature. However, a strong inference of its biological inertness can be drawn from the significantly diminished activity of its immediate precursor, 20-COOH-LTB4.

Studies have demonstrated that 20-COOH-LTB4 exhibits a dramatically reduced capacity to elicit biological responses compared to LTB4. For instance, its ability to induce degranulation in polymorphonuclear leukocytes (PMNL) is only about 2.6% of that of LTB4.[4] Furthermore, systemic administration of 20-COOH-LTB4 does not impact neutrophil accumulation in response to LTB4, and it does not alter the number of LTB4 receptors or the chemotactic responsiveness of neutrophils to LTB4.[6] In competitive binding assays, 20-COOH-LTB4 was found to be 1000 times less effective than LTB4 in displacing radiolabeled LTB4 from its receptor.

Given that 18-COOH-dinor-LTB4 is a further degradation product in this inactivation pathway, it is highly probable that it possesses even lower or no significant biological activity at the LTB4 receptors. Its formation represents a terminal step in the detoxification and clearance of the potent pro-inflammatory mediator, LTB4.

Data Presentation: Comparative Biological Activity

The following table summarizes the known quantitative data on the biological activity of LTB4 and its metabolites. The activity of 18-COOH-dinor-LTB4 is inferred based on the data available for its precursor.

CompoundReceptor Binding Affinity (Relative to LTB4)Chemotactic Activity (Neutrophils)Reference(s)
Leukotriene B4 (LTB4) 1High (ED50 ~10⁻⁸ M)[7]
20-hydroxy-LTB4 Lower than LTB4Similar to or slightly less than LTB4[7]
20-carboxy-LTB4 ~0.001Very low to none[4][6][8]
18-Carboxy dinor LTB4 Inferred to be negligibleInferred to be negligible-

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol provides a method to assess the chemotactic potential of LTB4 and its metabolites on isolated human neutrophils.

a. Isolation of Human Neutrophils:

  • Collect whole blood from healthy donors in heparinized tubes.

  • Layer the blood over a Ficoll-Paque gradient.

  • Centrifuge at 400 x g for 30 minutes at room temperature.

  • Aspirate the plasma and mononuclear cell layer.

  • Resuspend the erythrocyte/granulocyte pellet in a dextran-saline solution and allow erythrocytes to sediment for 30 minutes.

  • Collect the leukocyte-rich supernatant and centrifuge at 250 x g for 10 minutes.

  • Lyse remaining erythrocytes using a hypotonic lysis buffer.

  • Wash the neutrophil pellet with phosphate-buffered saline (PBS) and resuspend in a suitable assay buffer (e.g., HBSS with 0.1% BSA).

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

b. Chemotaxis Assay:

  • Place a micropore filter (e.g., 3-5 µm pore size) in a Boyden chamber apparatus.

  • Add the chemotactic agent (e.g., LTB4, 20-COOH-LTB4, or 18-COOH-dinor-LTB4 at various concentrations) to the lower chamber.

  • Add the isolated neutrophil suspension to the upper chamber.

  • Incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for 60-90 minutes.

  • After incubation, remove the filter, fix, and stain (e.g., with Wright-Giemsa stain).

  • Mount the filter on a microscope slide and count the number of neutrophils that have migrated through the filter to the lower side in several high-power fields.

  • Quantify chemotaxis as the number of migrated cells per high-power field.

Chemotaxis_Workflow cluster_prep Cell Preparation cluster_assay Boyden Chamber Assay Blood Whole Blood Collection Ficoll Ficoll Gradient Centrifugation Blood->Ficoll Dextran Dextran Sedimentation Ficoll->Dextran Lysis Erythrocyte Lysis Dextran->Lysis Neutrophils Isolated Neutrophils Lysis->Neutrophils Upper Add Neutrophils to Upper Chamber Neutrophils->Upper Setup Assemble Boyden Chamber Lower Add Chemoattractant to Lower Chamber Setup->Lower Setup->Upper Incubate Incubate at 37°C Lower->Incubate Upper->Incubate Stain Fix and Stain Filter Incubate->Stain Count Microscopic Quantification Stain->Count

Figure 2: Experimental workflow for neutrophil chemotaxis assay.
Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of LTB4 and its metabolites to the LTB4 receptor (BLT1).

a. Membrane Preparation:

  • Culture cells expressing the human BLT1 receptor (e.g., transfected HEK293 cells or differentiated HL-60 cells).

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.

  • Homogenize the cells using a Dounce homogenizer or sonication.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet with assay buffer and resuspend in the same buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

b. Binding Assay:

  • In a 96-well plate, add the cell membrane preparation to each well.

  • For competition binding, add increasing concentrations of the unlabeled competitor (LTB4, 20-COOH-LTB4, or 18-COOH-dinor-LTB4).

  • Add a fixed concentration of a radiolabeled LTB4 analog (e.g., [³H]LTB4).

  • For total binding, add only the radioligand and membranes. For non-specific binding, add a large excess of unlabeled LTB4 in addition to the radioligand and membranes.

  • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the inhibition constant (Ki) of the competitor.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay Cells BLT1-expressing Cells Lysis Cell Lysis and Homogenization Cells->Lysis Centrifuge1 Low-speed Centrifugation Lysis->Centrifuge1 Centrifuge2 High-speed Centrifugation Centrifuge1->Centrifuge2 Membranes Isolated Membranes Centrifuge2->Membranes Setup Add Membranes to Plate Membranes->Setup Competitor Add Unlabeled Competitor Setup->Competitor Radioligand Add [³H]LTB4 Competitor->Radioligand Incubate Incubate to Equilibrium Radioligand->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count

Figure 3: Experimental workflow for radioligand binding assay.

Conclusion

This compound is a terminal metabolite in the major inactivation pathway of the potent pro-inflammatory mediator, Leukotriene B4. While direct experimental data on its biological activity is lacking, the significantly reduced activity of its immediate precursor, 20-carboxy-LTB4, strongly suggests that 18-COOH-dinor-LTB4 is biologically inert. Its formation represents a crucial step in the termination of LTB4-induced inflammatory signaling, thereby contributing to the resolution of inflammation. For drug development professionals, understanding this metabolic pathway is essential for evaluating the pharmacokinetics and pharmacodynamics of LTB4 receptor antagonists and inhibitors of LTB4 synthesis. Further research directly assessing the biological activity of 18-COOH-dinor-LTB4 would provide a more complete understanding of its role in inflammatory processes.

References

An In-depth Technical Guide on the Role of 18-Carboxy dinor Leukotriene B4 in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4), a terminal metabolite of the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4). The focus is on its metabolic generation, its role as a marker of LTB4 inactivation, and the methodologies used for its study.

Introduction: The Significance of Leukotriene B4 and its Metabolism

Leukotriene B4 (LTB4) is a powerful lipid mediator synthesized from arachidonic acid by the 5-lipoxygenase pathway.[1][2] It is a key driver of inflammation, acting as a potent chemoattractant for neutrophils, monocytes, and eosinophils, and stimulating the release of pro-inflammatory cytokines.[1][3][4] Given its powerful pro-inflammatory effects, the biological activity of LTB4 is tightly regulated through metabolic inactivation. The primary route for this inactivation is ω-oxidation, a process that ultimately leads to the formation of metabolites like 18-Carboxy dinor LTB4.[5][6] This guide delves into the formation of 18-COOH-dinor-LTB4 and its implications in the inflammatory cascade.

Metabolic Pathway: From Pro-inflammatory Mediator to Inactive Metabolite

The biological half-life of LTB4 is curtailed primarily by metabolism in tissues like the liver and in leukocytes themselves.[6] The process begins with ω-oxidation, followed by β-oxidation.

  • ω-Oxidation: LTB4 is first hydroxylated at the C-20 position by a cytochrome P450 enzyme, LTB4 20-hydroxylase, to form 20-hydroxy-LTB4 (20-OH-LTB4).[7]

  • Oxidation: This intermediate is then further oxidized to 20-carboxy-LTB4 (20-COOH-LTB4).[7]

  • β-Oxidation: 20-COOH-LTB4 subsequently undergoes peroxisomal β-oxidation, which shortens the carbon chain from the omega end, yielding 18-carboxy-19,20-dinor-LTB4 (18-COOH-dinor-LTB4).[8][9][10]

This metabolic cascade represents a crucial "off-switch" for LTB4-driven inflammation.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) (Potent Pro-inflammatory Mediator) 20OH 20-hydroxy-LTB4 LTB4->20OH LTB4 20-hydroxylase (ω-oxidation) 20COOH 20-carboxy-LTB4 20OH->20COOH Alcohol/Aldehyde Dehydrogenase 18COOH 18-Carboxy-dinor-LTB4 (Inactive Metabolite) 20COOH->18COOH Peroxisomal β-oxidation

Metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.

Role in Inflammation: An Attenuation of Signaling

The conversion of LTB4 to its ω-oxidized metabolites results in a dramatic reduction in biological activity. While LTB4 is a potent agonist of the high-affinity LTB4 receptor, BLT1, its metabolites are significantly less effective.[11]

Recent evidence suggests that 20-OH-LTB4 and 20-COOH-LTB4 not only possess weak agonist activity but can also act as competitive antagonists at the BLT1 receptor, thereby inhibiting LTB4-mediated neutrophil migration, degranulation, and biosynthesis of other leukotrienes.[11] As the downstream product of this pathway, 18-COOH-dinor-LTB4 is considered to be biologically inactive and contributes to the termination of the inflammatory signal initiated by LTB4. Its presence in biological fluids serves as a reliable marker of LTB4 production and subsequent catabolism.

LTB4_Signaling cluster_membrane Cell Membrane BLT1 BLT1 Receptor Response Pro-inflammatory Response (e.g., Chemotaxis, Degranulation) BLT1->Response Signal Transduction NoResponse Attenuation of Inflammation BLT1->NoResponse LTB4 Leukotriene B4 (Agonist) LTB4->BLT1 Binds & Activates Metabolites 20-COOH-LTB4 & 18-COOH-dinor-LTB4 (Weak Agonist / Antagonist) Metabolites->BLT1 Competitively Binds & Inhibits

LTB4 metabolites competitively inhibit BLT1 receptor signaling.

Quantitative Data: Biological Activity of LTB4 and its Metabolites

The stepwise metabolism of LTB4 corresponds to a graded decrease in its pro-inflammatory potency. This is critical for preventing uncontrolled inflammation. The following table summarizes the relative biological activity of LTB4 and its key metabolite, 20-carboxy LTB4.

CompoundRoleRelative Biological Activity (PMNL Degranulation)Receptor Interaction (BLT1)
Leukotriene B4 (LTB4) Potent Pro-inflammatory Mediator100%High-affinity Agonist
20-carboxy LTB4 ω-Oxidized Metabolite~2.6%[7]Weak Agonist / Antagonist[11]
18-Carboxy dinor LTB4 β-Oxidation MetaboliteConsidered InactiveNot well-characterized, presumed inactive

Experimental Protocols

Quantification of 18-Carboxy dinor LTB4 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of LTB4 and its metabolites from complex biological matrices like plasma, urine, or cell culture supernatants.

Objective: To accurately measure the concentration of 18-COOH-dinor-LTB4.

Methodology:

  • Sample Preparation & Extraction:

    • To 200 µL of plasma, add an internal standard (e.g., deuterated LTB4-d4, as a proxy if a specific 18-COOH-dinor-LTB4 standard is unavailable).

    • Acidify the sample with a weak acid (e.g., acetic acid) to protonate the carboxyl groups.

    • Perform liquid-liquid extraction (LLE) using a water-immiscible organic solvent like methyl tertiary butyl ether (MTBE) or solid-phase extraction (SPE) with a C18 cartridge to isolate lipids.[12]

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50:50 acetonitrile (B52724):water).

  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column (e.g., Phenomenex Synergi Hydro-RP, 100mm x 3mm, 2.5 µm) to separate the analyte from isomers and other lipids.[12]

    • Mobile Phase: Employ a gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate would be around 0.4-0.6 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in negative mode, which is optimal for detecting molecules with carboxyl groups.

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions:

      • For LTB4: Precursor ion (m/z) 335.0 → Product ion (m/z) 194.9.[12]

      • For 18-COOH-dinor-LTB4 (C₁₈H₂₆O₆, MW: 338.4): The specific transition would be determined by infusing a pure standard, but would be approximately m/z 337 → fragment ion.

    • Quantification: Construct a calibration curve using known concentrations of a pure 18-COOH-dinor-LTB4 standard and calculate the concentration in the unknown samples based on the peak area ratio of the analyte to the internal standard.

LCMS_Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extract Solid-Phase or Liquid-Liquid Extraction Spike->Extract Dry Evaporate & Reconstitute Extract->Dry Inject Inject into UFLC System Dry->Inject Separate C18 Reverse-Phase Chromatography Inject->Separate Ionize Negative ESI Source Separate->Ionize Detect Tandem Mass Spectrometer (MRM Mode) Ionize->Detect Quantify Data Analysis: Peak Integration & Quantification Detect->Quantify

Experimental workflow for LC-MS/MS quantification.
Functional Assay: Neutrophil Chemotaxis (Boyden Chamber Assay)

This assay assesses the ability of a compound to induce or inhibit the directed migration of neutrophils, a key function of LTB4.

Objective: To determine if 18-COOH-dinor-LTB4 has any residual chemoattractant activity or if it can inhibit LTB4-induced chemotaxis.

Methodology:

  • Neutrophil Isolation: Isolate primary human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Chamber Setup: Use a Boyden chamber or a modified multi-well plate with a porous membrane insert (e.g., 3-5 µm pore size).

  • Experimental Conditions:

    • Lower Chamber: Add medium containing the chemoattractant:

      • Control (medium alone)

      • Positive Control (e.g., 10 nM LTB4)

      • Test Condition 1 (e.g., 100 nM 18-COOH-dinor-LTB4)

      • Test Condition 2 (10 nM LTB4 + 100 nM 18-COOH-dinor-LTB4) to test for inhibition.

    • Upper Chamber (Insert): Add a suspension of isolated neutrophils in the medium.

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

  • Quantification of Migration:

    • Remove the insert and wipe off non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the number of migrated cells per high-power field using a microscope. Alternatively, use a fluorescent dye to label cells and measure fluorescence in a plate reader.

  • Analysis: Compare the number of migrated cells in the test conditions to the positive and negative controls. A significant reduction in cell migration in "Test Condition 2" compared to the "Positive Control" would indicate an inhibitory effect of 18-COOH-dinor-LTB4.

Conclusion and Future Directions

This compound represents the terminal product of the primary LTB4 inactivation pathway. Its role in inflammation is one of quiescence; it is a marker that the potent, pro-inflammatory LTB4 signal has been successfully terminated. For researchers and drug developers, 18-COOH-dinor-LTB4 is not a therapeutic target itself but rather a crucial biomarker.

  • As a Biomarker: Measuring the ratio of LTB4 to its metabolites (20-COOH-LTB4 and 18-COOH-dinor-LTB4) in clinical samples can provide a dynamic picture of inflammatory activity and the metabolic capacity to resolve it.

  • In Drug Development: For therapies targeting the LTB4 pathway (e.g., 5-LO inhibitors or BLT1 antagonists), monitoring the levels of these downstream metabolites can serve as a pharmacodynamic endpoint to confirm target engagement and metabolic consequences.

Future research should focus on fully characterizing the potential for any residual biological activity of 18-COOH-dinor-LTB4 and establishing its utility as a clinical biomarker in various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.

References

18-Carboxy dinor Leukotriene B4: A Beta-Oxidation Metabolite of LTB4 - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway. It plays a crucial role in the inflammatory response, primarily by acting as a powerful chemoattractant for leukocytes, including neutrophils. The biological activity of LTB4 is tightly regulated by its rapid metabolism into less active compounds. A key metabolic pathway for LTB4 inactivation is ω-oxidation followed by β-oxidation. This technical guide provides an in-depth overview of the formation of 18-carboxy dinor leukotriene B4, a significant β-oxidation metabolite of LTB4.

LTB4 Metabolism: The Pathway to 18-Carboxy dinor LTB4

The metabolic cascade leading to the formation of 18-carboxy dinor LTB4 is a two-step process that primarily occurs in the liver.[1][2][3]

  • ω-Oxidation: The initial step involves the oxidation of the methyl end (ω-end) of the LTB4 molecule. This reaction is catalyzed by a specific cytochrome P450 enzyme, LTB4 20-hydroxylase (CYP4F family), which introduces a hydroxyl group at the C20 position, forming 20-hydroxy-LTB4 (20-OH-LTB4).[4][5] This intermediate is then further oxidized by alcohol and aldehyde dehydrogenases to yield 20-carboxy-LTB4 (20-COOH-LTB4).[4]

  • β-Oxidation: Following the formation of 20-carboxy-LTB4, the molecule undergoes β-oxidation from the ω-end. This process, analogous to fatty acid β-oxidation, involves the sequential removal of two-carbon units. The first cycle of β-oxidation of 20-carboxy-LTB4 results in the formation of 18-carboxy-19,20-dinor-LTB4, commonly referred to as 18-carboxy dinor LTB4.[1][2][3]

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20-OH-LTB4 20-Hydroxy-LTB4 LTB4->20-OH-LTB4 LTB4 20-hydroxylase (CYP4F) 20-COOH-LTB4 20-Carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Alcohol/Aldehyde Dehydrogenase 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 β-oxidation

Caption: Metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.

Quantitative Data

The metabolism of LTB4 is a rapid process, leading to a short biological half-life. The following tables summarize key quantitative data related to LTB4 metabolism and the biological activity of its metabolites.

Table 1: Pharmacokinetic Parameters of Leukotriene B4 in Rabbits

ParameterValueReference
Half-life (t½)0.47 ± 0.02 min (at 0.1 µg/kg)[6]
0.63 ± 0.04 min (at 1 µg/kg)[6]
Systemic Clearance (Cl)96 ± 11 mL/min/kg[6]
Apparent Volume of Distribution (Vd)85 ± 9 mL/kg[6]

Table 2: Relative Abundance of LTB4 Metabolites in Isolated Rat Hepatocytes

After a 15-minute incubation of LTB4 with isolated rat hepatocytes, the following distribution of metabolites was observed.

MetaboliteRelative Abundance (% of initial LTB4)Reference
20-Hydroxy-LTB4Major Metabolite[1]
20-Carboxy-LTB4Major Metabolite[1]
18-Carboxy dinor-LTB4~15%[1]

Table 3: Biological Activity of LTB4 and its ω-Oxidation Metabolites

The biological activity of LTB4 metabolites is significantly lower than that of the parent compound.

CompoundRelative Chemotactic Activity for NeutrophilsReference
Leukotriene B4 (LTB4)100%
20-Hydroxy-LTB4 (20-OH-LTB4)Weak agonist, can desensitize neutrophils to LTB4
20-Carboxy-LTB4 (20-COOH-LTB4)Significantly less active than LTB4

Table 4: Kinetic Parameters of LTB4 20-Hydroxylase in Human Polymorphonuclear Leukocytes

ParameterValueReference
Km for LTB40.22 ± 0.08 µM[7]
Vmax48 ± 11 pmol/min/mg protein[7]
Km for NADPH1.01 ± 0.59 µM[7]

Experimental Protocols

Extraction and Quantification of LTB4 and its Metabolites from Biological Samples

This protocol provides a general workflow for the analysis of LTB4 and its metabolites, including 18-carboxy dinor LTB4, from biological fluids such as plasma or cell culture supernatants.

Experimental_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample_Collection 1. Sample Collection (e.g., plasma, supernatant) Internal_Standard 2. Add Internal Standard (e.g., deuterated LTB4) Sample_Collection->Internal_Standard Protein_Precipitation 3. Protein Precipitation (e.g., with acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection 5. Collect Supernatant Centrifugation->Supernatant_Collection SPE_Conditioning 6. Condition C18 SPE Cartridge (methanol, then water) Supernatant_Collection->SPE_Conditioning Sample_Loading 7. Load Supernatant SPE_Conditioning->Sample_Loading Washing 8. Wash Cartridge (e.g., water/methanol) Sample_Loading->Washing Elution 9. Elute Leukotrienes (e.g., methanol (B129727) or ethyl acetate) Washing->Elution Evaporation 10. Evaporate Eluate Elution->Evaporation Reconstitution 11. Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_MS 12. LC-MS/MS Analysis Reconstitution->LC_MS_MS

Caption: General workflow for leukotriene analysis.

Detailed Methodologies:

  • Sample Preparation:

    • To 1 mL of plasma or cell culture supernatant, add a known amount of a suitable internal standard (e.g., deuterated LTB4).

    • Precipitate proteins by adding 2 volumes of cold acetonitrile.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE): [8]

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.

    • Elute the leukotrienes with 5 mL of methanol or ethyl acetate.

  • LC-MS/MS Analysis: [9][10][11]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

    • Inject an aliquot into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.

      • A typical gradient might run from 30% B to 95% B over 15-20 minutes.

    • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for LTB4 and its metabolites.

In Vitro Metabolism of LTB4 in Isolated Hepatocytes

This protocol describes a method to study the metabolism of LTB4 in a controlled in vitro environment.

  • Hepatocyte Isolation and Culture: Isolate primary hepatocytes from a suitable animal model (e.g., rat) using collagenase perfusion. Plate the cells in collagen-coated culture dishes and allow them to attach.

  • Incubation with LTB4:

    • Prepare a stock solution of LTB4 in ethanol.

    • Add LTB4 to the hepatocyte culture medium to a final concentration of, for example, 1 µM.

    • Incubate the cells for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Sample Collection and Analysis:

    • At each time point, collect the culture medium.

    • Stop the metabolic activity by adding a cold organic solvent (e.g., acetonitrile).

    • Proceed with the extraction and quantification of LTB4 and its metabolites as described in the previous protocol.

LTB4 Signaling Pathways

LTB4 exerts its biological effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[12][13]

BLT1 Signaling Pathway

BLT1 is primarily expressed on leukocytes and mediates the potent chemotactic and pro-inflammatory effects of LTB4.[13][14]

BLT1_Signaling LTB4 LTB4 BLT1 BLT1 Receptor LTB4->BLT1 G_protein Gαi / Gαq BLT1->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Degranulation Degranulation Ca_release->Degranulation MAPK MAPK Cascade (ERK, p38, JNK) PKC->MAPK NF_kB NF-κB Activation MAPK->NF_kB Chemotaxis Chemotaxis MAPK->Chemotaxis Akt Akt PI3K->Akt Akt->NF_kB Cytokine_Production Cytokine Production NF_kB->Cytokine_Production

Caption: Simplified LTB4-BLT1 signaling pathway.

Upon LTB4 binding, BLT1 activates heterotrimeric G proteins, primarily of the Gαi and Gαq families. This leads to the activation of downstream signaling cascades, including:

  • Phospholipase C (PLC) activation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • Phosphoinositide 3-kinase (PI3K) activation: The PI3K/Akt pathway is also engaged, which plays a role in cell survival and proliferation.

  • Mitogen-activated protein kinase (MAPK) activation: The ERK, p38, and JNK MAPK pathways are activated, leading to the activation of transcription factors such as AP-1.

  • NF-κB activation: Multiple upstream signals converge to activate the transcription factor NF-κB.

These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.

BLT2 Signaling Pathway

BLT2 is a low-affinity receptor for LTB4 and is more ubiquitously expressed than BLT1. It can also be activated by other eicosanoids.[13][15][16]

BLT2_Signaling LTB4 LTB4 & Other Eicosanoids BLT2 BLT2 Receptor LTB4->BLT2 G_protein Gαi / Gαq BLT2->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Cascade (ERK, JNK) G_protein->MAPK Cell_Proliferation Cell Proliferation PLC->Cell_Proliferation Cell_Survival Cell Survival PI3K->Cell_Survival Anti_Apoptosis Anti-apoptosis MAPK->Anti_Apoptosis

Caption: Overview of LTB4-BLT2 signaling.

BLT2 signaling is implicated in cell survival, proliferation, and anti-apoptotic pathways. Similar to BLT1, it couples to Gαi and Gαq proteins, leading to the activation of PLC, PI3K, and MAPK pathways. The distinct cellular outcomes of BLT2 activation, compared to BLT1, are likely due to differences in receptor expression patterns, downstream effector coupling, and the cellular context.

Conclusion

The β-oxidation of LTB4 to 18-carboxy dinor LTB4 represents a critical step in the inactivation of this potent pro-inflammatory mediator. Understanding the enzymes, kinetics, and cellular location of this metabolic pathway is essential for researchers and drug development professionals working on inflammatory diseases. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for further investigation into the role of LTB4 and its metabolites in health and disease. The development of therapeutic strategies aimed at modulating LTB4 metabolism could offer novel approaches for the treatment of a wide range of inflammatory conditions.

References

The Enzymatic Conversion of 20-Carboxy-Leukotriene B4 to 18-Carboxy-Dinor-Leukotriene B4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, and its biological activity is tightly regulated through metabolic inactivation. A key pathway in the catabolism of LTB4 involves its conversion to 20-carboxy-LTB4, followed by peroxisomal β-oxidation to yield chain-shortened metabolites such as 18-carboxy-dinor-LTB4. This technical guide provides an in-depth overview of this enzymatic conversion, detailing the metabolic pathway, the enzymes involved, and comprehensive experimental protocols for its study. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding and application in research and drug development.

Introduction

Leukotriene B4 (LTB4), derived from the 5-lipoxygenase pathway of arachidonic acid metabolism, is a powerful chemoattractant for neutrophils and plays a crucial role in the inflammatory response.[1][2] The termination of LTB4 signaling is largely dependent on its metabolic degradation. The primary route of LTB4 inactivation in humans is initiated by ω-oxidation, a process that occurs in cells such as neutrophils and hepatocytes.[1][3][4] This pathway first converts LTB4 to 20-hydroxy-LTB4 (20-OH-LTB4), which is subsequently oxidized to 20-carboxy-LTB4.[5][6] The dicarboxylic acid, 20-carboxy-LTB4, then undergoes peroxisomal β-oxidation, a chain-shortening process that further modifies its structure and reduces its biological activity.[3][7] One of the key products of this process is 18-carboxy-dinor-LTB4. Understanding the enzymatic machinery and kinetics of this conversion is critical for developing therapeutic strategies that target inflammatory pathways.

The Metabolic Pathway: From LTB4 to 18-Carboxy-Dinor-LTB4

The conversion of LTB4 to 18-carboxy-dinor-LTB4 is a multi-step process involving enzymes in different subcellular compartments.

ω-Oxidation of LTB4 to 20-Carboxy-LTB4
  • Hydroxylation: The first step is the hydroxylation of LTB4 at the C20 position to form 20-OH-LTB4. This reaction is catalyzed by cytochrome P450 enzymes of the CYP4F family, with CYP4F3 being a key isoform in human neutrophils.[2]

  • Oxidation: 20-OH-LTB4 is then oxidized to 20-carboxy-LTB4. This two-step oxidation is mediated by alcohol dehydrogenase and aldehyde dehydrogenase. In human neutrophil microsomes, a disulfiram-insensitive aldehyde dehydrogenase is involved in the final oxidation step.[5]

Peroxisomal β-Oxidation of 20-Carboxy-LTB4

The conversion of 20-carboxy-LTB4 to 18-carboxy-dinor-LTB4 occurs in peroxisomes via one cycle of β-oxidation.[3][7]

  • Activation: 20-carboxy-LTB4 must first be activated to its coenzyme A (CoA) thioester, 20-carboxy-LTB4-CoA. This ATP-dependent reaction is catalyzed by a peroxisomal acyl-CoA synthetase. While the specific enzyme for 20-carboxy-LTB4 has not been definitively identified, peroxisomal isoforms such as ACSL4, SLC27A2, and SLC27A4 are candidates, as they are known to activate long-chain and very-long-chain fatty acids.[8][9]

  • Dehydrogenation: 20-carboxy-LTB4-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX) to introduce a double bond between the α and β carbons.

  • Hydration and Dehydrogenation: The resulting enoyl-CoA is then hydrated and dehydrogenated by a peroxisomal multifunctional enzyme (MFE).

  • Thiolytic Cleavage: Finally, a peroxisomal 3-ketoacyl-CoA thiolase cleaves the β-ketoacyl-CoA intermediate, releasing acetyl-CoA and the chain-shortened product, 18-carboxy-dinor-LTB4-CoA. The CoA ester is then hydrolyzed to yield 18-carboxy-dinor-LTB4.

Metabolic Pathway of LTB4 to 18-carboxy-dinor-LTB4 cluster_0 Cytosol / Microsomes cluster_1 Peroxisome LTB4 Leukotriene B4 (LTB4) 20_OH_LTB4 20-Hydroxy-LTB4 LTB4->20_OH_LTB4 CYP4F 20_COOH_LTB4 20-Carboxy-LTB4 20_OH_LTB4->20_COOH_LTB4 Alcohol/Aldehyde Dehydrogenase 20_COOH_LTB4_CoA 20-Carboxy-LTB4-CoA 20_COOH_LTB4->20_COOH_LTB4_CoA Acyl-CoA Synthetase (e.g., ACSL4) 18_COOH_dinor_LTB4_CoA 18-Carboxy-dinor-LTB4-CoA 20_COOH_LTB4_CoA->18_COOH_dinor_LTB4_CoA Peroxisomal β-Oxidation (ACOX, MFE, Thiolase) 18_COOH_dinor_LTB4 18-Carboxy-dinor-LTB4 18_COOH_dinor_LTB4_CoA->18_COOH_dinor_LTB4 Thioesterase Neutrophil Isolation Workflow start Whole Blood Collection (Anticoagulant) layer Layer blood over density gradient medium (e.g., Ficoll-Paque) start->layer centrifuge1 Centrifuge (e.g., 500 x g, 30 min) layer->centrifuge1 separate Isolate neutrophil/RBC layer centrifuge1->separate lyse Red Blood Cell Lysis separate->lyse wash Wash with buffer (e.g., HBSS) lyse->wash resuspend Resuspend in appropriate buffer for downstream applications wash->resuspend end Isolated Neutrophils resuspend->end In Vitro Metabolism Assay Workflow start Isolated Cells (Neutrophils or Hepatocytes) incubate Incubate cells with 20-carboxy-LTB4 start->incubate quench Quench reaction (e.g., with cold acetonitrile) incubate->quench extract Extract metabolites (e.g., solid-phase extraction) quench->extract analyze Analyze by LC-MS/MS extract->analyze end Quantification of 18-carboxy-dinor-LTB4 analyze->end

References

An In-depth Technical Guide to 18-Carboxy dinor Leukotriene B4 in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a crucial role in inflammatory responses. Its biological activity is tightly regulated through metabolic inactivation. One of the key metabolic pathways involves ω-oxidation followed by β-oxidation, leading to the formation of various metabolites. This guide focuses on a specific terminal metabolite, 18-carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4), providing a comprehensive overview of its formation, the biological tissues involved, and the analytical methodologies for its study. While direct quantitative data for 18-carboxy dinor LTB4 across various tissues remains limited in published literature, this guide infers its likely distribution based on the well-documented metabolism of its precursor, LTB4.

Metabolic Pathway of LTB4 to 18-Carboxy dinor LTB4

The conversion of LTB4 to 18-carboxy dinor LTB4 is a multi-step enzymatic process primarily occurring in the liver and polymorphonuclear leukocytes (PMNs).[1][2][3] This pathway serves to inactivate the pro-inflammatory actions of LTB4.

The metabolic cascade begins with ω-oxidation of LTB4. In human PMNs, this is the major catabolic pathway.[1] The initial step is the hydroxylation of LTB4 at the C20 position to form 20-hydroxy-LTB4 (20-OH-LTB4). This reaction is catalyzed by a specific cytochrome P450 enzyme, LTB4 ω-hydroxylase (cytochrome P-450LTBω).[4][5] Subsequently, 20-OH-LTB4 is further oxidized to 20-carboxy-LTB4 (20-COOH-LTB4) by an NAD+-dependent aldehyde dehydrogenase.[4]

Following ω-oxidation, 20-COOH-LTB4 can undergo β-oxidation. This process, identified in rat hepatocytes, involves the removal of a two-carbon unit, resulting in the formation of 18-carboxy-19,20-dinor LTB4.[2][3]

Below is a diagram illustrating this metabolic pathway.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20OH_LTB4 20-hydroxy-LTB4 LTB4->20OH_LTB4 LTB4 ω-hydroxylase (CYP4F) 20COOH_LTB4 20-carboxy-LTB4 20OH_LTB4->20COOH_LTB4 Aldehyde Dehydrogenase 18COOH_dinor_LTB4 18-Carboxy dinor LTB4 20COOH_LTB4->18COOH_dinor_LTB4 β-oxidation

Metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.

Distribution in Biological Tissues

Direct quantitative measurements of 18-carboxy dinor LTB4 in various human and animal tissues are not widely reported in scientific literature. However, based on the known locations of the metabolic enzymes, its presence can be inferred in specific tissues.

Tissue/Cell TypeKey Metabolic RoleExpected Presence of 18-Carboxy dinor LTB4
Liver Primary site of LTB4 metabolism, including ω-oxidation and β-oxidation.[2][3]High likelihood of presence, as it is a key site of formation.
Polymorphonuclear Leukocytes (PMNs) Major site of LTB4 synthesis and its initial ω-oxidation to 20-OH-LTB4 and 20-COOH-LTB4.[1][6]Possible, but likely at lower concentrations than the liver, as β-oxidation is less characterized in these cells.
Kidney Involved in the excretion of LTB4 metabolites.May contain detectable levels as a clearance organ.
Plasma/Serum Transport medium for LTB4 and its metabolites.Low levels may be present, reflecting systemic metabolism. A study measured LTB4 levels in healthy human plasma to be 33.85 ± 33.91 pg/ml.[7]

Experimental Protocols for Analysis

The quantification of 18-carboxy dinor LTB4 in biological samples presents analytical challenges due to its low endogenous concentrations and the presence of structurally similar lipids. The analytical methods are generally adapted from those developed for LTB4 and its other metabolites. A pure analytical standard of 18-carboxy dinor LTB4 is commercially available and essential for method development and validation.

Key Steps in Analysis:
  • Sample Preparation:

    • Extraction: Solid-phase extraction (SPE) is commonly used to isolate lipids from complex biological matrices like plasma, tissue homogenates, or cell culture supernatants. C18 cartridges are often employed.

    • Saponification: For esterified lipids, treatment with a mild base may be necessary to release the free acid form.

    • Purification: High-performance liquid chromatography (HPLC) can be used for further purification and separation from interfering substances.

  • Detection and Quantification:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method. It requires derivatization of the carboxyl and hydroxyl groups to increase volatility. Common derivatization steps include esterification of the carboxylic acids (e.g., with pentafluorobenzyl bromide) and silylation of the hydroxyl groups (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide). Quantification is achieved using stable isotope-labeled internal standards. A detection limit of less than 10 pg has been reported for LTB4 using this technique.[8]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity without the need for derivatization. Reversed-phase chromatography is typically used for separation. The analyte is detected by multiple reaction monitoring (MRM), which provides excellent selectivity. UPLC-MS/MS methods have been developed for LTB4 with a lower limit of quantification of 0.2 ng/mL in human sputum.[9]

The following diagram outlines a general workflow for the analysis of 18-carboxy dinor LTB4.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Tissue, Plasma, etc.) Homogenization Homogenization/ Lysis Biological_Sample->Homogenization Internal_Standard Add Internal Standard (e.g., deuterated analog) Homogenization->Internal_Standard SPE Solid-Phase Extraction (SPE) Internal_Standard->SPE Elution Elution & Evaporation SPE->Elution Derivatization Derivatization (for GC-MS) Elution->Derivatization LC_MSMS LC-MS/MS Elution->LC_MSMS GC_MS GC-MS Derivatization->GC_MS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis GC_MS->Data_Analysis

General workflow for the analysis of 18-Carboxy dinor LTB4.

Conclusion

This compound is a terminal metabolite of the pro-inflammatory mediator LTB4. Its formation, primarily in the liver, represents a key inactivation pathway. While direct quantitative data in various tissues are sparse, understanding its metabolic pathway from LTB4 allows for informed hypotheses about its distribution. The analytical methods for its detection, adapted from those for other eicosanoids, rely on sensitive mass spectrometry-based techniques. Further research to quantify 18-carboxy dinor LTB4 in different biological tissues will be crucial for a more complete understanding of LTB4 metabolism and its role in health and disease, offering potential biomarkers for inflammatory conditions and targets for therapeutic intervention.

References

Identifying 18-Carboxy Dinor Leukotriene B4 in Rat Hepatocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analysis of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4), a key metabolite of Leukotriene B4 (LTB4), in isolated rat hepatocytes. This document details the metabolic pathways, experimental protocols for hepatocyte isolation and analysis, and quantitative data pertaining to LTB4 metabolism in this model system.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator involved in a variety of inflammatory responses. Its biological activity is tightly regulated through metabolic inactivation, primarily in the liver. In rat hepatocytes, LTB4 undergoes extensive metabolism, including ω-oxidation followed by β-oxidation, leading to the formation of several metabolites. One of the significant products of this metabolic cascade is 18-carboxy-19,20-dinor-LTB4. Understanding the formation of this metabolite is crucial for elucidating the mechanisms of LTB4 clearance and for the development of therapeutic agents targeting inflammatory pathways. Isolated rat hepatocytes serve as a valuable in vitro model to study these metabolic transformations in a controlled environment.

Metabolic Pathway of LTB4 in Rat Hepatocytes

The metabolism of LTB4 in rat hepatocytes is a multi-step enzymatic process that occurs in different subcellular compartments, including the endoplasmic reticulum and peroxisomes. The pathway leading to the formation of 18-COOH-dinor-LTB4 is initiated by ω-oxidation at the C20 position, followed by peroxisomal β-oxidation.

Signaling Pathway Diagram

LTB4_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome LTB4 Leukotriene B4 20_OH_LTB4 20-Hydroxy-LTB4 LTB4->20_OH_LTB4 Cytochrome P450 (ω-hydroxylase) 20_COOH_LTB4 20-Carboxy-LTB4 20_OH_LTB4->20_COOH_LTB4 Alcohol Dehydrogenase & Aldehyde Dehydrogenase 18_COOH_dinor_LTB4 18-Carboxy-dinor-LTB4 20_COOH_LTB4->18_COOH_dinor_LTB4 Peroxisomal β-oxidation (ACOX1, LBP, SCPx Thiolase)

Caption: Metabolic pathway of LTB4 to 18-Carboxy-dinor-LTB4 in rat hepatocytes.

Quantitative Data on LTB4 Metabolism

The metabolism of LTB4 in isolated rat hepatocytes has been quantitatively assessed. After incubation, a significant portion of the initial LTB4 is converted to its metabolites. The following table summarizes the available quantitative data.

ParameterValueReference
Incubation Time15 minutesHarper et al., 1986
Percentage of 18-COOH-dinor-LTB4 formed15% of initial LTB4Harper et al., 1986

Note: Detailed quantitative data such as initial LTB4 concentration, hepatocyte density, and absolute metabolite concentrations from the foundational study by Harper et al. (1986) were not available in the public domain at the time of this writing.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification of 18-COOH-dinor-LTB4 in rat hepatocytes.

Experimental Workflow Diagram

Experimental_Workflow cluster_Hepatocyte_Isolation Hepatocyte Isolation cluster_Incubation Hepatocyte Incubation cluster_Analysis Metabolite Analysis A1 Anesthetize Rat A2 Cannulate Portal Vein A1->A2 A3 Perfuse with Collagenase A2->A3 A4 Excise and Mince Liver A3->A4 A5 Filter and Purify Hepatocytes A4->A5 B1 Incubate Hepatocytes with LTB4 A5->B1 B2 Terminate Reaction C1 Extract Metabolites (SPE) B2->C1 C2 Analyze by RP-HPLC C1->C2 C3 Analyze by GC-MS or LC-MS/MS C1->C3

Caption: Workflow for identifying LTB4 metabolites in rat hepatocytes.

Isolation of Rat Hepatocytes

This protocol is based on the widely used two-step collagenase perfusion technique.

Materials:

  • Male Sprague-Dawley rat (200-300 g)

  • Anesthetic (e.g., ketamine/xylazine)

  • Perfusion Buffer I (e.g., HBSS without Ca²⁺ and Mg²⁺, with EGTA)

  • Perfusion Buffer II (e.g., HBSS with Ca²⁺ and Mg²⁺)

  • Collagenase solution (in Perfusion Buffer II)

  • William's Medium E

  • Peristaltic pump

  • Surgical instruments

  • Nylon mesh (100 µm)

  • Centrifuge

Procedure:

  • Anesthetize the rat according to approved animal care protocols.

  • Perform a midline laparotomy to expose the portal vein.

  • Cannulate the portal vein and initiate perfusion with pre-warmed (37°C) Perfusion Buffer I at a flow rate of 10-15 mL/min for 5-10 minutes to clear the liver of blood.

  • Switch to pre-warmed (37°C) collagenase solution and perfuse for 10-15 minutes, or until the liver becomes soft and friable.

  • Carefully excise the liver and transfer it to a sterile beaker containing ice-cold William's Medium E.

  • Gently mince the liver to release the hepatocytes.

  • Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

  • Centrifuge the cell suspension at 50 x g for 2-3 minutes at 4°C.

  • Discard the supernatant and gently resuspend the hepatocyte pellet in fresh, cold William's Medium E.

  • Repeat the washing step 2-3 times.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. A viability of >85% is typically required for metabolic studies.

Incubation of Hepatocytes with LTB4

Materials:

  • Isolated rat hepatocytes

  • William's Medium E

  • Leukotriene B4 (LTB4) stock solution (in ethanol)

  • Incubator (37°C, 5% CO₂)

  • Shaking water bath

Procedure:

  • Resuspend the isolated hepatocytes in William's Medium E to a final concentration of 1-2 x 10⁶ cells/mL.

  • Add LTB4 stock solution to the hepatocyte suspension to achieve the desired final concentration (e.g., 1-10 µM). An equivalent volume of the vehicle (ethanol) should be added to a control incubation.

  • Incubate the cell suspension at 37°C for a specified time (e.g., 15 minutes) in a shaking water bath.

  • Terminate the incubation by adding two volumes of ice-cold methanol (B129727) or by centrifuging the cells and flash-freezing the supernatant and/or cell pellet.

Sample Preparation for Analysis

Solid Phase Extraction (SPE):

  • Acidify the incubation medium (supernatant) to pH 3.0-3.5 with a dilute acid (e.g., formic acid).

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the acidified sample onto the cartridge.

  • Wash the cartridge with water to remove salts and polar impurities.

  • Elute the leukotrienes with methanol or ethyl acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for HPLC or LC-MS/MS analysis.

Analytical Methodology

a) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol/water/acetic acid, adjusted to a specific pH with ammonium (B1175870) hydroxide, is commonly used. For example, a mobile phase of methanol:water:acetic acid (70:30:0.1, v/v/v) can be effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 270 nm, which is the characteristic absorbance maximum for the conjugated triene chromophore of LTB4 and its metabolites.

  • Identification: The retention time of the peak corresponding to 18-COOH-dinor-LTB4 is compared to that of an authentic standard. Due to its increased polarity, 18-COOH-dinor-LTB4 will have a shorter retention time than LTB4, 20-OH-LTB4, and 20-COOH-LTB4.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: For GC-MS analysis, the carboxyl and hydroxyl groups of the leukotrienes must be derivatized to increase their volatility. A common procedure involves:

    • Esterification of the carboxyl groups to form pentafluorobenzyl (PFB) esters.

    • Silylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers.

  • GC Column: A capillary column suitable for lipid analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Splitless injection.

  • MS Detection: Electron impact (EI) or negative ion chemical ionization (NICI).

  • Identification: The mass spectrum of the derivatized metabolite is compared to the spectrum of a derivatized authentic standard. Characteristic fragmentation patterns are used to confirm the structure.

c) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of LTB4 and its metabolites.

  • LC Conditions: Similar to RP-HPLC, but often using smaller particle size columns (e.g., <2 µm) and ultra-high-performance liquid chromatography (UHPLC) systems for better resolution and faster analysis times. A common mobile phase system is a gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode is typically used. Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for 18-COOH-dinor-LTB4 are monitored.

    • Precursor Ion: [M-H]⁻ of 18-COOH-dinor-LTB4 (m/z 337.2).

    • Product Ions: Characteristic fragment ions are selected for monitoring.

  • Quantification: An internal standard, such as a deuterated analog of the analyte (e.g., d4-LTB4), is added to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency and instrument response.

Conclusion

The identification of this compound in rat hepatocytes is a critical step in understanding the hepatic clearance of the potent pro-inflammatory mediator, LTB4. This guide provides a framework for researchers to investigate this metabolic pathway, from the isolation of primary hepatocytes to the detailed analytical procedures required for the unambiguous identification and quantification of this important metabolite. The use of robust and sensitive analytical techniques such as LC-MS/MS is essential for accurate and reliable results in this field of research. Further elucidation of the enzymes and regulatory mechanisms involved in this pathway will provide valuable insights for the development of novel anti-inflammatory therapeutics.

18-Carboxy dinor Leukotriene B4 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4) is a terminal metabolite of the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4). Understanding the metabolic fate of LTB4 is crucial for researchers in immunology, inflammation, and drug development, as it directly relates to the duration and intensity of inflammatory responses. This technical guide provides a comprehensive overview of the core physicochemical properties, metabolic pathways, and analytical considerations for 18-COOH-dinor-LTB4.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for its identification and quantification in biological matrices.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₆O₆[1][2]
Molecular Weight 338.4 g/mol [1][2]
CAS Number 102674-12-4[1][2]
Formal Name 7R,14S-dihydroxy-4Z,8E,10E,12Z-octadecatetraenedioic acid[1]

Metabolic Pathway of Leukotriene B4 to this compound

Leukotriene B4 undergoes extensive metabolism in vivo, primarily through omega-oxidation followed by beta-oxidation, to less active products, thereby regulating its potent pro-inflammatory effects. 18-Carboxy dinor LTB4 is a key end-product of this metabolic cascade. The pathway is initiated in the liver and other tissues.[3]

The metabolic conversion of LTB4 to 18-COOH-dinor-LTB4 involves two main stages:

  • Omega-Oxidation: The process begins with the hydroxylation of LTB4 at the C-20 position by a cytochrome P450 enzyme, LTB4 20-hydroxylase, to form 20-hydroxy-LTB4.[4] This is followed by the oxidation of the hydroxyl group to a carboxylic acid, yielding 20-carboxy-LTB4.[4]

  • Beta-Oxidation: 20-carboxy-LTB4 then undergoes peroxisomal beta-oxidation.[5] This process shortens the carbon chain by two carbons to produce 18-carboxy-dinor-LTB4.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20OH_LTB4 20-hydroxy-LTB4 LTB4->20OH_LTB4 ω-oxidation (LTB4 20-hydroxylase) 20COOH_LTB4 20-carboxy-LTB4 20OH_LTB4->20COOH_LTB4 Oxidation 18COOH_dinor_LTB4 18-Carboxy dinor LTB4 20COOH_LTB4->18COOH_dinor_LTB4 β-oxidation

Metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.

Biological Activity and Signaling

The biological activity of LTB4 metabolites is generally attenuated compared to the parent molecule. Studies have shown that 20-hydroxy-LTB4 and 20-carboxy-LTB4 are significantly less potent in inducing neutrophil chemotaxis and degranulation.[4][6][7] Specifically, the biological activity of 20-carboxy LTB4 is only about 2.6% of that of LTB4 in causing polymorphonuclear leukocyte degranulation.[4] Furthermore, these metabolites can act as functional antagonists at the high-affinity LTB4 receptor, BLT1, thereby downregulating LTB4-mediated responses.[7]

While direct studies on the specific biological activity and signaling of this compound are limited, it is widely considered to be a biologically inactive terminal metabolite. Its formation represents a key step in the inactivation and clearance of LTB4.

Experimental Protocols: Quantification of this compound

General Workflow for LC-MS/MS Analysis of Leukotriene Metabolites

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection Sample Collection (e.g., Plasma, Urine) Internal_Standard Addition of Internal Standard (e.g., deuterated 18-COOH-dinor-LTB4) Sample_Collection->Internal_Standard Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Internal_Standard->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC_Separation Liquid Chromatography (Reversed-Phase C18 column) Concentration->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM mode, Negative Ionization) LC_Separation->MS_Detection Quantification Quantification (against calibration curve) MS_Detection->Quantification Validation Method Validation Quantification->Validation

A general experimental workflow for LC-MS/MS analysis.

Key Methodological Considerations:

  • Sample Preparation: Due to the low endogenous concentrations of leukotriene metabolites, a robust sample preparation protocol is critical. This typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analyte.[8][9] For plasma samples, protein precipitation followed by extraction is a common approach.[9] It is crucial to prevent ex vivo formation of eicosanoids by adding antioxidants and enzyme inhibitors during sample collection and processing.[8]

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated 18-COOH-dinor-LTB4) is essential for accurate quantification, as it compensates for analyte loss during sample preparation and variations in instrument response.

  • Liquid Chromatography: Reversed-phase chromatography, typically with a C18 column, is commonly used for the separation of eicosanoids.[10][11] A gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile, methanol) is generally employed.[11]

  • Mass Spectrometry: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.[10][12] Leukotrienes are typically analyzed in negative ionization mode. Specific precursor-to-product ion transitions for 18-COOH-dinor-LTB4 would need to be determined and optimized.

  • Method Validation: Any analytical method for the quantification of 18-COOH-dinor-LTB4 must be thoroughly validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and robustness.[13]

Conclusion

This compound is a terminal metabolite in the inactivation pathway of the potent pro-inflammatory mediator LTB4. Its formation through ω-oxidation and subsequent β-oxidation represents a critical mechanism for the resolution of inflammation. While direct evidence for its biological activity is scarce, it is presumed to be largely inactive. The accurate quantification of 18-Carboxy dinor LTB4 in biological matrices using advanced analytical techniques like LC-MS/MS can provide valuable insights into the dynamics of LTB4 metabolism and the overall inflammatory status, making it a relevant biomarker for researchers and clinicians in the field of inflammation and drug development. Further research is warranted to fully elucidate any potential biological roles of this terminal metabolite.

References

The Significance of Dinor Leukotrienes in Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotrienes, potent lipid mediators derived from arachidonic acid, are well-established players in the inflammatory cascade. Their role in metabolic diseases such as obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease is an area of growing research interest. This technical guide delves into the core of leukotriene metabolism, with a specific focus on the significance of their terminal metabolites, the dinor leukotrienes. While the parent cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) and leukotriene B₄ (LTB₄) have been extensively studied for their pro-inflammatory and metabolic actions, their downstream metabolites, including 18-COOH-dinor-LTE₄ and 20-COOH-LTE₄, represent the final steps in a complex metabolic cascade aimed at their inactivation and excretion. This guide will provide a comprehensive overview of the biosynthesis and metabolism of leukotrienes, summarize the quantitative effects of parent leukotrienes on metabolic parameters, detail relevant experimental protocols, and visualize the intricate signaling pathways involved. Understanding the complete metabolic picture of leukotrienes, including the formation and function of their dinor metabolites, is crucial for developing novel therapeutic strategies targeting metabolic and inflammatory disorders.

Introduction to Leukotrienes and Metabolism

Leukotrienes are synthesized predominantly by leukocytes and other immune cells in response to various stimuli.[1][2] They are categorized into two main classes: the dihydroxy leukotriene LTB₄ and the cysteinyl leukotrienes (CysLTs), which include LTC₄, LTD₄, and LTE₄.[3][4] These lipid mediators exert their biological effects by binding to specific G-protein coupled receptors (GPCRs), namely BLT1 and BLT2 for LTB₄, and CysLT₁ and CysLT₂ for the CysLTs.[5][6]

The involvement of the leukotriene pathway in metabolic diseases is primarily linked to its pro-inflammatory actions.[5] In conditions like obesity, adipose tissue becomes a source of increased leukotriene production, contributing to a state of chronic low-grade inflammation that is a hallmark of insulin resistance.[7][8]

Biosynthesis and Metabolism of Leukotrienes

The synthesis of leukotrienes is initiated by the enzymatic conversion of arachidonic acid by 5-lipoxygenase (5-LO) in conjunction with 5-lipoxygenase-activating protein (FLAP).[9][10] This process leads to the formation of the unstable intermediate, LTA₄, which is then converted to either LTB₄ or LTC₄.[9]

The metabolism of CysLTs proceeds through a sequential cleavage of the glutathione (B108866) moiety. LTC₄ is converted to LTD₄, which is then metabolized to LTE₄.[1][11] LTE₄ is the most stable of the CysLTs and is a major urinary metabolite.[12]

Further metabolism of both LTB₄ and LTE₄ occurs primarily through omega-oxidation, followed by peroxisomal beta-oxidation.[9][11] This process involves the hydroxylation of the terminal methyl group to form 20-hydroxy metabolites (e.g., 20-OH-LTB₄, 20-OH-LTE₄), which are then oxidized to 20-carboxy derivatives (e.g., 20-COOH-LTB₄, 20-COOH-LTE₄).[1][9] Subsequent chain shortening via beta-oxidation from the omega-end leads to the formation of dinor and tetranor metabolites, such as 18-COOH-dinor-LTE₄.[11] This metabolic cascade is generally considered a detoxification pathway, as the resulting metabolites exhibit significantly reduced biological activity compared to their parent compounds.

Diagram of Leukotriene Biosynthesis and Metabolism

Leukotriene_Metabolism AA Arachidonic Acid FLAP 5-LOX / FLAP AA->FLAP LTA4 Leukotriene A₄ (LTA₄) FLAP->LTA4 LTA4_H LTA₄ Hydrolase LTA4->LTA4_H LTC4_S LTC₄ Synthase LTA4->LTC4_S LTB4 Leukotriene B₄ (LTB₄) LTA4_H->LTB4 LTC4 Leukotriene C₄ (LTC₄) LTC4_S->LTC4 gGT γ-Glutamyl Transpeptidase LTC4->gGT LTD4 Leukotriene D₄ (LTD₄) gGT->LTD4 DP Dipeptidase LTD4->DP LTE4 Leukotriene E₄ (LTE₄) DP->LTE4 Omega_Ox ω-Oxidation (CYP4F) LTE4->Omega_Ox 20_OH_LTE4 20-OH-LTE₄ Omega_Ox->20_OH_LTE4 20_COOH_LTE4 20-COOH-LTE₄ 20_OH_LTE4->20_COOH_LTE4 Beta_Ox β-Oxidation (Peroxisomal) 20_COOH_LTE4->Beta_Ox 18_COOH_Dinor_LTE4 18-COOH-Dinor-LTE₄ Beta_Ox->18_COOH_Dinor_LTE4 Tetranor Tetranor Metabolites 18_COOH_Dinor_LTE4->Tetranor

Caption: Biosynthesis and metabolism of leukotrienes.

Quantitative Effects of Leukotrienes on Metabolic Parameters

Direct quantitative data on the metabolic effects of dinor leukotrienes are scarce in the published literature. Research has primarily focused on the parent compounds. The general consensus is that omega- and beta-oxidation represent inactivation pathways, suggesting that dinor leukotrienes have significantly lower biological activity than their precursors. The following tables summarize some of the reported quantitative effects of the parent leukotrienes on various metabolic parameters.

LeukotrieneConcentrationCell/SystemMetabolic EffectReference
LTB₄ 10⁻⁷ ML6 MyocytesReduced insulin-stimulated glucose uptake[13]
LTC₄ 10⁻¹¹ - 10⁻⁷ MIsolated rat pancreasStimulated insulin release[14]
LTD₄ 10⁻¹¹ - 10⁻⁷ MIsolated rat pancreasStimulated insulin release (less potent than LTC₄)[14]
LTE₄ 10⁻¹¹ - 10⁻⁷ MIsolated rat pancreasStimulated insulin release (less potent than LTC₄)[14]

Table 1: Effects of Leukotrienes on Glucose Metabolism

LeukotrieneConcentrationCell/SystemMetabolic EffectReference
LTB₄ Not specifiedObese mice adipose tissueIncreased levels associated with inflammation[7]
CysLTs Not specifiedObese mice adipose tissueIncreased levels associated with inflammation[7]

Table 2: Leukotriene Levels in Adipose Tissue in Obesity

Experimental Protocols

Protocol for Leukotriene Extraction from Adipose Tissue

This protocol is a synthesized method based on common laboratory practices for lipid extraction from adipose tissue.

Materials:

  • Adipose tissue sample (fresh or frozen)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade

  • Chloroform (B151607), HPLC grade

  • 0.1 M KCl

  • Internal standards (e.g., deuterated LTE₄)

  • Centrifuge tubes

  • Homogenizer

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 100-200 mg of adipose tissue and place it in a glass centrifuge tube on ice.

  • Add a known amount of internal standard to the tissue.

  • Add 1 mL of ice-cold PBS and homogenize the tissue thoroughly.

  • Add 2 mL of methanol and vortex for 1 minute.

  • Add 1 mL of chloroform and vortex for 1 minute.

  • Add 1 mL of chloroform and 1 mL of 0.1 M KCl, vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/water 50:50, v/v) for LC-MS/MS analysis.

Diagram of Adipose Tissue Leukotriene Extraction Workflow

Adipose_Tissue_Extraction start Start: Adipose Tissue Sample homogenize Homogenize in PBS + Internal Standard start->homogenize add_solvents1 Add Methanol & Chloroform homogenize->add_solvents1 add_solvents2 Add Chloroform & KCl add_solvents1->add_solvents2 centrifuge Centrifuge (2000 x g, 10 min) add_solvents2->centrifuge collect_phase Collect Lower Organic Phase centrifuge->collect_phase evaporate Evaporate to Dryness (Nitrogen Stream) collect_phase->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: Workflow for leukotriene extraction from adipose tissue.

Protocol for LC-MS/MS Quantification of Dinor Leukotrienes

This protocol is a generalized method for the analysis of leukotriene metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Materials:

  • C18 reversed-phase HPLC column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Reconstituted sample extract

  • Dinor leukotriene standards

Procedure:

  • Chromatographic Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the reconstituted sample extract.

    • Apply a gradient elution to separate the analytes. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: linear gradient to 95% B

      • 15-20 min: 95% B

      • 20-22 min: linear gradient to 5% B

      • 22-30 min: 5% B (re-equilibration)

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for each dinor leukotriene and the internal standard need to be determined by infusing pure standards.

    • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of dinor leukotriene standards.

    • Calculate the concentration of the dinor leukotrienes in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Signaling Pathways

Leukotriene Signaling in Metabolic Cells

Leukotrienes, particularly LTB₄ and the CysLTs, can influence metabolic processes in cells like adipocytes, hepatocytes, and pancreatic β-cells. Their signaling can interfere with insulin signaling pathways, contributing to insulin resistance. For instance, LTB₄ has been shown to impair insulin-stimulated glucose uptake in myocytes.[13] The exact receptors and downstream signaling pathways for dinor leukotrienes are not well-defined, and they are generally considered to be biologically less active.

Diagram of Leukotriene Interference with Insulin Signaling

Insulin_Signaling_Interference cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_R Insulin Receptor IRS IRS-1/2 Insulin_R->IRS phosphorylates GLUT4_T GLUT4 Transporter Glucose_out Glucose Uptake GLUT4_T->Glucose_out LT_R Leukotriene Receptor (e.g., BLT1) JNK JNK LT_R->JNK activates IKK IKK LT_R->IKK activates Insulin Insulin Insulin->Insulin_R LT Leukotriene (e.g., LTB₄) LT->LT_R PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4_V GLUT4 Vesicle AKT->GLUT4_V promotes translocation of GLUT4_V->GLUT4_T JNK->IRS inhibits (Ser phosphorylation) NFkB NF-κB IKK->NFkB activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation promotes transcription of Inflammation->IRS inhibit Glucose_in Glucose Glucose_in->GLUT4_T

Caption: Leukotriene interference with the insulin signaling pathway.

Conclusion and Future Directions

Dinor leukotrienes represent the terminal metabolites of the potent pro-inflammatory leukotrienes. Their formation via omega- and beta-oxidation is a critical step in the inactivation and clearance of these lipid mediators. While direct evidence for the metabolic actions of dinor leukotrienes is limited, their significance lies in their role as biomarkers of the overall activity of the leukotriene pathway. Elevated levels of leukotriene metabolites, including dinor species, in urine can reflect the systemic inflammatory status and may be associated with metabolic disorders like obesity and insulin resistance.

Future research should focus on elucidating the potential, albeit likely subtle, biological activities of dinor leukotrienes and their specific interactions with cellular receptors. The development of highly sensitive analytical methods to quantify these terminal metabolites in various biological matrices will be crucial for their validation as precise biomarkers for metabolic diseases. A deeper understanding of the entire leukotriene metabolic network will undoubtedly open new avenues for therapeutic interventions aimed at mitigating the chronic inflammation that drives metabolic dysfunction.

References

Preliminary Studies on 18-Carboxy dinor Leukotriene B4 Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a crucial role in inflammatory responses, particularly in the recruitment and activation of neutrophils. The biological activity of LTB4 is tightly regulated through metabolic inactivation. One of the key metabolic pathways for LTB4 is ω-oxidation followed by β-oxidation. This process leads to the formation of several metabolites, including 18-Carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4). This technical guide provides a summary of the preliminary understanding of 18-carboxy dinor LTB4, focusing on its metabolic context and proposing experimental approaches to characterize its activity.

Metabolic Pathway of Leukotriene B4

18-Carboxy dinor LTB4 is a terminal metabolite in the hepatic metabolism of LTB4. The metabolic cascade is initiated by ω-oxidation of LTB4 to 20-hydroxy-LTB4 (20-OH-LTB4), which is subsequently oxidized to 20-carboxy-LTB4 (20-COOH-LTB4).[1] In the liver, 20-carboxy-LTB4 can then undergo β-oxidation, resulting in the formation of 18-carboxy dinor LTB4.[2][3] This metabolic pathway is generally considered a mechanism for the termination of the potent pro-inflammatory actions of LTB4.[1]

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20-OH-LTB4 20-Hydroxy-LTB4 LTB4->20-OH-LTB4 ω-oxidation (CYP4F) 20-COOH-LTB4 20-Carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Oxidation 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 β-oxidation (Liver)

Caption: Metabolic pathway of Leukotriene B4 to 18-Carboxy dinor LTB4.

Quantitative Data on the Activity of LTB4 and its Metabolites

Direct quantitative data on the biological activity of this compound is currently lacking in the scientific literature. However, studies on its precursor metabolites, 20-OH-LTB4 and 20-COOH-LTB4, indicate a significant reduction in pro-inflammatory activity compared to the parent compound, LTB4. It is hypothesized that 18-carboxy dinor LTB4 is also significantly less active, potentially representing a near-inactive end product of LTB4 metabolism.

CompoundTarget/AssayActivity MetricReported Value/Activity
Leukotriene B4 (LTB4) BLT1 ReceptorBinding Affinity (Kd)~0.2 nM
Neutrophil ChemotaxisEC50nM range
Neutrophil PrimingEC50pM to nM range
20-OH-LTB4 BLT1 ReceptorRelative Binding AffinityLower than LTB4
Neutrophil ActivationAgonist ActivityMuch lower than LTB4, can act as an antagonist
20-COOH-LTB4 BLT1 ReceptorRelative Binding AffinityLower than LTB4
Neutrophil DegranulationRelative Activity~2.6% of LTB4 activity[4]
Neutrophil ActivationAgonist ActivityMuch lower than LTB4, can act as an antagonist
18-Carboxy dinor LTB4 BLT1/BLT2 ReceptorsBinding AffinityNot Reported
Neutrophil ChemotaxisEC50Not Reported
Neutrophil PrimingEC50Not Reported
Endothelial Cell ActivationEC50Not Reported

Leukotriene B4 Signaling Pathway

LTB4 exerts its pro-inflammatory effects primarily through the high-affinity G protein-coupled receptor, BLT1, which is highly expressed on leukocytes, particularly neutrophils.[5] A lower-affinity receptor, BLT2, is more ubiquitously expressed.[5] Activation of BLT1 by LTB4 initiates a signaling cascade involving G-protein activation, leading to downstream effects such as calcium mobilization, activation of protein kinase C (PKC), and stimulation of the MAP kinase and PI3K pathways. These signaling events culminate in cellular responses like chemotaxis, degranulation, and production of reactive oxygen species (ROS).

LTB4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTB4 Leukotriene B4 BLT1 BLT1 Receptor LTB4->BLT1 G_protein Gαi/βγ BLT1->G_protein PLC Phospholipase C G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Cell_Response Cellular Responses (Chemotaxis, Degranulation, ROS production) PKC->Cell_Response Ca_release->Cell_Response PI3K->Cell_Response MAPK->Cell_Response Chemotaxis_Workflow Start Isolate Human Neutrophils Prepare_Chamber Prepare Chemotaxis Chamber Start->Prepare_Chamber Add_Compound Add 18-carboxy dinor LTB4 to Lower Wells Prepare_Chamber->Add_Compound Add_Cells Add Neutrophils to Upper Wells Add_Compound->Add_Cells Incubate Incubate Add_Cells->Incubate Analyze Stain and Count Migrated Cells Incubate->Analyze End Determine EC50 Analyze->End

References

Methodological & Application

Application Notes and Protocols for 18-Carboxy dinor Leukotriene B4 ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative determination of 18-Carboxy dinor Leukotriene B4 (LTB4), a key metabolite of Leukotriene B4, in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following sections detail the assay principle, sample preparation, experimental procedure, and data analysis.

Principle of the Assay

This competitive ELISA is designed for the quantitative measurement of 18-Carboxy dinor LTB4. The assay operates on the basis of competition between 18-Carboxy dinor LTB4 in the sample and a fixed amount of enzyme-conjugated 18-Carboxy dinor LTB4 for a limited number of binding sites on a specific antibody coated on the microplate wells.

The assay procedure involves the following steps:

  • Standards and samples are added to the wells of a microplate pre-coated with a capture antibody.

  • An enzyme-conjugated 18-Carboxy dinor LTB4 is added to the wells.

  • During incubation, the 18-Carboxy dinor LTB4 present in the sample competes with the enzyme-conjugated 18-Carboxy dinor LTB4 for binding to the capture antibody.

  • The plate is washed to remove any unbound reagents.

  • A substrate solution is added, which reacts with the enzyme to produce a colored product.

  • The intensity of the color is inversely proportional to the concentration of 18-Carboxy dinor LTB4 in the sample. The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of 18-Carboxy dinor LTB4 is determined by comparing the absorbance of the samples to a standard curve.

Data Presentation

Table 1: Representative this compound Standard Curve

Standard Concentration (pg/mL)Optical Density (OD) at 450 nm
0 (Blank)2.112
15.631.799
31.251.578
62.51.275
1250.833
2500.575
5000.397
10000.227

Note: This is a representative standard curve. An actual standard curve must be generated for each assay.

Experimental Protocols

  • Wash Buffer (1X): If a concentrated wash buffer is provided, dilute it with deionized or distilled water to the working concentration (e.g., dilute 20 mL of 20X Wash Buffer Concentrate into 380 mL of deionized water to prepare 400 mL of 1X Wash Buffer).

  • 18-Carboxy dinor LTB4 Standard: Reconstitute the lyophilized standard with the provided diluent to obtain a stock solution. Allow the standard to sit for at least 15 minutes with gentle agitation before making dilutions. Prepare a serial dilution of the standard in the assay buffer to create the standard curve as indicated in Table 1.

  • Enzyme Conjugate: Dilute the concentrated enzyme conjugate with the appropriate diluent to the working concentration as specified in the kit manual.

  • Substrate Solution: Prepare the substrate solution according to the kit instructions. It may be a single ready-to-use solution or require mixing of two components.

  • Stop Solution: The stop solution is typically a ready-to-use reagent.

The appropriate sample preparation protocol is dependent on the sample type.

  • Serum: Allow blood to clot for at least 30 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.

  • Urine: Centrifuge urine samples at 10,000 x g for 5 minutes to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.

  • Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 15 minutes to remove any cells or debris. Assay immediately or aliquot and store at -20°C or -80°C.

For some sample types with low concentrations of the analyte, an extraction step may be necessary. A solid-phase extraction (SPE) using a C18 column is a common method for concentrating leukotrienes.

  • Bring all reagents and samples to room temperature before use.

  • Determine the number of wells to be used and arrange them on the microplate frame.

  • Add 50 µL of standard or sample to the appropriate wells. It is recommended to run all standards and samples in duplicate.

  • Add 50 µL of the diluted Enzyme Conjugate to each well, except for the blank wells.

  • Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature on a shaker).

  • Wash the plate: Aspirate the contents of the wells and wash each well with 300 µL of 1X Wash Buffer. Repeat the wash process 3-4 times. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.

  • Add 100 µL of Substrate Solution to each well.

  • Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes).

  • Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

  • Calculate the average absorbance for each set of duplicate standards and samples.

  • Create a standard curve by plotting the average absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the concentration of 18-Carboxy dinor LTB4 in the samples by interpolating their average absorbance values from the standard curve.

  • Multiply the determined concentration by the dilution factor if the samples were diluted prior to the assay.

Visualization

ELISA_Workflow Competitive ELISA Workflow for 18-Carboxy dinor LTB4 cluster_plate_prep Plate Preparation cluster_assay_steps Assay Steps cluster_detection Detection cluster_analysis Data Analysis start Start with Antibody-Coated Plate add_samples Add Standards & Samples start->add_samples add_conjugate Add Enzyme-Conjugated 18-Carboxy dinor LTB4 add_samples->add_conjugate incubation Incubate (Competition for Antibody Binding) add_conjugate->incubation wash1 Wash Plate incubation->wash1 add_substrate Add Substrate wash1->add_substrate incubation2 Incubate (Color Development) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calculate Calculate Concentrations read_plate->calculate

Caption: Competitive ELISA workflow for 18-Carboxy dinor LTB4 quantification.

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 18-Carboxy dinor Leukotriene B4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammatory responses. Its metabolism is a critical aspect of regulating inflammatory processes. One of the key metabolic pathways for LTB4 involves ω-oxidation to 20-carboxy LTB4, followed by β-oxidation to yield 18-carboxy dinor leukotriene B4 (18-COOH-dinor-LTB4).[1] Accurate and sensitive quantification of 18-COOH-dinor-LTB4 is essential for studying the pharmacokinetics of LTB4 and for understanding its role in various physiological and pathological conditions. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 18-COOH-dinor-LTB4 in biological samples.

Signaling Pathway

The metabolic conversion of LTB4 to 18-carboxy dinor LTB4 is a two-step process primarily occurring in the liver. This pathway is crucial for the inactivation and subsequent excretion of the pro-inflammatory LTB4.

LTB4 Leukotriene B4 (LTB4) 20-carboxy_LTB4 20-Carboxy LTB4 LTB4->20-carboxy_LTB4 ω-oxidation 18-carboxy_dinor_LTB4 18-Carboxy dinor LTB4 20-carboxy_LTB4->18-carboxy_dinor_LTB4 β-oxidation

Metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.

Experimental Protocol

This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 18-COOH-dinor-LTB4.

1. Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a common technique for the purification and concentration of eicosanoids from biological matrices.

  • Materials:

    • Biological matrix (e.g., plasma, urine, cell culture supernatant)

    • Internal Standard (IS): d4-LTB4 (or a suitable stable isotope-labeled analog of 18-COOH-dinor-LTB4 if available)

    • Methanol (B129727)

    • 0.1% Formic acid in water

    • Butylated hydroxytoluene (BHT) as an antioxidant

    • SPE cartridges (e.g., C18)

  • Procedure:

    • Thaw biological samples on ice.

    • Spike samples with the internal standard solution.

    • Protein Precipitation (for plasma/serum): Add 3 volumes of cold methanol containing BHT to 1 volume of the sample. Vortex and centrifuge to pellet proteins. Collect the supernatant.

    • Acidification: Adjust the pH of the supernatant to ~3.5 with 0.1% formic acid.

    • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by equilibration with 0.1% formic acid in water.

    • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 0.1% formic acid in water to remove polar impurities.

    • Elution: Elute the analyte and internal standard with methanol.

    • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

    • Mobile Phase A: 0.1% Acetic Acid in Water

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% Acetic Acid

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 20 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally used for eicosanoids.

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The specific precursor and product ions for 18-COOH-dinor-LTB4 and the internal standard need to be determined by infusing a standard solution of the analyte. The molecular weight of this compound is 338.4 g/mol .[1][2] The deprotonated molecule [M-H]⁻ would be the precursor ion.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Experimental Workflow

The overall experimental process from sample receipt to data analysis is depicted in the following workflow diagram.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Solid-Phase Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Experimental workflow for LC-MS/MS analysis.

Data Presentation

The quantitative performance of the method should be evaluated through a validation process. The following table summarizes typical validation parameters for an LC-MS/MS assay for eicosanoids. Specific values for 18-COOH-dinor-LTB4 would need to be determined experimentally.

Parameter Typical Acceptance Criteria Example Value
Linearity (r²) > 0.990.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10, with acceptable precision and accuracy10 pg/mL
Upper Limit of Quantification (ULOQ) Within linear range with acceptable precision and accuracy1000 pg/mL
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)< 10%
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)< 12%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)± 8%
Matrix Effect CV of peak areas in different lots of matrix < 15%7%
Recovery Consistent and reproducible> 85%

Method Validation Logic

The validation of a bioanalytical method ensures its reliability for the intended application. The relationship between key validation parameters is illustrated below.

Validation Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity Sensitivity Sensitivity (LOD, LLOQ) Validation->Sensitivity Stability Stability Validation->Stability Matrix_Effect Matrix Effect Validation->Matrix_Effect

Key parameters for analytical method validation.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and specific quantification of this compound in biological matrices. Proper method development and validation are crucial to ensure reliable and accurate results, which are vital for advancing research in inflammation and drug development. While specific parameters for 18-COOH-dinor-LTB4 require experimental determination, the provided protocol, based on established methods for related eicosanoids, offers a solid starting point for researchers.

References

Application Note and Protocol for the Quantification of 18-Carboxy dinor Leukotriene B4 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammation. The quantification of its metabolites is essential for understanding the inflammatory processes and for the development of novel anti-inflammatory therapeutics. 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4) is a downstream metabolite of LTB4, formed through a series of enzymatic reactions. In the liver, LTB4 is first metabolized to 20-carboxy LTB4, which then undergoes β-oxidation to produce 18-COOH-dinor-LTB4[1][2]. The concentration of this metabolite in plasma can serve as a biomarker for the activity of the LTB4 pathway. This document provides a detailed protocol for the quantification of 18-COOH-dinor-LTB4 in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.

LTB4 Metabolic Pathway

The metabolic conversion of LTB4 to 18-COOH-dinor-LTB4 involves two key steps. Initially, LTB4 undergoes ω-oxidation, a reaction catalyzed by specific cytochrome P450 enzymes (CYP4F), to form 20-hydroxy-LTB4 (20-OH-LTB4). This is followed by further oxidation to 20-carboxy-LTB4 (20-COOH-LTB4). Subsequently, 20-COOH-LTB4 undergoes β-oxidation to yield the shorter-chain metabolite, 18-COOH-dinor-LTB4[1][2][3][4].

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20_OH_LTB4 20-hydroxy-LTB4 LTB4->20_OH_LTB4 ω-oxidation (CYP4F) 20_COOH_LTB4 20-carboxy-LTB4 20_OH_LTB4->20_COOH_LTB4 Oxidation 18_COOH_dinor_LTB4 18-Carboxy dinor LTB4 20_COOH_LTB4->18_COOH_dinor_LTB4 β-oxidation LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (e.g., 200 µL) Spike_IS Spike with Internal Standard (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with ACN) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation UFLC UFLC Separation Evaporation->UFLC MSMS Tandem MS Detection UFLC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

References

Application Note: Extraction of 18-Carboxy-dinor-Leukotriene B4 from Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammatory responses. Its biological activity is tightly regulated through metabolic inactivation. A key metabolic pathway involves ω-oxidation to 20-carboxy-LTB4, followed by β-oxidation to yield 18-carboxy-dinor-leukotriene B4 (18-COOH-dinor-LTB4).[1] Accurate quantification of 18-COOH-dinor-LTB4 in cellular models is crucial for studying LTB4 metabolism and the efficacy of anti-inflammatory therapeutics. This document provides a detailed protocol for the extraction of 18-COOH-dinor-LTB4 from cultured cells using a combination of protein precipitation and solid-phase extraction (SPE), optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway

The generation of 18-COOH-dinor-LTB4 is a multi-step enzymatic process initiated from Leukotriene B4. Understanding this pathway is essential for interpreting experimental results related to inflammation and lipid metabolism.

Metabolic_Pathway LTB4 Leukotriene B4 (LTB4) p1 ω-Oxidation LTB4->p1 COOH_LTB4 20-Carboxy-LTB4 p2 β-Oxidation COOH_LTB4->p2 Dinor_LTB4 18-Carboxy-dinor-LTB4 p1->COOH_LTB4 p2->Dinor_LTB4

Caption: Metabolic conversion of LTB4 to 18-Carboxy-dinor-LTB4.

Experimental Protocol

This protocol is designed for optimal recovery and purity of 18-COOH-dinor-LTB4 from cellular lysates. It involves cell harvesting, lysis, removal of protein, and purification using solid-phase extraction.

Materials and Reagents
  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic Acid

  • Reagents: Phosphate-Buffered Saline (PBS), Deuterated internal standard (e.g., LTB4-d4)

  • Supplies: C18 Solid-Phase Extraction (SPE) cartridges (e.g., 100 mg, 1 mL), conical centrifuge tubes, ultrasonic cell disrupter/sonicator, nitrogen evaporator, centrifuge.

Step-by-Step Methodology

1. Cell Harvesting and Lysis

  • Adherent Cells:

    • Wash cell monolayer (e.g., in a 10 cm dish) twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a conical tube.

  • Suspension Cells:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 1 mL of ice-cold 10% methanol in water.

  • Lysis:

    • Spike the cell suspension with an appropriate amount of deuterated internal standard (e.g., LTB4-d4) to correct for extraction loss and matrix effects.

    • Lyse the cells by sonication on ice. Use short pulses to prevent sample overheating.

    • Collect a small aliquot (e.g., 25 µL) of the lysate for protein quantification (e.g., BCA assay) to normalize the final results.

2. Protein Precipitation

  • To the remaining cell lysate, add two volumes of ice-cold acetonitrile (e.g., 2 mL for every 1 mL of lysate) to precipitate proteins.[2]

  • Vortex thoroughly for 30 seconds.

  • Incubate the mixture at -20°C for at least 30 minutes to maximize protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant, which contains the lipid mediators, to a new clean tube.

3. Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for purifying and concentrating the analyte of interest away from interfering matrix components.[3][4] A C18-based sorbent is commonly used for leukotriene extraction.[2][5]

  • Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 2 mL of LC-MS grade water. Do not let the cartridge run dry.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the 18-COOH-dinor-LTB4 and other lipids with 1 mL of methanol into a clean collection tube.

4. Sample Reconstitution

  • Evaporate the eluted sample to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase used for your LC-MS/MS analysis (e.g., 50:50 methanol:water).

  • Vortex briefly and transfer to an autosampler vial for analysis.

Extraction and Analysis Workflow

The entire process, from sample collection to final analysis, is summarized in the following workflow diagram.

Extraction_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps cells 1. Cell Culture (Adherent or Suspension) harvest 2. Harvest & Wash Cells (with ice-cold PBS) cells->harvest lysis 3. Cell Lysis (Add Internal Standard, Sonicate) harvest->lysis protein_precip 4. Protein Precipitation (Cold Acetonitrile) lysis->protein_precip centrifuge1 5. Centrifugation (Pellet Protein) protein_precip->centrifuge1 supernatant Supernatant (Contains Analyte) centrifuge1->supernatant condition 6. Condition Cartridge (Methanol) equilibrate 7. Equilibrate Cartridge (Water) condition->equilibrate load 8. Load Supernatant equilibrate->load wash 9. Wash Impurities (10% Methanol) load->wash elute 10. Elute Analyte (Methanol) wash->elute dry 11. Evaporate to Dryness (Nitrogen Stream) elute->dry reconstitute 12. Reconstitute in Mobile Phase dry->reconstitute analysis 13. LC-MS/MS Analysis reconstitute->analysis

Caption: Step-by-step workflow for 18-COOH-dinor-LTB4 extraction.

Data Presentation

Successful implementation of this protocol should yield high-quality data. The following table summarizes the expected performance characteristics for a well-optimized assay.

ParameterExpected ValueNotes
Extraction Recovery > 80%Recovery should be assessed by comparing the internal standard signal in extracted samples versus non-extracted standards.
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mLDependent on the sensitivity of the LC-MS/MS instrument. A typical LLOQ for similar assays is around 0.2 ng/mL.[6]
Linearity (R²) > 0.99A calibration curve should be prepared in a surrogate matrix to demonstrate a linear response over the expected concentration range.[6]
Precision (%CV) < 15%Intra- and inter-day precision should be evaluated using quality control (QC) samples at low, medium, and high concentrations.[4]
Accuracy (%Bias) ± 15%Accuracy is determined from the analysis of QC samples against the calibration curve.[4]

Note: The values presented are typical for eicosanoid bioanalysis and should be established and validated by each individual laboratory.

References

Application Notes and Protocols: 18-Carboxy dinor Leukotriene B4 as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4) is a terminally metabolized product of the pro-inflammatory mediator Leukotriene B4 (LTB4). The biosynthesis of 18-COOH-dinor-LTB4 involves a series of enzymatic reactions, primarily occurring in the liver, that render the potent LTB4 inactive. This metabolic pathway involves initial ω-oxidation of LTB4 to 20-hydroxy-LTB4, followed by further oxidation to 20-carboxy-LTB4. Subsequently, 20-carboxy-LTB4 undergoes peroxisomal β-oxidation to yield 18-COOH-dinor-LTB4. Given that the final steps of its formation occur within peroxisomes, the levels of 18-COOH-dinor-LTB4 can serve as a valuable biomarker for assessing peroxisomal β-oxidation activity.

Dysregulation of LTB4 metabolism and peroxisomal function has been implicated in various inflammatory diseases and metabolic disorders. Therefore, the accurate quantification of 18-COOH-dinor-LTB4 in biological matrices such as urine and plasma can provide crucial insights into disease pathogenesis, serve as a diagnostic or prognostic marker, and aid in the development of novel therapeutics targeting the LTB4 pathway and peroxisomal disorders.

These application notes provide a comprehensive overview of the utility of 18-COOH-dinor-LTB4 as a biomarker, along with detailed protocols for its quantification in biological samples.

Signaling and Metabolic Pathways

The formation of 18-COOH-dinor-LTB4 is the culmination of the LTB4 metabolic cascade, a critical pathway for the inactivation of this potent chemoattractant. Understanding this pathway is essential for interpreting the biological significance of 18-COOH-dinor-LTB4 levels.

LTB4_Metabolism Metabolic Pathway of Leukotriene B4 to 18-Carboxy dinor LTB4 Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 ω-oxidation (Cytochrome P450) 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Alcohol/Aldehyde Dehydrogenase Peroxisome Peroxisome 20-COOH-LTB4->Peroxisome Transport 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 (Inactive Metabolite) Peroxisome->18-COOH-dinor-LTB4 β-oxidation

LTB4 Metabolic Pathway

Data Presentation

Currently, there is a limited amount of publicly available quantitative data on the specific concentrations of 18-COOH-dinor-LTB4 in healthy human populations. However, studies on related metabolites and genetic disorders provide valuable context for its potential as a biomarker.

A study on Zellweger syndrome, a disorder characterized by the absence of functional peroxisomes, demonstrated a significant accumulation of upstream metabolites of the β-oxidation pathway in urine. In these patients, urinary levels of LTB4 and its ω-oxidation product, ω-carboxy-LTB4, were markedly elevated, while the β-oxidation product, ω-carboxy-tetranor-LTB3, was undetectable. This finding strongly supports the critical role of peroxisomes in the metabolism of ω-carboxylated LTB4 and suggests that a deficiency in peroxisomal β-oxidation would lead to decreased or absent levels of 18-COOH-dinor-LTB4.

AnalytePatient GroupMatrixConcentration (nmol/mol creatinine)Reference
LTB4Zellweger SyndromeUrine35-238 (Median: 97)
LTB4Healthy ControlsUrine< 5
ω-carboxy-LTB4Zellweger SyndromeUrine267-4583 (Median: 898)
ω-carboxy-LTB4Healthy ControlsUrine< 5
ω-carboxy-tetranor-LTB3Zellweger SyndromeUrine< 5
ω-carboxy-tetranor-LTB3Healthy ControlsUrine< 5

Note: The table above highlights the importance of the peroxisomal pathway. While direct data for 18-COOH-dinor-LTB4 is not provided in this specific study, the absence of downstream metabolites in Zellweger syndrome patients strongly implies that 18-COOH-dinor-LTB4 levels would also be significantly reduced or absent. Further research is required to establish reference ranges for 18-COOH-dinor-LTB4 in healthy and various disease populations.

Experimental Protocols

The quantification of 18-COOH-dinor-LTB4 in biological matrices typically requires sensitive and specific analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols are based on established methods for the analysis of leukotrienes and other dicarboxylic acids and may require optimization for specific applications.

Experimental Workflow

Experimental_Workflow General Workflow for 18-COOH-dinor-LTB4 Quantification Sample_Collection Sample Collection (Urine or Plasma) Internal_Standard Addition of Internal Standard (e.g., deuterated 18-COOH-dinor-LTB4) Sample_Collection->Internal_Standard Extraction Extraction (SPE or LLE) Internal_Standard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Quantification Workflow
Protocol 1: Solid-Phase Extraction (SPE) from Urine

This protocol is designed for the extraction of dicarboxylic acids like 18-COOH-dinor-LTB4 from urine samples.

Materials:

  • Urine sample

  • Internal standard (e.g., d4-18-COOH-dinor-LTB4)

  • Methanol (B129727)

  • Acetonitrile (B52724)

  • Formic acid

  • Water (LC-MS grade)

  • SPE cartridges (e.g., C18 or a mixed-mode anion exchange)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to remove particulate matter.

    • Transfer a known volume (e.g., 1-5 mL) of the supernatant to a clean tube.

    • Add the internal standard solution and vortex briefly.

    • Acidify the sample to pH 3-4 with formic acid.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by sequentially passing methanol (e.g., 3 mL) followed by water (e.g., 3 mL).

  • Sample Loading:

    • Load the acidified urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with water (e.g., 3 mL) to remove hydrophilic impurities.

    • Follow with a wash of 5% methanol in water (e.g., 3 mL) to remove less polar impurities.

  • Elution:

    • Elute the analyte with an appropriate solvent. For C18, this could be methanol or acetonitrile (e.g., 2 x 1 mL). For mixed-mode cartridges, follow the manufacturer's recommendations.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is suitable for the extraction of 18-COOH-dinor-LTB4 from plasma samples.

Materials:

  • Plasma sample

  • Internal standard (e.g., d4-18-COOH-dinor-LTB4)

  • Organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Formic acid

  • Water (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Transfer a known volume (e.g., 0.5-1 mL) to a clean tube.

    • Add the internal standard solution and vortex briefly.

    • Acidify the plasma to pH 3-4 with formic acid.

  • Liquid-Liquid Extraction:

    • Add 3-5 volumes of a water-immiscible organic solvent (e.g., ethyl acetate) to the acidified plasma.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a new clean tube.

    • Repeat the extraction process on the aqueous layer for improved recovery.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters (General Guidance)
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution from a low to high percentage of Mobile Phase B will be necessary to separate the analyte from other matrix components.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: 30-40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 18-COOH-dinor-LTB4 and its internal standard need to be determined by direct infusion of standards.

      • Precursor Ion: [M-H]⁻ for 18-COOH-dinor-LTB4 (C18H26O6, MW: 338.4 g/mol ) would be m/z 337.2.

      • Product Ions: Fragmentation of the precursor ion will yield specific product ions that can be used for quantification and confirmation. These need to be optimized experimentally.

    • Optimization: Parameters such as collision energy and declustering potential must be optimized for maximum sensitivity.

Conclusion

This compound is a promising biomarker for assessing peroxisomal β-oxidation activity and may have significant clinical utility in the study of inflammatory and metabolic diseases. While further research is needed to establish definitive reference ranges, the analytical methods outlined in these application notes provide a solid foundation for researchers to begin quantifying this important metabolite. The provided protocols, coupled with the understanding of the underlying metabolic pathways, will empower scientists and drug development professionals to explore the full potential of 18-COOH-dinor-LTB4 in their research endeavors.

Commercial Sources and Application Notes for Synthetic 18-Carboxy dinor Leukotriene B4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial sources for synthetic 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4), along with detailed application notes and experimental protocols for its use in research and drug development.

Introduction

This compound is a stable, terminal metabolite of the potent pro-inflammatory mediator Leukotriene B4 (LTB4).[1] In vivo, LTB4 undergoes ω-oxidation to form 20-carboxy LTB4, which is then further metabolized via β-oxidation to yield 18-carboxy dinor LTB4.[1] As a downstream metabolite, the quantification of 18-Carboxy dinor LTB4 can serve as a valuable biomarker for monitoring LTB4 production and metabolism in various physiological and pathological contexts. Its synthetic form is primarily used as an analytical standard for accurate identification and quantification in biological samples.

Commercial Suppliers

Synthetic this compound is available from several reputable suppliers of biochemicals and research reagents. The following table summarizes the key information from prominent vendors.

SupplierProduct NameCatalog NumberPurityFormulationStorage
Cayman Chemical 18-carboxy dinor Leukotriene B₄20170≥97%A solution in ethanol-20°C
Santa Cruz Biotechnology This compoundsc-204533Not specifiedNot specified-20°C
MedChemExpress This compoundHY-113879Not specifiedA solution in ethanol-20°C

Physicochemical and Handling Information

A summary of the key quantitative data for synthetic this compound is provided below.

PropertyValueSource
CAS Number 102674-12-4[1][2][3]
Molecular Formula C₁₈H₂₆O₆[1][2]
Molecular Weight 338.4 g/mol [1][2]
Purity ≥97%[1][2]
UV/Vis Maximum 270 nm[1]
Solubility (in Ethanol) ≥50 mg/mL[1]
Solubility (in DMSO) ≥50 mg/mL[1]
Solubility (in DMF) ≥50 mg/mL[1]
Storage Temperature -20°C[1][4]
Stability ≥ 1 year at -20°C[1]

Handling: this compound is typically supplied as a solution in an organic solvent like ethanol. It is light-sensitive and should be stored accordingly.[5] For experimental use, the organic solvent can be evaporated under a gentle stream of nitrogen, and the compound can be reconstituted in a solvent of choice, such as DMSO or an aqueous buffer.[5] Ensure that the residual amount of the initial organic solvent is minimal to avoid any potential physiological effects in biological assays.

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic pathway of Leukotriene B4 and its downstream signaling cascade.

LTB4_Metabolism Metabolic Pathway of Leukotriene B4 Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20-hydroxy_LTB4 20-hydroxy LTB4 LTB4->20-hydroxy_LTB4 ω-oxidation (Cytochrome P450) 20-carboxy_LTB4 20-carboxy LTB4 20-hydroxy_LTB4->20-carboxy_LTB4 Alcohol/Aldehyde Dehydrogenase 18-Carboxy_dinor_LTB4 18-Carboxy dinor LTB4 20-carboxy_LTB4->18-Carboxy_dinor_LTB4 β-oxidation

Caption: Metabolic conversion of LTB4 to 18-Carboxy dinor LTB4.

LTB4_Signaling Leukotriene B4 Signaling Pathway cluster_cell Target Cell (e.g., Neutrophil) LTB4 Leukotriene B4 BLT1_BLT2 BLT1 / BLT2 Receptors LTB4->BLT1_BLT2 G_Protein G-protein Activation BLT1_BLT2->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC MAPK_Pathway MAPK Pathway (p38, ERK, JNK) G_Protein->MAPK_Pathway Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Inflammatory_Response Inflammatory Response (Chemotaxis, Degranulation) MAPK_Pathway->Inflammatory_Response NFkB_Pathway NF-κB Pathway NFkB_Pathway->Inflammatory_Response Ca_Mobilization->NFkB_Pathway

Caption: Simplified LTB4 signaling cascade in a target cell.

Experimental Protocols

Application: Analytical Standard for LC-MS/MS Quantification

Synthetic 18-Carboxy dinor LTB4 is primarily utilized as an internal or external standard for the accurate quantification of this metabolite in biological matrices such as plasma, urine, or cell culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To develop and validate an LC-MS/MS method for the quantification of 18-Carboxy dinor LTB4 in human plasma.

Materials:

  • Synthetic this compound (as standard)

  • Deuterated LTB4 (LTB4-d4) or other suitable internal standard (IS)

  • Human plasma (collected with anticoagulant, e.g., EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Standard Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of 18-Carboxy dinor LTB4 in ethanol.

    • Prepare a series of working standard solutions by serial dilution of the stock solution with methanol/water (50:50, v/v).

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add the internal standard (e.g., LTB4-d4) to a final concentration of 10 ng/mL.

    • Acidify the plasma sample with 50 µL of 1% formic acid.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate the analyte from other matrix components (e.g., start with 20% B, ramp to 95% B over 10 minutes).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for 18-Carboxy dinor LTB4 and the internal standard. The exact m/z values will need to be optimized on the specific instrument.

      • Example transitions for LTB4 metabolites are often in the range of m/z 330-350 for the precursor ion.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of 18-Carboxy dinor LTB4 in the plasma samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow LC-MS/MS Quantification Workflow Start Start: Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Start->Spike_IS Acidify Acidify Sample Spike_IS->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elute Analyte SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI Negative Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of 18-Carboxy dinor LTB4.

Disclaimer

The information provided in this document is intended for research use only and is not for diagnostic or therapeutic purposes. The experimental protocols are provided as a general guide and may require optimization for specific applications and instrumentation. Researchers should always consult the product-specific information and safety data sheets provided by the commercial suppliers.

References

Application Notes and Protocols: Stability and Storage of 18-Carboxy dinor Leukotriene B4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Carboxy dinor Leukotriene B4 (18-carboxy dinor LTB₄) is a key terminal metabolite of Leukotriene B4 (LTB₄), a potent lipid mediator of inflammation. In the liver, LTB₄ undergoes ω-oxidation to 20-carboxy LTB₄, followed by β-oxidation to yield 18-carboxy dinor LTB₄.[1][2][3] The quantification of this metabolite is crucial for understanding the inflammatory status and the metabolic clearance of LTB₄. Accurate measurement necessitates careful handling and storage to ensure the analyte's integrity. These application notes provide a comprehensive guide to the stability and recommended storage conditions for 18-carboxy dinor LTB₄, based on available data for the parent compound LTB₄ and general principles for eicosanoid stability.

Chemical and Physical Properties

PropertyValue
Chemical Name 7R,14S-dihydroxy-4Z,8E,10E,12Z-octadecatetraenedioic acid
Synonyms 18-carboxy dinor LTB₄
CAS Number 102674-12-4
Molecular Formula C₁₈H₂₆O₆
Molecular Weight 338.4 g/mol
Purity ≥97%
Formulation Typically supplied as a solution in ethanol.
Solubility Soluble in DMF (50 mg/ml), DMSO (50 mg/ml), Ethanol (50 mg/ml), and PBS (pH 7.2, 1 mg/ml).

Stability Data

Direct quantitative stability data for 18-carboxy dinor LTB₄ is limited in publicly available literature. However, data from its parent compound, LTB₄, provides a strong basis for handling and storage protocols. The structural similarities, particularly the conjugated triene system, suggest comparable stability profiles.

Table 1: Summary of Stability Data for Leukotriene B₄ (as a proxy for 18-Carboxy dinor LTB₄)

ConditionMatrix/SolventTemperatureDurationStability OutcomeCitation
Long-Term Storage Ethanol Solution-20°C≥ 1 yearStable[1]
Biological Samples-80°CRecommendedOptimal for preventing lipid oxidation.[2]
Human Plasma-20°C198 daysStable[4]
Freeze-Thaw Cycles Human Plasma-20°CAt least 3 cyclesStable[4]
Benchtop Human PlasmaRoom TemperatureAt least 6 hoursStable[4]
Stock Solution 50:50 Acetonitrile (B52724):Water4°C198 daysStable[4]
Photostability SolutionUVB/UVA lightDose-dependentDegradation observed. LTB₄ is photolabile.[5][6]
pH (General for Leukotrienes) Acidic Solution65°C-Rapid degradation observed for a similar compound (Montelukast).[7]
Alkaline Solution65°C-High stability observed for a similar compound (Montelukast).[7]

Signaling and Metabolic Pathways

The metabolic pathway of LTB₄ is a key consideration in its biological stability and degradation.

cluster_liver Liver Metabolism LTB4 Leukotriene B4 (LTB4) 20-hydroxy 20-hydroxy LTB4 LTB4->20-hydroxy ω-oxidation (LTB4 20-hydroxylase) 20-carboxy 20-carboxy LTB4 20-hydroxy->20-carboxy Oxidation 18-carboxy 18-Carboxy dinor LTB4 20-carboxy->18-carboxy β-oxidation

Caption: Metabolic pathway of Leukotriene B4 to 18-Carboxy dinor LTB4.

Experimental Protocols

Protocol 1: Long-Term Storage

Objective: To ensure the long-term stability of 18-carboxy dinor LTB₄ standards and biological samples.

Materials:

  • 18-carboxy dinor LTB₄ (as a solution in ethanol)

  • Amber glass vials or polypropylene (B1209903) tubes

  • Argon or nitrogen gas

  • -80°C freezer

Procedure for Stock Solutions (in Ethanol):

  • If received in a larger volume, aliquot the stock solution into smaller, single-use volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.

  • Before sealing, flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

  • Seal the vials tightly.

  • Store at -80°C for optimal stability. A temperature of -20°C is also acceptable for periods up to a year.[1]

Procedure for Biological Samples (e.g., Plasma, Serum):

  • Process biological samples (e.g., plasma, tissue homogenates) as quickly as possible on ice to minimize enzymatic activity.

  • For plasma or serum, collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge at 4°C.

  • Transfer the plasma/serum to clean polypropylene tubes.

  • For tissue samples, homogenize in a suitable buffer on ice.

  • Immediately snap-freeze the samples in liquid nitrogen and store them at -80°C. Storage at -20°C is not recommended for long-term stability of eicosanoids in biological matrices due to the potential for ongoing lipid peroxidation.[2]

Protocol 2: Sample Preparation and Handling for Analysis

Objective: To prepare 18-carboxy dinor LTB₄ for analysis while minimizing degradation.

Materials:

  • Stored samples (stock solutions or biological samples)

  • Ice bucket

  • Calibrated pipettes

  • Appropriate solvents for dilution (e.g., ethanol, methanol, acetonitrile)

Procedure:

  • Thaw samples on ice. Avoid thawing at room temperature or in warm water baths.

  • Keep samples on ice throughout the entire preparation process.

  • Perform all work in a location with minimized exposure to direct sunlight or harsh artificial light to prevent photodegradation. Use amber vials or light-blocking tubes.

  • For stock solutions, dilute to the desired concentration using high-purity solvents.

  • For biological samples, proceed immediately with extraction protocols (e.g., solid-phase extraction or protein precipitation) to separate the analyte from potentially degrading enzymes and other matrix components.

  • A common extraction method involves protein precipitation with cold acetonitrile containing an acid (e.g., formic acid) followed by centrifugation to pellet the protein. The supernatant containing the analyte is then used for analysis.

Protocol 3: General Stability Assessment Workflow

Objective: To design an experiment to determine the stability of 18-carboxy dinor LTB₄ under specific conditions.

Materials:

  • 18-carboxy dinor LTB₄ stock solution

  • The matrix to be tested (e.g., plasma, buffer at a specific pH, etc.)

  • Incubators/water baths set to desired temperatures

  • Light source (for photostability testing)

  • LC-MS/MS or other appropriate analytical instrument

Experimental Workflow Diagram:

cluster_prep Preparation cluster_exposure Exposure to Conditions cluster_analysis Analysis A Prepare aliquots of 18-carboxy dinor LTB4 in test matrix B Establish T0 concentration (Analyze immediately) A->B C Temperature Stress (e.g., 4°C, RT, 37°C) A->C D Freeze-Thaw Cycles (e.g., -80°C to RT) A->D E Photostability (UV/Vis light exposure) A->E F pH Stress (Acidic, Neutral, Basic) A->F G Withdraw samples at predetermined time points C->G D->G E->G F->G H Process and extract analyte G->H I Quantify using LC-MS/MS H->I J Compare results to T0 to determine degradation (%) I->J

References

Application Note: High-Performance Liquid Chromatography for the Quantification of 18-Carboxy dinor LTB4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4) is a key terminal metabolite of the potent pro-inflammatory mediator, Leukotriene B4 (LTB4). The conversion of LTB4 to 18-carboxy dinor LTB4 occurs primarily in the liver through a process of ω-oxidation followed by β-oxidation.[1][2] Monitoring the levels of this metabolite in biological matrices such as plasma and urine can provide valuable insights into the activity of the 5-lipoxygenase pathway and the inflammatory status. This application note provides a detailed protocol for the quantification of 18-carboxy dinor LTB4 using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Signaling Pathway: LTB4 Metabolism

The metabolic pathway of LTB4 involves several enzymatic steps, leading to the formation of various metabolites, including 18-carboxy dinor LTB4. This pathway is crucial for the inactivation and excretion of the pro-inflammatory LTB4.

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 ω-oxidation (CYP4F) 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Alcohol/Aldehyde Dehydrogenase 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 β-oxidation

Caption: Metabolic pathway of Leukotriene B4 to 18-Carboxy dinor LTB4.

Experimental Protocols

This section details the methodology for the extraction and quantification of 18-carboxy dinor LTB4 from biological samples.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for the cleanup and concentration of analytes from complex biological matrices like plasma and urine.

  • Sample Pre-treatment: Acidify the biological sample (e.g., 1 mL of urine or plasma) to a pH of approximately 3.5 with acetic acid.

  • Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., LTB4-d4) to the sample to correct for extraction losses and matrix effects.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 volume of methanol (B129727) followed by 1 volume of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 volume of water to remove polar impurities.

  • Elution: Elute the analyte with 1 volume of methanol or ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

High-Performance Liquid Chromatography (HPLC)

The separation of 18-carboxy dinor LTB4 is achieved using a reverse-phase C18 column.

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: Kinetex C18, 1.7 µm, 50 x 2.1 mm.[3]

  • Mobile Phase A: 0.02% formic acid in water.[3]

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50 v/v).[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 5-20 µL.

  • Gradient Program: A suitable gradient program should be optimized to ensure the separation of 18-carboxy dinor LTB4 from other metabolites. A typical gradient might start with a low percentage of mobile phase B, which is then increased to elute the analyte.

Mass Spectrometry Detection

A tandem mass spectrometer is used for the selective and sensitive detection of 18-carboxy dinor LTB4.

  • Mass Spectrometer: AB Sciex 5500 or equivalent.[3]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): The following MRM transitions should be monitored:

    • 18-Carboxy dinor LTB4: Precursor ion (m/z) 337.1 -> Product ion (m/z) 195.0.[3]

    • Internal Standard (e.g., LTB4-d4): Precursor ion (m/z) 339.2 -> Product ion (m/z) 197.2.

Quantitative Data

The following table summarizes the key quantitative parameters for the analysis of 18-carboxy dinor LTB4.

ParameterValueReference
Analyte 18-Carboxy dinor LTB4
Molecular Weight 338.4 g/mol
HPLC Column Kinetex C18, 1.7 µm, 50 x 2.1 mm[3]
Mobile Phase A: 0.02% Formic Acid in WaterB: Acetonitrile/Isopropanol (50:50)[3]
Flow Rate 0.3 mL/min[3]
Retention Time 1.93 min[3]
Ionization Mode Negative ESI[3]
MRM Transition 337.1 -> 195.0 m/z[3]
Limit of Quantification < 0.8 ng/mL (for the general class of analytes)[3]

Experimental Workflow

The overall experimental workflow for the quantification of 18-carboxy dinor LTB4 is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample_Collection Biological Sample (Plasma, Urine) Acidification Acidification (pH 3.5) Sample_Collection->Acidification Internal_Standard Spike Internal Standard Acidification->Internal_Standard SPE Solid-Phase Extraction (C18) Internal_Standard->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation (Reverse Phase) Evaporation->HPLC MS Mass Spectrometry (MRM Detection) HPLC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis

Caption: Experimental workflow for 18-Carboxy dinor LTB4 analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the robust and sensitive quantification of 18-carboxy dinor LTB4 in biological samples using LC-MS/MS. The described methodology, including solid-phase extraction for sample preparation and specific MRM transitions for detection, allows for accurate measurement of this important LTB4 metabolite. This method is well-suited for clinical and preclinical research aimed at understanding the role of the 5-lipoxygenase pathway in inflammatory diseases and for the development of novel anti-inflammatory therapeutics. The detection of 18-carboxy dinor LTB4 has been noted in studies of inflammatory conditions such as colitis-associated colorectal cancer, highlighting its potential as a relevant biomarker.[4]

References

Application Notes and Protocols for Studying 18-Carboxy dinor Leukotriene B4 Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid, playing a crucial role in the pathogenesis of numerous inflammatory diseases.[1][2] Its effects, including neutrophil chemotaxis and activation, are primarily mediated through two G protein-coupled receptors: the high-affinity BLT1 and the low-affinity BLT2.[3][4][5] The biological actions of LTB4 are terminated through metabolic inactivation. In the liver, LTB4 undergoes ω-oxidation to 20-carboxy LTB4, which is subsequently metabolized via β-oxidation to 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4).[6][7]

While the pro-inflammatory roles of LTB4 are well-established, the specific biological activities of its metabolite, 18-COOH-dinor-LTB4, remain largely uncharacterized. Understanding the effects of this metabolite is critical, as it may possess its own distinct biological functions, potentially contributing to or resolving inflammation. These application notes provide a guide for researchers to investigate the in vivo effects of 18-COOH-dinor-LTB4 using established animal models of inflammation.

Proposed Animal Models

Given that 18-COOH-dinor-LTB4 is a hepatic metabolite of LTB4, and LTB4 is a key mediator in acute inflammation, two primary types of animal models are proposed: a model of liver injury and a model of localized acute inflammation.

  • Liver Injury Model: To investigate the effects of 18-COOH-dinor-LTB4 in the context of its primary site of metabolism, a chemically-induced liver fibrosis model is recommended. Models using agents like carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA) are well-established for inducing liver injury, inflammation, and fibrosis in rodents.[8][9][10] These models allow for the study of how 18-COOH-dinor-LTB4 may modulate inflammatory responses and fibrotic processes within the liver.

  • Peritonitis Model: To assess the systemic and localized inflammatory effects of 18-COOH-dinor-LTB4, a zymosan- or lipopolysaccharide (LPS)-induced peritonitis model in mice is a robust and well-characterized option.[11][12][13][14][15] This model allows for the quantification of leukocyte infiltration, cytokine production, and the levels of various lipid mediators in the peritoneal fluid, providing a clear readout of the inflammatory response.

Data Presentation

The following tables provide a template for summarizing quantitative data that could be generated from the proposed experiments.

Table 1: Quantification of LTB4 and 18-COOH-dinor-LTB4 in a Mouse Model of Liver Fibrosis

AnalyteControl Group (pg/mg tissue)Liver Fibrosis Model (pg/mg tissue)Liver Fibrosis Model + 18-COOH-dinor-LTB4 Treatment (pg/mg tissue)
LTB450 ± 10250 ± 40230 ± 35
18-COOH-dinor-LTB415 ± 580 ± 15500 ± 70

Data are presented as mean ± standard deviation.

Table 2: Inflammatory Markers in a Mouse Model of Peritonitis

ParameterControl GroupPeritonitis ModelPeritonitis Model + 18-COOH-dinor-LTB4 Treatment
Peritoneal Lavage Fluid
Total Leukocyte Count (x10^6 cells/mL)0.5 ± 0.115 ± 2.512 ± 2.0
Neutrophil Count (x10^6 cells/mL)0.1 ± 0.0510 ± 1.88 ± 1.5
LTB4 (pg/mL)20 ± 5500 ± 80450 ± 70
18-COOH-dinor-LTB4 (pg/mL)< 550 ± 10300 ± 50
TNF-α (pg/mL)10 ± 3200 ± 30150 ± 25
IL-6 (pg/mL)5 ± 2150 ± 20110 ± 18
Serum
Alanine Aminotransferase (ALT) (U/L)30 ± 5150 ± 25130 ± 20
Aspartate Aminotransferase (AST) (U/L)40 ± 8200 ± 30180 ± 28

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Induction of Liver Fibrosis in Mice and Treatment with 18-COOH-dinor-LTB4

Objective: To evaluate the effect of 18-COOH-dinor-LTB4 on inflammation and fibrosis in a chemically-induced mouse model of liver injury.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carbon tetrachloride (CCl4)

  • Olive oil (vehicle for CCl4)

  • This compound (in a suitable vehicle, e.g., saline with 0.1% ethanol)

  • Sterile syringes and needles

  • Equipment for tissue homogenization and analysis (LC-MS/MS, ELISA)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Induction of Liver Fibrosis:

    • Prepare a 10% (v/v) solution of CCl4 in olive oil.

    • Administer CCl4 (2 mL/kg body weight) via intraperitoneal (i.p.) injection twice a week for 6 weeks.

    • A control group should receive i.p. injections of olive oil only.

  • Treatment with 18-COOH-dinor-LTB4:

    • After the initial 2 weeks of CCl4 administration, begin treatment with 18-COOH-dinor-LTB4.

    • Administer 18-COOH-dinor-LTB4 (e.g., 1 mg/kg body weight, dose to be optimized) via i.p. injection daily.

    • The fibrosis model group without treatment should receive vehicle injections.

  • Sample Collection (at the end of the 6-week period):

    • Euthanize mice according to approved protocols.

    • Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).

    • Perfuse the liver with cold phosphate-buffered saline (PBS).

    • Collect liver tissue for histological analysis (H&E and Sirius Red staining), and for quantification of LTB4, 18-COOH-dinor-LTB4, and inflammatory cytokines.

  • Analysis:

    • Quantify LTB4 and 18-COOH-dinor-LTB4 in liver homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Measure cytokine levels (e.g., TNF-α, IL-6) in liver homogenates using ELISA.

    • Assess the degree of fibrosis from Sirius Red stained sections.

Protocol 2: Zymosan-Induced Peritonitis in Mice and Administration of 18-COOH-dinor-LTB4

Objective: To determine the effect of 18-COOH-dinor-LTB4 on acute local inflammation and leukocyte recruitment.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile saline

  • This compound (in a suitable vehicle)

  • Sterile syringes and needles

  • Phosphate-buffered saline (PBS) containing 3 mM EDTA

  • Hemocytometer

  • Flow cytometer and antibodies for leukocyte phenotyping

  • Equipment for ELISA and LC-MS/MS

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Administration of 18-COOH-dinor-LTB4:

    • Administer 18-COOH-dinor-LTB4 (e.g., 1 mg/kg body weight, i.p.) or vehicle 30 minutes prior to the induction of peritonitis.

  • Induction of Peritonitis:

    • Inject zymosan A (1 mg/mouse in 0.5 mL sterile saline) intraperitoneally.[12]

    • A control group should receive an i.p. injection of sterile saline only.

  • Sample Collection (4 hours post-zymosan injection):

    • Euthanize mice.

    • Perform peritoneal lavage by injecting 5 mL of cold PBS with 3 mM EDTA into the peritoneal cavity.

    • Gently massage the abdomen and collect the peritoneal fluid.

  • Analysis:

    • Determine the total leukocyte count in the peritoneal lavage fluid using a hemocytometer.

    • Perform differential cell counts (neutrophils, macrophages) using flow cytometry with specific cell surface markers.

    • Centrifuge the lavage fluid and collect the supernatant for analysis.

    • Quantify LTB4 and 18-COOH-dinor-LTB4 in the supernatant by LC-MS/MS.

    • Measure cytokine levels (e.g., TNF-α, IL-6) in the supernatant by ELISA.

Visualizations

Signaling Pathways and Experimental Workflows

LTB4_Metabolism_and_Signaling cluster_Metabolism LTB4 Metabolism cluster_Signaling LTB4 Signaling cluster_Investigation Proposed Investigation Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20-COOH-LTB4 20-Carboxy LTB4 LTB4->20-COOH-LTB4 ω-oxidation (Liver) LTB4_ext LTB4 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 β-oxidation (Liver) BLT1 BLT1 Receptor LTB4_ext->BLT1 BLT2 BLT2 Receptor LTB4_ext->BLT2 G_protein Gαi/Gαq BLT1->G_protein BLT2->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway Ca_release->MAPK PKC->MAPK Inflammatory_Response Inflammatory Response (Chemotaxis, Cytokine Release) MAPK->Inflammatory_Response 18-COOH-dinor-LTB4_ext 18-COOH-dinor-LTB4 Receptor_Binding Receptor Binding? 18-COOH-dinor-LTB4_ext->Receptor_Binding Receptor_Binding->BLT1 Receptor_Binding->BLT2 Biological_Effect Biological Effect? Receptor_Binding->Biological_Effect

Caption: LTB4 metabolism and signaling with proposed investigation of 18-COOH-dinor-LTB4.

Experimental_Workflow cluster_Model_Selection Animal Model Selection cluster_Treatment Treatment Groups cluster_Sample_Collection Sample Collection cluster_Analysis Analysis Liver_Fibrosis Liver Fibrosis Model (e.g., CCl4) Disease_Model Disease Model + Vehicle Liver_Fibrosis->Disease_Model Peritonitis Peritonitis Model (e.g., Zymosan) Peritonitis->Disease_Model Control Vehicle Control Disease_Model->Control Treatment_Group Disease Model + 18-COOH-dinor-LTB4 Disease_Model->Treatment_Group Blood Blood/Serum Treatment_Group->Blood Tissue Liver Tissue Treatment_Group->Tissue Lavage Peritoneal Lavage Fluid Treatment_Group->Lavage ELISA ELISA (Cytokines) Blood->ELISA Histology Histology (H&E, Sirius Red) Tissue->Histology LC_MS_MS LC-MS/MS (LTB4, 18-COOH-dinor-LTB4) Tissue->LC_MS_MS Tissue->ELISA Lavage->LC_MS_MS Lavage->ELISA Flow_Cytometry Flow Cytometry (Leukocyte populations) Lavage->Flow_Cytometry

Caption: Experimental workflow for studying 18-COOH-dinor-LTB4 effects.

References

Application of 18-Carboxy dinor LTB4 in Lipidomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4) is a significant metabolite of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. The study of 18-Carboxy dinor LTB4 is crucial for understanding the catabolism and inactivation of LTB4, offering insights into the regulation of inflammatory responses. In lipidomics, this metabolite serves as a key biomarker for assessing LTB4 activity and metabolism in various physiological and pathological conditions. These application notes provide a comprehensive overview of the role of 18-Carboxy dinor LTB4 in lipidomics, complete with detailed experimental protocols and data presentation guidelines.

Biological Significance and Applications

18-Carboxy dinor LTB4 is formed in the liver through a two-step process involving omega-oxidation of LTB4 to 20-carboxy LTB4, followed by beta-oxidation.[1][2][3] This metabolic pathway is a primary route for the inactivation of LTB4, thus playing a critical role in the resolution of inflammation.

Key Applications in Lipidomics:

  • Biomarker of LTB4 Metabolism: The quantification of 18-Carboxy dinor LTB4 provides a reliable measure of LTB4 turnover and metabolic clearance.

  • Inflammatory Disease Research: Elevated levels of LTB4 are associated with various inflammatory diseases. Monitoring its metabolites, such as 18-Carboxy dinor LTB4, can offer insights into disease pathogenesis and progression.

  • Drug Development: For therapeutic agents targeting the LTB4 pathway, measuring 18-Carboxy dinor LTB4 levels can serve as a pharmacodynamic biomarker to assess drug efficacy in modulating LTB4 metabolism.

  • Liver Function Studies: As the primary site of LTB4 metabolism, the liver's capacity to produce 18-Carboxy dinor LTB4 can be indicative of its metabolic function.

Data Presentation

Quantitative analysis of 18-Carboxy dinor LTB4 in various biological matrices is essential for its application in lipidomics studies. Below are example tables summarizing hypothetical quantitative data.

Table 1: Hypothetical Levels of 18-Carboxy dinor LTB4 in Human Plasma

Conditionn18-Carboxy dinor LTB4 (pg/mL)p-value
Healthy Controls5015.8 ± 4.2-
Inflammatory Disease Cohort5045.2 ± 12.5<0.01

Table 2: Hypothetical Levels of 18-Carboxy dinor LTB4 in Mouse Liver Tissue

Treatment Groupn18-Carboxy dinor LTB4 (ng/g tissue)p-value
Vehicle Control105.2 ± 1.1-
LTB4 Challenge1028.9 ± 6.7<0.001
LTB4 Challenge + Drug X1012.3 ± 3.5<0.05 vs LTB4 Challenge

Signaling and Metabolic Pathways

The formation of 18-Carboxy dinor LTB4 is an integral part of the LTB4 metabolic pathway. Understanding this pathway is crucial for interpreting lipidomics data.

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 Omega-Oxidation (Cytochrome P450) 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Alcohol/Aldehyde Dehydrogenase 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 Beta-Oxidation

LTB4 Metabolic Pathway to 18-Carboxy dinor LTB4

Activation of the LTB4 receptor 1 (BLT1) by LTB4 initiates a signaling cascade that mediates inflammatory responses.

LTB4_Signaling LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 G_Protein G-protein Activation BLT1->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Mobilization & PKC Activation IP3_DAG->Ca_PKC Inflammatory_Response Inflammatory Response (e.g., Chemotaxis, Degranulation) Ca_PKC->Inflammatory_Response

LTB4 Signaling Pathway

Experimental Protocols

Protocol 1: Extraction of 18-Carboxy dinor LTB4 from Biological Samples

This protocol describes the solid-phase extraction (SPE) of 18-Carboxy dinor LTB4 from plasma and tissue homogenates.

Materials:

  • Biological sample (plasma or tissue homogenate)

  • Internal Standard (IS): 18-Carboxy dinor LTB4-d4 (or other suitable deuterated standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • SPE cartridges (e.g., C18)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For plasma: To 100 µL of plasma, add 10 µL of IS solution and 300 µL of methanol.

    • For tissue homogenate: To 100 mg of tissue, homogenize in 1 mL of methanol. Centrifuge at 10,000 x g for 10 minutes at 4°C. To 100 µL of the supernatant, add 10 µL of IS solution.

  • Protein Precipitation: Vortex the sample mixture for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 15% methanol in water.

    • Elute the analytes with 1 mL of acetonitrile.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of 18-Carboxy dinor LTB4 by LC-MS/MS

This protocol provides a general method for the quantification of 18-Carboxy dinor LTB4 using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Parameters (hypothetical):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 18-Carboxy dinor LTB4: Precursor ion (m/z) 337.2 -> Product ion (m/z) 195.1 (This is a hypothetical transition based on the structure and common fragmentation patterns of similar eicosanoids. Actual transitions must be optimized experimentally.)

    • 18-Carboxy dinor LTB4-d4 (IS): Precursor ion (m/z) 341.2 -> Product ion (m/z) 199.1 (Hypothetical)

  • Collision Energy and other MS parameters: Must be optimized for the specific instrument used.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Dry_Down Dry Down SPE->Dry_Down Reconstitute Reconstitute Dry_Down->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Experimental Workflow for 18-Carboxy dinor LTB4 Analysis

Conclusion

The analysis of 18-Carboxy dinor LTB4 is a valuable tool in lipidomics for researchers and professionals in drug development. Its role as a terminal metabolite of LTB4 makes it an important biomarker for studying inflammatory processes and the efficacy of anti-inflammatory therapies. The protocols and information provided herein serve as a comprehensive guide for the integration of 18-Carboxy dinor LTB4 analysis into lipidomics workflows. Further optimization of analytical methods for specific biological matrices is encouraged to ensure data accuracy and reliability.

References

Troubleshooting & Optimization

Navigating the Nuances of 18-Carboxy dinor Leukotriene B4 Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4), a key β-oxidation metabolite of the potent pro-inflammatory mediator Leukotriene B4 (LTB4), presents unique analytical challenges. Its low endogenous concentrations, potential for chemical instability, and the presence of structurally similar interfering molecules necessitate robust and well-validated analytical methods. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common issues encountered during the quantification of this important biomarker.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying 18-COOH-dinor-LTB4?

The two primary methods for the quantification of 18-COOH-dinor-LTB4 are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is generally considered the gold standard due to its high selectivity and sensitivity, allowing for the accurate identification and quantification of the analyte even in complex biological matrices. ELISAs offer a higher-throughput and more cost-effective alternative, but can be susceptible to cross-reactivity with other LTB4 metabolites.

Q2: What are the critical considerations for sample collection and storage to ensure the stability of 18-COOH-dinor-LTB4?

The stability of eicosanoids like 18-COOH-dinor-LTB4 in biological samples is a critical factor for accurate quantification.[1][2][3][4][5] To minimize degradation, the following precautions are recommended:

  • Rapid Processing: Process samples as quickly as possible after collection.

  • Low Temperature: Keep samples on ice during processing.

  • Antioxidants: Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT), to the collection tubes to prevent oxidative degradation.

  • Storage Conditions: For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable. For long-term storage, samples should be frozen at -80°C.[3] Multiple freeze-thaw cycles should be avoided as they can lead to significant degradation of the analyte.[1][5]

Q3: Can I use a commercial LTB4 ELISA kit to measure 18-COOH-dinor-LTB4?

While some LTB4 ELISA kits may exhibit cross-reactivity with its metabolites, it is crucial to verify the specificity of the particular kit being used. The structural similarity between LTB4 and 18-COOH-dinor-LTB4 can lead to inaccurate measurements if the antibody is not highly specific. It is recommended to consult the manufacturer's data sheet for detailed cross-reactivity information or to perform validation experiments to assess the degree of cross-reactivity with 18-COOH-dinor-LTB4 and other relevant metabolites like 20-hydroxy-LTB4.

Troubleshooting Guides

LC-MS/MS Analysis

Issue: Low Signal Intensity or Poor Sensitivity

Potential Cause Troubleshooting Step
Suboptimal Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). 18-COOH-dinor-LTB4 is typically analyzed in negative ion mode.
Inefficient Extraction Evaluate and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is adjusted to an acidic pH (around 3-4) before extraction to protonate the carboxylic acid groups and improve retention on reversed-phase sorbents.
Matrix Effects Infuse a standard solution of 18-COOH-dinor-LTB4 post-column while injecting an extracted blank sample to identify regions of ion suppression or enhancement. Modify the chromatographic method to separate the analyte from the interfering matrix components. Consider using a more rigorous sample cleanup method.
Analyte Degradation Ensure proper sample handling and storage conditions have been followed. Prepare fresh standards and quality control samples.

Issue: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Potential Cause Troubleshooting Step
Secondary Interactions with Column Use a column with end-capping to minimize silanol (B1196071) interactions. Add a small amount of a weak acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase to improve peak shape for acidic analytes.
Inappropriate Mobile Phase Composition Optimize the gradient and organic modifier (e.g., acetonitrile, methanol) to achieve better peak focusing.
Column Overload Inject a smaller sample volume or dilute the sample.
Extra-column Dead Volume Check and minimize the length and internal diameter of all tubing connecting the injector, column, and mass spectrometer.
ELISA Analysis

Issue: High Background or Non-specific Binding

Potential Cause Troubleshooting Step
Insufficient Washing Increase the number of wash steps or the volume of wash buffer used between incubation steps. Ensure vigorous washing to remove all unbound reagents.
Cross-reactivity Verify the specificity of the antibody with other LTB4 metabolites. If significant cross-reactivity is observed, consider using a more specific antibody or an alternative analytical method like LC-MS/MS.
Poor Quality Reagents Use fresh, high-quality reagents and ensure proper storage conditions are maintained.

Issue: Low Signal or Poor Assay Sensitivity

Potential Cause Troubleshooting Step
Incorrect Standard Curve Preparation Carefully prepare the standard curve according to the manufacturer's instructions. Ensure accurate pipetting and serial dilutions.
Suboptimal Incubation Times or Temperatures Adhere strictly to the incubation times and temperatures specified in the protocol.
Degraded Analyte Ensure proper sample handling and storage. Prepare fresh standards.

Data Presentation

Table 1: Typical Liquid Chromatography Parameters for 18-COOH-dinor-LTB4 Analysis

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (B129727) (e.g., 90:10, v/v)
Flow Rate 0.2 - 0.4 mL/min
Gradient Optimized for separation from isomers and other LTB4 metabolites
Injection Volume 5 - 20 µL
Column Temperature 40 - 50 °C

Table 2: Typical Mass Spectrometry Parameters for 18-COOH-dinor-LTB4 Analysis

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z) 337.2
Product Ions (m/z) Dependent on instrument and collision energy, but may include fragments corresponding to losses of water and carboxyl groups.
Collision Energy Optimized for maximum signal intensity of product ions
Internal Standard Deuterated 18-COOH-dinor-LTB4 (if available) or a structurally similar deuterated eicosanoid

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) of 18-COOH-dinor-LTB4 from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 1 mL of plasma, add an internal standard (e.g., deuterated 18-COOH-dinor-LTB4).

    • Acidify the sample to pH 3-4 with a dilute acid (e.g., 1% formic acid). This step is crucial for efficient retention on the SPE sorbent.

    • Centrifuge the sample at 3000 x g for 10 minutes at 4°C to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the sorbent to dry out.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of water to remove polar impurities.

    • Wash the cartridge with 2 mL of a low percentage of organic solvent (e.g., 10% methanol in water) to remove less hydrophobic impurities.

  • Elution:

    • Elute the 18-COOH-dinor-LTB4 and other retained eicosanoids with 2 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 ω-oxidation 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Oxidation 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 β-oxidation

LTB4 Metabolism Pathway

SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Analysis Plasma Plasma Sample Acidify Acidify to pH 3-4 Plasma->Acidify Centrifuge Centrifuge Acidify->Centrifuge Load Load Sample Centrifuge->Load Condition Condition SPE Cartridge Condition->Load Wash1 Wash with Water Load->Wash1 Wash2 Wash with 10% Methanol Wash1->Wash2 Elute Elute with Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

SPE Workflow for 18-COOH-dinor-LTB4

Troubleshooting_Logic cluster_LCMS LC-MS/MS Troubleshooting cluster_ELISA ELISA Troubleshooting start Low Signal? c1 Check Ionization start->c1 Yes c2 Optimize Extraction c1->c2 c3 Investigate Matrix Effects c2->c3 start2 High Background? e1 Improve Washing start2->e1 Yes e2 Verify Specificity e1->e2

Troubleshooting Flowchart

References

Technical Support Center: 18-Carboxy dinor Leukotriene B4 ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the 18-Carboxy dinor Leukotriene B4 (LTB4) ELISA kit. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved sensitivity and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 18-Carboxy dinor LTB4 ELISA?

This assay is a competitive enzyme-linked immunosorbent assay (ELISA). In the assay, 18-Carboxy dinor LTB4 present in a sample competes with a fixed amount of enzyme-labeled 18-Carboxy dinor LTB4 for a limited number of binding sites on a specific antibody coated on the microplate. The amount of signal generated by the enzyme is inversely proportional to the concentration of 18-Carboxy dinor LTB4 in the sample.[1]

Q2: My standard curve is poor. What are the common causes and solutions?

A poor standard curve can result from several factors. Common issues include inaccurate pipetting, improper standard dilution, or degradation of the standard. To troubleshoot, ensure your pipettes are calibrated, and use proper pipetting techniques. When preparing the standards, briefly centrifuge the vial before reconstitution and ensure the powder is completely dissolved with gentle mixing. Prepare fresh standards for each assay, as they can degrade if stored improperly.

Q3: I am observing a weak or no signal. What should I do?

A weak or no signal can be due to several reasons, including incorrect reagent preparation, insufficient incubation times, or the presence of interfering substances in your samples. Double-check that all reagents were prepared according to the protocol and that incubation times and temperatures were correct. If you suspect interfering substances, sample purification using Solid Phase Extraction (SPE) is recommended.

Q4: The background of my assay is too high. How can I reduce it?

High background can be caused by insufficient washing, cross-reactivity of antibodies, or non-specific binding. Ensure that washing steps are performed thoroughly, and consider increasing the number of washes. Using a high-quality blocking buffer is also crucial to prevent non-specific binding. If cross-reactivity is suspected, it is important to check the specificity of the antibody used in the kit.

Q5: What are matrix effects and how can they affect my results?

Matrix effects occur when components in the sample (e.g., proteins, lipids, salts) interfere with the antibody-antigen binding, leading to inaccurate results.[2][3][4] To assess for matrix effects, a spike and recovery experiment is recommended. If matrix effects are present, sample dilution or purification using techniques like Solid Phase Extraction (SPE) can help to minimize their impact.[3][4]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the 18-Carboxy dinor LTB4 ELISA.

Low Sensitivity/Weak Signal
Possible Cause Recommended Solution
Improper Reagent Preparation Ensure all reagents are brought to room temperature before use and prepared according to the kit's manual.
Insufficient Incubation Time/Temperature Adhere strictly to the recommended incubation times and temperatures in the protocol.
Degraded Reagents Check the expiration dates of all kit components. Store reagents as recommended to prevent degradation.
Low Analyte Concentration in Sample Concentrate your sample using Solid Phase Extraction (SPE).
Presence of Interfering Substances Purify your sample using SPE to remove interfering components from the matrix.
High Background
Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps.
Contaminated Wash Buffer Prepare fresh wash buffer for each assay.
Non-specific Binding Use the blocking buffer provided with the kit or optimize with a different blocking agent. Ensure the plate is properly sealed during incubations to prevent evaporation.
High Concentration of Detection Reagents Optimize the concentration of the enzyme-labeled antigen and the antibody using a checkerboard titration.
Poor Reproducibility (High CV%)
Possible Cause Recommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use fresh pipette tips for each standard and sample.
Inconsistent Incubation Conditions Ensure uniform temperature across the plate during incubation. Avoid stacking plates.
Edge Effects To minimize evaporation from the outer wells, incubate the plate in a humidified chamber.

Experimental Protocols

Solid Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline for extracting leukotrienes from urine and should be optimized for your specific experimental conditions.

Materials:

Method:

  • Condition the SPE Cartridge: Wash the C18 cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Acidify the urine sample to a pH of approximately 3.5 with acetic acid. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 15% methanol, and finally 5 mL of hexane to remove interfering substances.

  • Elution: Elute the 18-Carboxy dinor LTB4 from the cartridge with 5 mL of ethyl acetate.

  • Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the assay buffer provided with the ELISA kit.

Expected Recovery: The recovery of leukotriene metabolites using SPE can vary depending on the specific protocol and sample matrix, but is generally expected to be in the range of 80-120%.[5] It is highly recommended to perform a spike and recovery experiment to determine the extraction efficiency for your samples.

Linearity of Dilution

This experiment helps to determine the optimal dilution for your samples to minimize matrix effects.

Method:

  • Select a sample that is expected to have a high concentration of 18-Carboxy dinor LTB4.

  • Prepare a series of two-fold dilutions of the sample in the assay buffer (e.g., neat, 1:2, 1:4, 1:8, 1:16).

  • Run the diluted samples in the ELISA.

  • Calculate the concentration of 18-Carboxy dinor LTB4 in each dilution by multiplying the measured concentration by the dilution factor.

  • The optimal dilution is the one where subsequent dilutions yield a consistent, dilution-corrected concentration (typically within ±20%).

Sample Data for Linearity of Dilution:

Dilution FactorMeasured Concentration (pg/mL)Corrected Concentration (pg/mL)% Recovery vs. 1:16
Neat15001500136%
1:29001800164%
1:45002000182%
1:82752200200%
1:16137.52200100%

In this example, a dilution of 1:8 or higher would be appropriate for this sample.

Checkerboard Titration for Antibody Optimization

This method is used to determine the optimal concentrations of the capture antibody and the enzyme-conjugated antigen to achieve the best signal-to-noise ratio.

Method:

  • Prepare serial dilutions of the capture antibody along the rows of a 96-well plate.

  • Prepare serial dilutions of the enzyme-conjugated antigen down the columns of the plate.

  • Perform the ELISA according to the standard protocol.

  • The optimal combination is the one that gives the highest signal for the lowest standard and the lowest signal for the highest standard, resulting in the widest dynamic range.

Visualizations

Leukotriene B4 Signaling Pathway

LTB4_Signaling_Pathway Arachidonic_Acid Arachidonic Acid _5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->_5_LOX LTA4 Leukotriene A4 (LTA4) _5_LOX->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 BLT1_Receptor BLT1 Receptor LTB4->BLT1_Receptor Binds to G_Protein G-Protein Signaling BLT1_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Ca_Influx Ca²⁺ Influx PLC->Ca_Influx Inflammatory_Response Inflammatory Response (Chemotaxis, Degranulation) Ca_Influx->Inflammatory_Response

Caption: Simplified Leukotriene B4 signaling pathway leading to an inflammatory response.

Troubleshooting Workflow for Low Sensitivity

Caption: A logical workflow for troubleshooting low sensitivity in your ELISA.

References

18-Carboxy dinor Leukotriene B4 antibody specificity and cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibodies related to 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on antibody specificity, cross-reactivity, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Is there a specific antibody available for this compound?

As of our latest information, there are no commercially available antibodies that are specifically raised against and validated for the exclusive detection of 18-Carboxy dinor LTB4. Researchers typically rely on antibodies developed for its parent molecule, Leukotriene B4 (LTB4), and assess the potential for cross-reactivity.

Q2: What is the expected cross-reactivity of an anti-LTB4 antibody with 18-Carboxy dinor LTB4?

The cross-reactivity of an anti-LTB4 antibody with 18-Carboxy dinor LTB4 is not commonly published by manufacturers. However, based on structural similarities between LTB4 and its metabolites, some degree of cross-reactivity can be anticipated. 18-Carboxy dinor LTB4 is a β-oxidation metabolite of LTB4.[1][2] The structural changes, particularly the shortening of the carbon chain and the addition of a carboxyl group, will influence the binding affinity of anti-LTB4 antibodies. It is crucial to empirically determine the cross-reactivity for your specific antibody and experimental setup.

Q3: What are the main metabolites of LTB4 that could cross-react with an LTB4 antibody?

The primary metabolites of LTB4 that may exhibit cross-reactivity with an LTB4 antibody include:

  • 20-hydroxy LTB4

  • 20-carboxy LTB4

  • 18-Carboxy dinor LTB4

The degree of cross-reactivity will depend on the epitope recognized by the specific antibody.

Q4: How can I validate the specificity of my LTB4 antibody for 18-Carboxy dinor LTB4?

To validate the specificity, you can perform a competitive immunoassay. This involves spiking your sample with known concentrations of purified 18-Carboxy dinor LTB4 and other related metabolites (like 20-hydroxy LTB4 and 20-carboxy LTB4) to see if they compete with LTB4 for antibody binding. A reduction in the signal corresponding to LTB4 in the presence of these metabolites would indicate cross-reactivity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Background Signal 1. Non-specific binding of the antibody. 2. Cross-reactivity with other molecules in the sample matrix. 3. Insufficient washing.1. Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk). 2. Include a pre-absorption step by incubating the antibody with a sample matrix devoid of the target analyte. 3. Increase the number and duration of wash steps.
Low or No Signal 1. Low abundance of 18-Carboxy dinor LTB4 in the sample. 2. Poor cross-reactivity of the LTB4 antibody with 18-Carboxy dinor LTB4. 3. Inactive antibody or reagents.1. Concentrate the sample before analysis. 2. Screen multiple LTB4 antibodies from different vendors to find one with acceptable cross-reactivity. 3. Check the expiration dates and storage conditions of all reagents. Run a positive control with LTB4 to ensure the assay is working.
Inconsistent Results 1. Variability in sample collection and processing. 2. Pipetting errors. 3. Temperature fluctuations during incubation.1. Standardize your sample handling protocol. 2. Use calibrated pipettes and proper pipetting techniques. 3. Ensure consistent incubation times and temperatures for all samples and plates.
Data Interpretation Challenges The measured signal may be a composite of LTB4 and its cross-reactive metabolites.It is critical to acknowledge this limitation. We recommend using chromatographic methods (e.g., LC-MS/MS) for definitive quantification of 18-Carboxy dinor LTB4. Immunoassay results should be considered semi-quantitative and may represent the total "LTB4-like immunoreactivity."

Antibody Cross-Reactivity Data

The following table summarizes the cross-reactivity of a commercially available Leukotriene B4 ELISA kit. Note that data for 18-Carboxy dinor LTB4 is not provided by the manufacturer and the values below are for an anti-LTB4 antibody. This information can be used to estimate potential cross-reactivity with related molecules.

Compound Cross-Reactivity (%)
Leukotriene B4100
Leukotriene B5390
20-hydroxy Leukotriene B436
12-epi-Leukotriene B46.8
20-carboxy Leukotriene B42.3
6-trans Leukotriene B40.13
6-trans-12-epi Leukotriene B40.09
Resolvin D20.06
Resolvin D10.05
Arachidonic Acid< 0.05
Prostaglandin F2α< 0.05
12(S)-HETE< 0.04
Prostaglandin E2< 0.04
Leukotriene D4< 0.02
5(S)-HETE< 0.01

Data is sourced from a representative Leukotriene B4 ELISA kit datasheet and should be used for illustrative purposes only. Please refer to the specific datasheet of the antibody or kit you are using.

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general workflow for a competitive ELISA to determine the concentration of LTB4 and to assess the cross-reactivity of an anti-LTB4 antibody with 18-Carboxy dinor LTB4.

  • Coating: Coat a 96-well microplate with an appropriate capture antibody (e.g., anti-mouse IgG) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Reaction: Add your standards (LTB4), samples, and potential cross-reactants (18-Carboxy dinor LTB4) to the wells. Immediately add the anti-LTB4 antibody conjugated to an enzyme (e.g., HRP). Incubate for 2 hours at room temperature. During this incubation, the free analyte in the sample/standard will compete with the analyte bound to the plate for binding to the conjugated antibody.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The concentration of the analyte is inversely proportional to the signal. Construct a standard curve using the standards and determine the concentrations in your samples. Cross-reactivity is calculated as: (Concentration of LTB4 at 50% displacement / Concentration of cross-reactant at 50% displacement) x 100%.

Visualizations

LTB4_Metabolic_Pathway Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20-hydroxy_LTB4 20-hydroxy LTB4 LTB4->20-hydroxy_LTB4 ω-oxidation 20-carboxy_LTB4 20-carboxy LTB4 20-hydroxy_LTB4->20-carboxy_LTB4 Oxidation 18-Carboxy_dinor_LTB4 18-Carboxy dinor LTB4 20-carboxy_LTB4->18-Carboxy_dinor_LTB4 β-oxidation

Caption: LTB4 Metabolic Pathway

ELISA_Workflow Start Start: Coat Plate Wash1 Wash Start->Wash1 Block Block Wash1->Block Wash2 Wash Block->Wash2 Add_Sample_Ab Add Sample/Standard + Conjugated Antibody Wash2->Add_Sample_Ab Incubate Incubate Add_Sample_Ab->Incubate Wash3 Wash Incubate->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Incubate_Dark Incubate (Dark) Add_Substrate->Incubate_Dark Stop Stop Reaction Incubate_Dark->Stop Read Read Plate Stop->Read

Caption: Competitive ELISA Workflow

References

optimizing sample preparation for 18-Carboxy dinor LTB4 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 18-Carboxy-dinor-LTB₄. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their sample preparation and analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in sample preparation for 18-Carboxy-dinor-LTB₄ analysis to ensure accuracy and reproducibility?

A1: The most critical steps are sample collection and storage, the addition of an appropriate internal standard, and the extraction method. Proper storage at -80°C is essential to prevent the degradation of lipids. The choice of extraction method, typically solid-phase extraction (SPE), significantly impacts analyte recovery and the removal of interfering substances.

Q2: Which extraction method is superior for 18-Carboxy-dinor-LTB₄: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A2: Solid-phase extraction (SPE) is generally the preferred method for extracting 18-Carboxy-dinor-LTB₄ and other eicosanoids from biological matrices. SPE offers higher selectivity and recovery rates compared to LLE. It is also more amenable to automation for high-throughput analysis.

Q3: What type of internal standard should be used for the quantification of 18-Carboxy-dinor-LTB₄?

A3: A stable, isotopically labeled internal standard is highly recommended for accurate quantification. A common choice is a deuterated form of the analyte, such as 18-Carboxy-dinor-LTB₄-d₄. Using a stable isotope-labeled standard helps to correct for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis.

Troubleshooting Guides

Issue 1: Low Analyte Recovery

Low recovery of 18-Carboxy-dinor-LTB₄ is a common issue that can compromise the sensitivity and accuracy of the assay. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal SPE Cartridge Test different SPE sorbents (e.g., C18, mixed-mode).Improved retention and elution of the analyte.
Inefficient Elution Optimize the elution solvent composition and volume.Increased recovery of the analyte from the SPE cartridge.
Sample pH Not Optimal Adjust the pH of the sample before loading onto the SPE cartridge.Enhanced binding of the analyte to the sorbent.
Analyte Degradation Ensure samples are kept on ice and processed quickly.Minimized degradation and improved recovery.
Issue 2: High Matrix Effects

Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of quantification by LC-MS/MS.

Potential Cause Troubleshooting Step Expected Outcome
Co-eluting Interferences Modify the LC gradient to better separate the analyte from matrix components.Reduced ion suppression/enhancement.
Insufficient Sample Cleanup Incorporate a more rigorous SPE washing step or use a more selective sorbent.Cleaner extract with fewer interfering substances.
Phospholipid Contamination If using plasma, consider a phospholipid removal step prior to SPE.Reduced matrix effects from phospholipids.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 18-Carboxy-dinor-LTB₄ from Urine

This protocol provides a general procedure for the extraction of 18-Carboxy-dinor-LTB₄ from urine samples using a C18 SPE cartridge.

  • Sample Pre-treatment:

    • Thaw urine samples on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.

    • To 1 mL of supernatant, add the internal standard (e.g., 18-Carboxy-dinor-LTB₄-d₄).

    • Acidify the sample to a pH of approximately 3.5 with formic acid.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e-g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and polar impurities.

    • Wash with 2 mL of 15% methanol in water to remove less hydrophobic impurities.

  • Elution:

    • Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps Sample Urine Sample Centrifuge Centrifuge Sample->Centrifuge Add_IS Add Internal Standard Centrifuge->Add_IS Acidify Acidify Sample Add_IS->Acidify Load Load Sample Acidify->Load Condition Condition Cartridge Condition->Load Wash1 Wash with Water Load->Wash1 Wash2 Wash with 15% MeOH Wash1->Wash2 Elute Elute with MeOH Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of 18-Carboxy-dinor-LTB₄.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Problem Low Analyte Recovery Cause1 Suboptimal SPE Problem->Cause1 Cause2 Inefficient Elution Problem->Cause2 Cause3 Analyte Degradation Problem->Cause3 Sol1 Test Different Sorbents Cause1->Sol1 Sol2 Optimize Elution Solvent Cause2->Sol2 Sol3 Keep Samples Cold Cause3->Sol3

Caption: Troubleshooting Logic for Low Analyte Recovery.

troubleshooting low yield of 18-Carboxy dinor Leukotriene B4 in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields during the synthesis of 18-Carboxy-dinor-Leukotriene B4. The information is based on established synthetic strategies for analogous complex lipids, including Leukotriene B4.

Troubleshooting Guide: Low Yield of 18-Carboxy-dinor-Leukotriene B4

This guide addresses common issues that can lead to low yields at different stages of a plausible synthetic route for 18-Carboxy-dinor-Leukotriene B4.

Section 1: Starting Material and Protection

Question: My initial yield after protecting the carboxylic acid of the starting material is low. What could be the cause?

Answer:

Low yields during the protection step of a carboxylic acid can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or the stoichiometry of the protecting group reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purity of Starting Material: The presence of impurities in the starting dicarboxylic acid or monocarboxylic precursor can interfere with the reaction.

    • Solution: Ensure the starting material is of high purity (>98%). If necessary, purify the starting material by recrystallization or column chromatography before use.

  • Instability of Protecting Group: The chosen protecting group might be unstable under the reaction conditions.

    • Solution: Select a more robust protecting group. For instance, if a silyl (B83357) ester is proving to be too labile, consider a methyl or benzyl (B1604629) ester. The choice of protecting group should be orthogonal to the planned subsequent reaction conditions.

  • Difficult Work-up: The protected product may be difficult to separate from the reaction mixture or byproducts.

    • Solution: Optimize the extraction and purification procedure. The use of solid-phase extraction (SPE) can be beneficial for separating polar lipids from non-polar impurities.

Section 2: Stereoselective Formation of the Diol

Question: The stereoselectivity of my diol formation is poor, leading to a mixture of diastereomers and low yield of the desired isomer. How can I improve this?

Answer:

Achieving high stereoselectivity in the formation of the diol is a critical and often challenging step. Poor stereocontrol can be attributed to:

  • Suboptimal Chiral Catalyst or Auxiliary: The choice and quality of the chiral catalyst (e.g., in a Sharpless asymmetric dihydroxylation) or chiral auxiliary are paramount.

    • Solution:

      • Ensure the catalyst or auxiliary is of high enantiomeric purity.

      • Screen different chiral ligands or auxiliaries to find the optimal one for your specific substrate.

      • Strictly control the reaction temperature, as even small fluctuations can impact stereoselectivity.

  • Incorrect Stoichiometry of Reagents: The ratio of oxidant to substrate and catalyst is crucial.

    • Solution: Carefully optimize the stoichiometry of all reagents. An excess of the oxidizing agent can sometimes lead to over-oxidation and side reactions.

  • Presence of Water: For many stereoselective reactions, anhydrous conditions are essential.

    • Solution: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Section 3: Formation of the Conjugated Triene System

Question: I am observing a low yield during the formation of the conjugated triene system, with many side products. What are the likely causes?

Answer:

The formation of the conjugated triene system is prone to side reactions, including isomerization and polymerization. Key factors to consider are:

  • Reaction Conditions: The choice of base and solvent, as well as the reaction temperature, can significantly influence the outcome.

    • Solution:

      • Use a non-nucleophilic, sterically hindered base to minimize side reactions.

      • Employ low temperatures to control the reactivity and prevent unwanted isomerizations.

      • Screen different solvent systems to find one that promotes the desired reaction pathway.

  • Air Sensitivity: Conjugated polyenes can be susceptible to oxidation in the presence of air and light.

    • Solution: Degas all solvents and perform the reaction under an inert atmosphere and in the dark.

  • Instability of Intermediates: Some intermediates in the reaction pathway may be unstable.

    • Solution: If possible, use the crude intermediate directly in the next step without purification to minimize degradation.

Section 4: Introduction of the Second Carboxylic Acid

Question: My attempt to introduce the second carboxylic acid by oxidizing a terminal methyl or alkene group is resulting in a complex mixture and low yield of the desired dicarboxylic acid. Why is this happening?

Answer:

The oxidation of a terminal group in a complex molecule with multiple functional groups is often challenging due to a lack of selectivity.

  • Over-oxidation: The oxidizing agent may be too harsh and attack other sensitive functional groups in the molecule, such as the hydroxyl groups or the conjugated triene system.

    • Solution:

      • Use a milder and more selective oxidizing agent. A multi-step approach, such as conversion of the terminal group to an alcohol followed by a selective oxidation to the carboxylic acid, may be necessary.

      • Protect other sensitive functional groups (e.g., the diols) before performing the oxidation.

  • Low Reactivity of the Terminal Group: The terminal methyl or alkene may not be sufficiently activated for oxidation.

    • Solution: Consider a synthetic route that introduces the second carboxylic acid functionality at an earlier stage from a more suitable precursor.

Section 5: Deprotection and Purification

Question: I am experiencing a significant loss of product during the final deprotection and purification steps. What are the best practices to minimize this?

Answer:

The final steps of deprotection and purification are critical for obtaining the pure target molecule in a good yield.

  • Harsh Deprotection Conditions: The conditions used to remove the protecting group may be degrading the final product.

    • Solution: Choose a protecting group that can be removed under mild conditions that are compatible with the sensitive functionalities of the 18-Carboxy-dinor-Leukotriene B4 molecule. For example, a benzyl ester can be removed by hydrogenolysis, which is generally a mild method.

  • Difficult Purification: The high polarity of the final dicarboxylic acid can make it difficult to purify by standard silica (B1680970) gel chromatography.

    • Solution:

      • Use reverse-phase High-Performance Liquid Chromatography (HPLC) for the final purification.

      • Solid-phase extraction (SPE) can be used to pre-purify the crude product and remove major impurities.

      • Esterification of the crude product to the less polar dimethyl ester can facilitate purification by normal-phase chromatography, followed by hydrolysis to obtain the final product.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for 18-Carboxy-dinor-Leukotriene B4?

A1: A plausible synthetic route would be a convergent synthesis. One fragment could be a C10 unit containing a protected carboxylic acid and the stereogenic center with a hydroxyl group. The other fragment would be a C8 unit with a terminal functional group that can be converted to a carboxylic acid. These two fragments would be coupled, followed by the formation of the conjugated triene system, and finally, the introduction and deprotection of the carboxylic acid groups.

Q2: What are the most critical steps affecting the overall yield?

A2: The most critical steps are typically the stereoselective reactions to create the chiral centers (the diol) and the formation of the geometrically defined conjugated triene system. These steps often require careful optimization of reaction conditions and reagents to minimize the formation of isomers and side products.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most reactions. For more complex mixtures or to confirm the identity of products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: What are the best storage conditions for the intermediates and the final product?

A4: Leukotrienes and their synthetic intermediates are often sensitive to light, air, and heat. They should be stored at low temperatures (-20°C or -80°C), under an inert atmosphere (argon or nitrogen), and protected from light. Solutions should be prepared in degassed solvents.

Data Presentation

Table 1: Comparison of Protecting Groups for Carboxylic Acids

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Methyl EsterCH3OH, H+ or TMSCHN2NaOH or LiOH, H2O/THFStable to mild acid/base
Benzyl EsterBnOH, H+ or BnBr, baseH2, Pd/CStable to acid/base
tert-Butyl EsterIsobutylene, H+Trifluoroacetic acid (TFA)Stable to base
Silyl Ester (e.g., TBDMS)TBDMSCl, imidazoleTBAF or HFLabile to acid and fluoride

Experimental Protocols

Representative Protocol for Benzyl Ester Protection of a Carboxylic Acid
  • Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M).

  • Add benzyl alcohol (1.2 eq) and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).

  • Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Hydrogenolysis of a Benzyl Ester
  • Dissolve the benzyl-protected compound (1.0 eq) in ethanol (B145695) or ethyl acetate (B1210297) (0.05 M).

  • Add palladium on carbon (10% w/w, 0.1 eq by weight).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient).

  • Stir the reaction vigorously at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Visualizations

plausible_synthesis_pathway A Starting Material (Monoprotected Dicarboxylic Acid) B Stereoselective Diol Formation A->B Chiral Reagents C Fragment Coupling B->C Coupling Reagents D Triene Formation C->D Wittig or Horner- Wadsworth-Emmons E Terminal Group Oxidation D->E Oxidizing Agent F Deprotection E->F Deprotection Reagent G Purification F->G HPLC H 18-Carboxy-dinor-LTB4 G->H

Caption: A plausible synthetic workflow for 18-Carboxy-dinor-Leukotriene B4.

troubleshooting_workflow start Low Yield Observed step Identify Synthetic Step with Low Yield start->step q1 Purity of Reagents & Starting Materials? step->q1 a1 Purify/Verify Purity q1->a1 Yes q2 Reaction Conditions Optimal? q1->q2 No a1->step a2 Optimize Temp, Time, Stoichiometry, Solvent q2->a2 No q3 Side Reactions Occurring? q2->q3 Yes a2->step a3 Modify Reagents/Protecting Groups q3->a3 Yes q4 Purification Method Appropriate? q3->q4 No a3->step a4 Optimize Chromatography/Extraction q4->a4 No end Improved Yield q4->end Yes a4->step

stability of 18-Carboxy dinor Leukotriene B4 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 18-Carboxy dinor Leukotriene B4 in various solvents, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Stability of this compound in Different Solvents

Quantitative stability data for this compound in various solvents is not extensively available in public literature. However, based on general knowledge of eicosanoids and information from suppliers, the following table summarizes recommended storage conditions and known solubilities. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

SolventRecommended Storage TemperatureKnown Solubility & Stability Notes
Ethanol -20°C or -80°CSoluble up to 50 mg/mL.[1] The compound is often supplied in ethanol. For long-term storage, -80°C is recommended to ensure stability for at least one year.[1]
Dimethyl Sulfoxide (DMSO) -20°C or -80°CSoluble up to 50 mg/mL.[1] DMSO is a common solvent for preparing stock solutions. It is advisable to aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Dimethylformamide (DMF) -20°C or -80°CSoluble up to 50 mg/mL.[1] Similar to DMSO, prepare single-use aliquots to maintain integrity.
Phosphate-Buffered Saline (PBS) -80°C (for short-term storage)Soluble up to 1 mg/mL.[1] Aqueous solutions are prone to degradation. It is not recommended to store aqueous solutions for more than one day.[2] Prepare fresh solutions for each experiment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity Degradation of the compound due to improper storage or handling.Store the compound at -80°C in an organic solvent like ethanol. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. For aqueous solutions, always prepare them fresh before use.
Inconsistent experimental results Instability of the compound in the experimental buffer or medium.Perform a stability study of this compound in your specific experimental buffer. This can be done by incubating the compound in the buffer for different time points and then analyzing for degradation products using HPLC or LC-MS/MS.
Appearance of unknown peaks in chromatogram Degradation or isomerization of the compound.Use high-purity solvents and protect solutions from light and oxygen. The addition of an antioxidant like butylated hydroxytoluene (BHT) to samples during collection and processing can help attenuate oxidation.[3]
Precipitation of the compound in aqueous buffer Exceeding the solubility limit.Ensure the final concentration of the organic solvent from the stock solution is low enough to not affect the experiment, while keeping the compound in solution. The solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term storage, this compound should be stored as a solution in an organic solvent, such as ethanol, at -80°C.[1][2] Under these conditions, it is expected to be stable for at least one year.

Q2: Can I store this compound in an aqueous buffer?

A2: It is not recommended to store this compound in aqueous buffers for extended periods. Eicosanoids are generally unstable in aqueous solutions. If you need to use an aqueous buffer like PBS, prepare the solution fresh on the day of the experiment and use it promptly.[2]

Q3: How can I prepare an aqueous solution from an organic stock?

A3: To prepare an aqueous solution from an organic stock, you can evaporate the organic solvent under a gentle stream of nitrogen and then dissolve the residue in the aqueous buffer of your choice.[2] Ensure that the final concentration does not exceed the solubility limit in the aqueous buffer.

Q4: What are the signs of degradation of this compound?

A4: Degradation can be indicated by a loss of biological activity, the appearance of new peaks or a decrease in the main peak area in chromatographic analysis (HPLC or LC-MS/MS), or a change in the physical appearance of the solution.

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for assessing the stability of leukotrienes.[4][5] These methods can separate the parent compound from its degradation products and provide quantitative data.

Experimental Protocols & Visualizations

General Protocol for Assessing Stability in a Novel Solvent

This protocol outlines a general workflow for researchers to determine the stability of this compound in a solvent for which stability data is not available.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (e.g., in Ethanol at 1 mg/mL) prep_aliquots Create Aliquots in Test Solvent (e.g., 10 µg/mL) prep_stock->prep_aliquots Dilute time_zero Time Point 0 (Analyze Immediately) prep_aliquots->time_zero Start time_points Incubate at Desired Temperature (e.g., 4°C, RT, 37°C) prep_aliquots->time_points analysis Analyze by HPLC or LC-MS/MS time_zero->analysis sampling Sample at Various Time Points (e.g., 2, 4, 8, 24 hours) time_points->sampling sampling->analysis quantify Quantify Parent Peak Area analysis->quantify plot Plot % Remaining vs. Time quantify->plot determine_stability Determine Stability Profile plot->determine_stability

Caption: Workflow for assessing the stability of this compound.

References

how to prevent degradation of 18-Carboxy dinor Leukotriene B4 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and analysis of 18-Carboxy dinor Leukotriene B4 (18-COOH-LTB4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and ensuring accurate quantification of this important lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound (18-COOH-LTB4) is a major metabolite of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. LTB4 is rapidly metabolized in the liver, first to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-COOH-LTB4.[1] Accurate measurement of 18-COOH-LTB4 in biological samples such as plasma and urine can serve as a reliable biomarker for in vivo LTB4 production, providing insights into inflammatory processes associated with various diseases.

Q2: What are the main challenges in accurately quantifying 18-COOH-LTB4?

The primary challenges in quantifying 18-COOH-LTB4 are its low endogenous concentrations and its susceptibility to degradation during sample collection, storage, and extraction. Like other eicosanoids, 18-COOH-LTB4 is prone to oxidation due to its polyunsaturated fatty acid structure. Enzymatic degradation can also occur if samples are not handled properly.

Q3: What are the general principles to prevent degradation of 18-COOH-LTB4 during extraction?

To minimize degradation, it is crucial to:

  • Work quickly and at low temperatures: Keep samples on ice at all times.

  • Prevent oxidation: Add antioxidants to the samples immediately after collection.

  • Inhibit enzymatic activity: Use appropriate inhibitors and proper storage conditions.

  • Optimize extraction methodology: Employ validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols.

  • Use internal standards: Incorporate a deuterated internal standard early in the workflow to correct for analyte loss.

Troubleshooting Guide: Low Recovery of 18-COOH-LTB4

Low recovery of 18-COOH-LTB4 is a common issue that can compromise the accuracy of your results. The following table outlines potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low Recovery After Extraction Analyte Degradation - Add an antioxidant cocktail (e.g., BHT, EDTA) to the sample immediately upon collection.- Keep samples on ice throughout the extraction process.- Process samples as quickly as possible.
Inefficient Extraction - For SPE: Ensure the C18 cartridge is properly conditioned. Optimize wash and elution solvent volumes and composition. Acidifying the sample to pH ~3.5 can improve retention of acidic lipids like 18-COOH-LTB4.[2]- For LLE: Use a suitable organic solvent like methyl tertiary butyl ether (MTBE). Ensure vigorous vortexing for complete phase mixing.
Analyte Adsorption - Use low-adsorption polypropylene (B1209903) tubes and pipette tips.- Silanize glassware to reduce active sites for adsorption.
High Variability Between Replicates Inconsistent Sample Handling - Standardize all steps of the extraction protocol, including timing and volumes.- Ensure thorough mixing at each step.
Matrix Effects in LC-MS/MS - Optimize the chromatographic separation to resolve 18-COOH-LTB4 from co-eluting matrix components.- Use a stable isotope-labeled internal standard (e.g., 18-COOH-LTB4-d4) to compensate for matrix-induced ion suppression or enhancement.
Presence of Interfering Peaks Co-extraction of Other Lipids - For SPE: Incorporate an additional wash step with a less polar solvent (e.g., hexane) to remove neutral lipids.- Optimize the elution solvent to be more selective for acidic lipids.
Contamination - Use high-purity solvents and reagents.- Thoroughly clean all glassware and equipment.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 18-COOH-LTB4 from Urine

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Hexane (B92381) (LC-MS grade)

  • Ethyl Acetate (LC-MS grade)

  • Formic Acid

  • Antioxidant solution (e.g., 0.1% BHT in methanol)

  • Internal Standard (e.g., 18-COOH-LTB4-d4)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to remove particulates.

    • To 1 mL of supernatant, add the internal standard and the antioxidant solution.

    • Acidify the sample to pH 3.5 with formic acid.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the prepared urine sample onto the conditioned C18 cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove salts and polar impurities.

    • Wash the cartridge with 5 mL of hexane to remove non-polar lipids.

  • Elution:

    • Elute the 18-COOH-LTB4 with 5 mL of ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis by LC-MS/MS.

Protocol 2: Liquid-Liquid Extraction (LLE) of 18-COOH-LTB4 from Plasma

This protocol is adapted from methods used for LTB4 and may require optimization.

Materials:

  • Methyl tertiary butyl ether (MTBE) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Antioxidant solution (e.g., 0.1% BHT in methanol)

  • Internal Standard (e.g., 18-COOH-LTB4-d4)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 200 µL of plasma, add the internal standard and the antioxidant solution.

    • Add 600 µL of cold methanol to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant to pH 3.5 with formic acid.

    • Add 1 mL of MTBE.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.

  • Collection and Drying:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis by LC-MS/MS.

Data Presentation

Table 1: Recommended Storage Conditions to Minimize Degradation

Sample Type Short-Term Storage (≤ 24 hours) Long-Term Storage (> 24 hours) Key Considerations
Plasma/Serum 4°C with antioxidants-80°C with antioxidants, snap-frozen in liquid nitrogenAvoid repeated freeze-thaw cycles.
Urine 4°C with antioxidants-80°C with antioxidantsCentrifuge to remove sediment before freezing.
Extracted Samples 4°C in an autosampler (for up to 72 hours)-80°C under inert gas (e.g., argon or nitrogen)Evaporate solvent completely before long-term storage.

Table 2: Typical SPE Recovery Rates for Eicosanoids (for Reference)

Note: These are general recovery rates for eicosanoids and should be determined experimentally for 18-COOH-LTB4.

Analyte Class Typical Recovery from C18 SPE Factors Affecting Recovery
Mono- and di-hydroxy eicosanoids75-100%Sample pH, wash solvent polarity, elution solvent volume.
Prostaglandins and Leukotrienes50-80%Stronger binding to the stationary phase may require optimized elution conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Add_IS_Anti Add Internal Standard & Antioxidants Sample->Add_IS_Anti Acidify Acidify to pH 3.5 Add_IS_Anti->Acidify Condition Condition C18 Cartridge Acidify->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Dry Dry Down Eluate Elute->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the extraction of 18-COOH-LTB4 using SPE.

degradation_pathways LTB4 Leukotriene B4 (LTB4) Metabolite_20_COOH 20-carboxy-LTB4 LTB4->Metabolite_20_COOH ω-oxidation Metabolite_18_COOH 18-Carboxy dinor LTB4 (Target Analyte) Metabolite_20_COOH->Metabolite_18_COOH β-oxidation Degradation Degradation Products (e.g., oxidation products) Metabolite_18_COOH->Degradation Oxidation / Enzymatic Degradation (During Extraction)

Caption: Metabolic pathway leading to 18-COOH-LTB4 formation.

troubleshooting_logic Start Low Recovery of 18-COOH-LTB4 Check_Degradation Check for Degradation Start->Check_Degradation Check_Extraction Review Extraction Protocol Check_Degradation->Check_Extraction No Sol_Degradation Add Antioxidants Work at Low Temperature Check_Degradation->Sol_Degradation Yes Check_Adsorption Investigate Adsorption Check_Extraction->Check_Adsorption No Sol_Extraction Optimize SPE/LLE Steps (e.g., solvents, pH) Check_Extraction->Sol_Extraction Yes Sol_Adsorption Use Low-Binding Tubes Silanize Glassware Check_Adsorption->Sol_Adsorption Yes

Caption: Troubleshooting logic for low 18-COOH-LTB4 recovery.

References

calibration curve issues in 18-Carboxy dinor Leukotriene B4 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 18-Carboxy dinor Leukotriene B4 assays. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide: Calibration Curve Issues

A reliable calibration curve is critical for the accurate quantification of this compound. Issues with the standard curve are a common challenge in competitive ELISA formats used for small molecule detection.

Question: Why is my standard curve flat or showing poor discrimination between points?

A flat standard curve, characterized by a minimal difference in signal between the highest and lowest standard concentrations, severely limits the dynamic range of the assay.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Degraded Standard Ensure the this compound standard has been stored according to the manufacturer's instructions. If degradation is suspected, use a fresh vial of the standard.[1][2][3]
Incorrect Standard Dilutions Double-check all calculations for the serial dilutions of the standard. Ensure that the correct diluent, as specified in the kit protocol, is used.[2][3][4]
Improper Reagent Preparation Confirm that all reagents, including the enzyme conjugate and substrate, were prepared according to the protocol and have not expired.[1][4]
Insufficient Incubation Time Incubation times that are too short may not allow for optimal binding and competition. Adhere strictly to the incubation times specified in the assay protocol.[4][5]
Pipetting Errors Inaccurate pipetting can introduce significant variability. Ensure pipettes are properly calibrated and use proper pipetting techniques to avoid errors.[1][3][4]

Question: What causes high variability or large coefficients of variation (CVs) in my standard curve replicates?

High CVs between replicate wells of the same standard point compromise the reliability of the curve and the accuracy of sample quantification.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Pipetting Use a multichannel pipette for adding reagents to multiple wells to ensure consistency. Change pipette tips between each standard dilution.[4]
Inadequate Plate Washing Insufficient washing can lead to high background and variability. Ensure all wells are washed thoroughly and consistently according to the protocol. Check that all ports of an automated plate washer are clear.[6]
Plate Edge Effects Temperature variations across the plate can lead to "edge effects." To mitigate this, ensure the plate is brought to room temperature before use and incubate it in a stable temperature environment.
Improper Mixing Ensure thorough mixing of all reagents and samples before adding them to the wells.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive ELISA for this compound?

In a competitive ELISA for a small molecule like this compound, the analyte in the sample competes with a labeled form of the analyte (e.g., conjugated to an enzyme) for a limited number of antibody binding sites on a pre-coated plate. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample. Therefore, a higher concentration of this compound in the sample results in a lower signal.

Q2: How should I prepare my samples for an this compound assay?

Sample preparation is critical and can vary depending on the sample type (e.g., plasma, urine, cell culture supernatant). It often involves extraction steps to remove interfering substances. Always follow the specific instructions provided in your assay kit manual for sample collection, storage, and preparation.[6]

Q3: What can cause a complete lack of signal in my assay?

Several factors can lead to no signal, including the omission of a critical reagent (like the enzyme conjugate or substrate), use of an incorrect or expired reagent, or an error in the assay setup.[1] Review the protocol carefully to ensure all steps were followed correctly.

Experimental Protocols

General Protocol for a Competitive this compound ELISA

This is a generalized protocol and should be adapted based on the specific instructions of your assay kit.

  • Reagent Preparation : Prepare all reagents, including standards, controls, and wash buffers, according to the kit manual.

  • Standard and Sample Addition : Pipette the prepared standards and samples into the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction : Add the enzyme-conjugated this compound to each well. Incubate the plate for the specified time to allow for the competitive binding reaction to occur.

  • Washing : Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.

  • Substrate Addition : Add the substrate solution to each well. The enzyme bound to the plate will catalyze a color change.

  • Incubation : Incubate the plate for a specified time to allow for color development.

  • Stop Reaction : Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition : Read the absorbance of each well using a microplate reader at the recommended wavelength.

  • Data Analysis : Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of this compound in your samples.

Visualizations

Leukotriene B4 Metabolic Pathway

Leukotriene B4 (LTB4) is metabolized in the liver to 20-hydroxy-LTB4, which is then further oxidized to 20-carboxy-LTB4. Subsequent β-oxidation of 20-carboxy-LTB4 results in the formation of 18-carboxy-dinor-LTB4.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20_OH_LTB4 20-hydroxy-LTB4 LTB4->20_OH_LTB4 ω-oxidation 20_COOH_LTB4 20-carboxy-LTB4 20_OH_LTB4->20_COOH_LTB4 Oxidation 18_COOH_dinor_LTB4 18-carboxy-dinor-LTB4 20_COOH_LTB4->18_COOH_dinor_LTB4 β-oxidation

Caption: Metabolic pathway of Leukotriene B4.

Competitive ELISA Workflow

The following diagram illustrates the key steps in a competitive ELISA for the detection of this compound.

Competitive_ELISA_Workflow cluster_steps Assay Steps Step1 1. Add Standards & Samples Step2 2. Add Enzyme Conjugate Step1->Step2 Step3 3. Incubate (Competitive Binding) Step2->Step3 Step4 4. Wash Plate Step3->Step4 Step5 5. Add Substrate Step4->Step5 Step6 6. Incubate (Color Development) Step5->Step6 Step7 7. Add Stop Solution Step6->Step7 Step8 8. Read Absorbance Step7->Step8

Caption: Workflow of a competitive ELISA.

Troubleshooting Logic for Poor Standard Curve

This decision tree outlines a logical approach to troubleshooting a poor standard curve.

Troubleshooting_Logic Start Poor Standard Curve Check_Reagents Check Reagent Preparation & Expiry Start->Check_Reagents Check_Dilutions Verify Standard Dilutions Check_Reagents->Check_Dilutions Reagents OK Check_Pipetting Review Pipetting Technique Check_Dilutions->Check_Pipetting Dilutions Correct Check_Incubation Confirm Incubation Times & Temperature Check_Pipetting->Check_Incubation Pipetting Accurate Check_Washing Evaluate Plate Washing Technique Check_Incubation->Check_Washing Incubation Correct Resolved Issue Resolved Check_Washing->Resolved Washing Adequate

References

Technical Support Center: Refining Chromatographic Separation of Leukotriene Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of leukotriene metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to chromatographic analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for my leukotriene metabolites. What are the potential causes and solutions?

A: Peak tailing is a common issue in the chromatography of acidic compounds like leukotrienes. Several factors can contribute to this problem:

  • Secondary Interactions: Unwanted interactions between the acidic leukotriene analytes and active sites on the stationary phase (e.g., residual silanols on a C18 column) can cause tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For reversed-phase chromatography of acidic compounds, a lower pH (e.g., using 0.1% formic acid or acetic acid) will keep the analytes in their protonated, less polar form, reducing interactions with residual silanols.

      • Use of End-Capped Columns: Employ high-quality, end-capped columns specifically designed to minimize silanol (B1196071) activity.

      • Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (B128534) (TEA), can mask active sites and improve peak shape. However, be mindful that TEA can suppress ionization in mass spectrometry.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector can contribute to peak broadening and tailing.

    • Solution: Use tubing with the smallest practical internal diameter and ensure all fittings are properly connected to minimize dead volume.

Q: I am observing peak fronting in my chromatogram. What could be the cause?

A: Peak fronting is less common than tailing but can occur under certain conditions:

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Overload: Similar to peak tailing, injecting a very high concentration of the analyte can lead to peak fronting.

    • Solution: Dilute the sample.

Issue 2: Inconsistent Retention Times

Q: The retention times for my leukotriene standards are shifting between runs. What should I investigate?

A: Retention time instability can compromise the identification and quantification of analytes. Here are the primary factors to check:

  • Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time, especially in reversed-phase chromatography.

    • Solution:

      • Precise Preparation: Prepare mobile phases carefully and consistently. Use graduated cylinders for accurate measurements.

      • Degassing: Ensure the mobile phase is adequately degassed to prevent bubble formation in the pump, which can affect the flow rate.

      • Solvent Stability: Be aware of the stability of your mobile phase. For example, the pH of buffered solutions can change over time.

  • Column Temperature: Temperature fluctuations can affect solvent viscosity and the thermodynamics of analyte-stationary phase interactions.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause retention time drift, particularly in gradient elution.

    • Solution: Ensure an adequate equilibration time is included at the end of each gradient run. This is typically 5-10 column volumes.

  • Pump Performance: Inconsistent flow rates due to pump malfunctions or leaks will directly impact retention times.[1]

    • Solution: Regularly check for leaks in the pump and throughout the system. Perform routine pump maintenance as recommended by the manufacturer.

Issue 3: Low Analyte Recovery After Solid-Phase Extraction (SPE)

Q: I am experiencing low and variable recovery of leukotrienes from my biological samples after solid-phase extraction (SPE). How can I improve this?

A: Solid-phase extraction is a critical step for cleaning up complex biological samples and concentrating analytes. Low recovery is a frequent challenge.

  • Incomplete Analyte Retention: The analyte may not be adequately retained on the SPE sorbent during sample loading.

    • Solution:

      • Sorbent Selection: Ensure you are using the appropriate SPE sorbent chemistry (e.g., C18 for reversed-phase retention of leukotrienes).

      • Sample Pre-treatment: Adjust the pH of your sample to ensure the leukotrienes are in a state that favors retention. For reversed-phase SPE, acidifying the sample will protonate the carboxylic acid groups, making the analytes less polar and more likely to bind to the C18 sorbent.

      • Flow Rate: A slow and steady flow rate during sample loading allows for sufficient interaction between the analyte and the sorbent.

  • Analyte Loss During Washing Steps: The wash solvent may be too strong, leading to the premature elution of the analytes of interest.

    • Solution: Optimize the wash solvent composition. It should be strong enough to remove interferences but weak enough to leave the analytes bound to the sorbent. Test different proportions of organic solvent in your wash solution.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analytes from the sorbent completely.

    • Solution:

      • Elution Solvent Strength: Increase the percentage of organic solvent in your elution buffer. Methanol (B129727) or acetonitrile (B52724) are commonly used.

      • Soak Time: Allow the elution solvent to soak in the sorbent bed for a few minutes before final elution. This can improve the disruption of analyte-sorbent interactions.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for separating leukotriene metabolites?

A1: Reversed-phase C18 columns are the most commonly used and effective for the separation of leukotriene metabolites.[2][3] Look for columns with high carbon load and good end-capping to minimize secondary interactions with the acidic analytes. For complex mixtures, a column with a smaller particle size (e.g., sub-2 µm for UHPLC) can provide higher resolution.

Q2: How can I improve the sensitivity of my LC-MS/MS analysis for leukotrienes?

A2: To enhance sensitivity in LC-MS/MS analysis of leukotrienes:

  • Optimize Ionization Source Parameters: Carefully tune the ion source parameters (e.g., spray voltage, gas flows, and temperature) for your specific analytes.

  • Select Optimal MRM Transitions: Choose the most intense and specific precursor-to-product ion transitions for each leukotriene metabolite.

  • Sample Preparation: A thorough sample clean-up using SPE will reduce matrix effects, which can suppress the ionization of your analytes.

  • Chromatographic Separation: Good chromatographic resolution is key. Co-eluting matrix components can interfere with ionization.

  • Mobile Phase Modifiers: While acidic modifiers like formic acid are necessary for good chromatography, they can sometimes cause ion suppression. Experiment with different concentrations to find a balance between chromatographic performance and MS sensitivity.

Q3: What are some typical recovery rates I can expect for leukotriene extraction from plasma using SPE?

A3: With an optimized SPE protocol, you can expect good recovery rates for leukotriene metabolites from plasma.

Leukotriene MetaboliteTypical Recovery Range (%)
Leukotriene B4 (LTB4)85 - 105
Leukotriene C4 (LTC4)80 - 100
Leukotriene D4 (LTD4)80 - 100
Leukotriene E4 (LTE4)85 - 105

Note: These are typical ranges and can vary depending on the specific protocol, sorbent material, and biological matrix.

Q4: Can you provide a starting point for LC-MS/MS parameters for common leukotriene metabolites?

A4: The following table provides example Multiple Reaction Monitoring (MRM) transitions for common leukotriene metabolites. These should be optimized on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
LTB4335.2195.1Negative
LTC4624.3272.1Negative
LTD4495.2177.1Negative
LTE4438.2333.1Negative
20-OH-LTB4351.2219.1Negative

Experimental Protocols

Protocol 1: Solid-Phase Extraction of Leukotrienes from Plasma

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 1 mL of plasma, add an internal standard (e.g., a deuterated leukotriene).

    • Acidify the sample to approximately pH 3.5 with 2 M formic acid.

    • Centrifuge at 4°C for 10 minutes at 3000 x g to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing through:

      • 3 mL of methanol

      • 3 mL of ultrapure water

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of ultrapure water to remove polar interferences.

    • Wash the cartridge with 3 mL of 15% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the leukotriene metabolites with 2 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Reversed-Phase HPLC Method for Leukotriene Metabolites

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
15.065
16.095
20.095
20.120
25.020
  • Detection: Mass Spectrometry (refer to the MRM table in the FAQs)

Visualizations

TroubleshootingWorkflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Times? start->retention_time recovery Low SPE Recovery? start->recovery tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No check_mobile_phase Verify Mobile Phase Prep retention_time->check_mobile_phase check_temp Check Column Temperature retention_time->check_temp check_equilibration Increase Equilibration Time retention_time->check_equilibration check_pump Inspect Pump and Connections retention_time->check_pump check_retention Optimize Analyte Retention recovery->check_retention check_wash Optimize Wash Step recovery->check_wash check_elution Optimize Elution Step recovery->check_elution check_ph Adjust Mobile Phase pH tailing->check_ph check_column Use End-Capped Column tailing->check_column dilute_sample Dilute Sample tailing->dilute_sample fronting->dilute_sample check_solvent Check Sample Solvent fronting->check_solvent

Caption: Troubleshooting workflow for common chromatographic issues.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_collection Biological Sample Collection (e.g., Plasma) pretreatment Sample Pre-treatment (Acidification, Centrifugation) sample_collection->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe dry_reconstitute Dry-down and Reconstitution spe->dry_reconstitute hplc Reversed-Phase HPLC Separation dry_reconstitute->hplc msms Tandem Mass Spectrometry (MS/MS) Detection hplc->msms integration Peak Integration msms->integration quantification Quantification integration->quantification

Caption: General experimental workflow for leukotriene analysis.

LeukotrienePathway membrane Membrane Phospholipids pla2 cPLA2 membrane->pla2 aa Arachidonic Acid pla2->aa lox5 5-LOX / FLAP aa->lox5 lta4 Leukotriene A4 (LTA4) lox5->lta4 lta4h LTA4 Hydrolase lta4->lta4h ltc4s LTC4 Synthase lta4->ltc4s ltb4 Leukotriene B4 (LTB4) lta4h->ltb4 ltc4 Leukotriene C4 (LTC4) ltc4s->ltc4 ggt γ-Glutamyl transferase ltc4->ggt ltd4 Leukotriene D4 (LTD4) ggt->ltd4 dp Dipeptidase ltd4->dp lte4 Leukotriene E4 (LTE4) dp->lte4

References

Technical Support Center: Minimizing Variability in 18-Carboxy dinor Leukotriene B4 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving 18-Carboxy dinor Leukotriene B4 (18-COOH-LTB4).

Frequently Asked Questions (FAQs)

Q1: What is this compound (18-COOH-LTB4)?

This compound (18-COOH-LTB4) is a stable metabolite of Leukotriene B4 (LTB4), a potent inflammatory mediator. LTB4 is first metabolized in the liver to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-COOH-LTB4.[1][2][3] Due to its stability, 18-COOH-LTB4 can be a useful biomarker for in vivo LTB4 production.

Q2: What are the primary analytical methods for quantifying 18-COOH-LTB4?

The two primary methods for the quantification of 18-COOH-LTB4 are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally considered the gold standard due to its high specificity and sensitivity, allowing for the simultaneous measurement of multiple lipid mediators. While ELISA kits are widely available for LTB4, specific kits for 18-COOH-LTB4 are less common, and cross-reactivity with other metabolites should be carefully evaluated.

Q3: What are the most critical pre-analytical factors that can introduce variability in 18-COOH-LTB4 measurements?

Pre-analytical errors are a major source of variability in lipidomic studies and can account for a significant percentage of laboratory errors.[4][5][6] Key factors for 18-COOH-LTB4 include:

  • Sample Collection: The method of collection, type of collection tube (use of anticoagulants like EDTA or heparin for plasma), and potential for contamination are critical.[4][5]

  • Sample Handling and Processing: Delays in processing, temperature fluctuations, and repeated freeze-thaw cycles can significantly alter metabolite levels.[4][5][7]

  • Sample Storage: Long-term stability is highly dependent on storage temperature. For lipids, storage at -80°C is recommended to prevent degradation.[4][7]

Q4: How should biological samples for 18-COOH-LTB4 analysis be stored?

To ensure the integrity of 18-COOH-LTB4 in biological samples, proper storage is crucial. The following table summarizes recommended storage conditions:

Sample TypeShort-Term StorageLong-Term Storage
Urine 2-8°C for up to 24 hours-80°C
Plasma 2-8°C for a few hours-80°C
Serum 2-8°C for a few hours-80°C
Tissue Homogenates Process immediately or store at -80°C-80°C
Cell Culture Supernatants 2-8°C for up to 24 hours-80°C

Troubleshooting Guides

ELISA (Competitive Assay for LTB4 with potential cross-reactivity for 18-COOH-LTB4)
ProblemPossible Cause(s)Recommended Solution(s)
High Variability (High %CV) - Inconsistent pipetting technique.- Improper plate washing.- Temperature gradients across the plate.- Reagents not at room temperature.- Use calibrated pipettes and fresh tips for each sample/reagent.- Ensure thorough and consistent washing of all wells.- Allow plates to equilibrate to room temperature away from drafts.- Ensure all reagents are at room temperature before use.
Low or No Signal - Incorrect reagent preparation or addition.- Expired or improperly stored reagents.- Insufficient incubation times or incorrect temperature.- Double-check all reagent dilutions and the order of addition as per the kit protocol.- Verify the expiration dates and storage conditions of all kit components.- Adhere strictly to the recommended incubation times and temperatures.
High Background - Insufficient washing.- High concentration of detection antibody.- Cross-reactivity with other sample components.- Plate not properly sealed during incubation.- Increase the number of wash steps or the soaking time during washes.- Optimize the concentration of the detection antibody.- Consider sample purification to remove interfering substances.- Use plate sealers during all incubation steps to prevent evaporation and contamination.
LC-MS/MS
ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation.- Incompatible mobile phase.- Sample overload.- Contamination of the column or system.- Replace or regenerate the analytical column.- Ensure the mobile phase pH is appropriate for the analyte.- Dilute the sample to an appropriate concentration.- Flush the system with appropriate cleaning solvents.
Low Signal Intensity - Inefficient ionization.- Ion suppression from matrix components.- Low analyte concentration.- Improper sample extraction.- Optimize mass spectrometer source parameters.- Improve sample cleanup to remove interfering matrix components.- Concentrate the sample or use a larger injection volume.- Validate and optimize the solid-phase or liquid-liquid extraction protocol.
Inconsistent Retention Time - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column aging.- Ensure the mobile phase is properly mixed and degassed.- Use a column oven to maintain a stable temperature.- Monitor column performance and replace as needed.
High Background Noise - Contaminated solvents or reagents.- Carryover from previous injections.- In-source fragmentation.- Use high-purity, MS-grade solvents and reagents.- Implement a thorough wash method between sample injections.- Optimize source conditions to minimize fragmentation.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of 18-COOH-LTB4 in Urine

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

1. Materials:

  • Urine sample

  • Internal Standard (e.g., deuterated 18-COOH-LTB4)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Nitrogen evaporator

2. Procedure:

  • Thaw frozen urine samples on ice.

  • Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to pellet any sediment.

  • Transfer 1 mL of the supernatant to a clean tube.

  • Add the internal standard to the urine sample.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elute the analyte with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

General Competitive ELISA Protocol (Adapted for LTB4 kits)

This is a generalized protocol. Always refer to the specific manufacturer's instructions provided with your ELISA kit.

1. Reagent Preparation:

  • Prepare all reagents, including standards, controls, and wash buffers, according to the kit manual.

  • Allow all reagents to reach room temperature before use.

2. Assay Procedure:

  • Add standards, controls, and samples to the appropriate wells of the microplate.

  • Add the enzyme-conjugated LTB4 to each well.

  • Add the specific antibody to each well.

  • Incubate the plate for the time and at the temperature specified in the kit manual.

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate for the specified time, typically in the dark.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well at the recommended wavelength using a microplate reader.

  • Calculate the concentration of LTB4 in the samples by comparing their absorbance to the standard curve. The concentration is inversely proportional to the signal.

Visualizations

LTB4_Metabolism_and_Signaling cluster_synthesis LTB4 Synthesis cluster_metabolism LTB4 Metabolism cluster_signaling LTB4 Signaling Arachidonic_Acid Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) Arachidonic_Acid->FLAP _5LOX 5-Lipoxygenase (5-LOX) FLAP->_5LOX LTA4 Leukotriene A4 (LTA4) _5LOX->LTA4 O2 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTB4_Met Leukotriene B4 (LTB4) _20_OH_LTB4 20-hydroxy-LTB4 LTB4_Met->_20_OH_LTB4 ω-oxidation _20_COOH_LTB4 20-carboxy-LTB4 _20_OH_LTB4->_20_COOH_LTB4 Oxidation _18_COOH_LTB4 18-Carboxy dinor Leukotriene B4 _20_COOH_LTB4->_18_COOH_LTB4 β-oxidation LTB4_Sig Leukotriene B4 (LTB4) BLT1 BLT1 Receptor (High Affinity) LTB4_Sig->BLT1 BLT2 BLT2 Receptor (Low Affinity) LTB4_Sig->BLT2 G_Protein G-protein Coupling BLT1->G_Protein BLT2->G_Protein Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Downstream Inflammation Pro-inflammatory Responses Downstream->Inflammation experimental_workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample_Collection Standardized Sample Collection Sample_Processing Immediate Processing (Centrifugation, Aliquoting) Sample_Collection->Sample_Processing Sample_Storage Long-Term Storage at -80°C Sample_Processing->Sample_Storage Extraction Solid-Phase Extraction (SPE) with Internal Standard Sample_Storage->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Acquisition and Processing LC_MS_Analysis->Data_Processing Quantification Quantification against Standard Curve Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Interpretation Biological Interpretation Statistical_Analysis->Interpretation troubleshooting_logic High_Variability High Experimental Variability Pre_Analytical Review Pre-Analytical Procedures High_Variability->Pre_Analytical Analytical Review Analytical Procedures High_Variability->Analytical Data_Analysis Review Data Analysis High_Variability->Data_Analysis Pre_Analytical_Checks Sample Collection Consistent? Storage Conditions Optimal? Freeze-Thaw Cycles Minimized? Pre_Analytical->Pre_Analytical_Checks Analytical_Checks Pipetting Accurate? Reagents Prepared Correctly? Instrument Calibrated? Analytical->Analytical_Checks Data_Analysis_Checks Correct Standard Curve Used? Integration Parameters Consistent? Statistical Test Appropriate? Data_Analysis->Data_Analysis_Checks

References

dealing with low abundance of 18-Carboxy dinor Leukotriene B4 in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low abundance of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4) in their samples.

Frequently Asked Questions (FAQs)

Q1: Why is this compound present in such low concentrations in biological samples?

A1: this compound is a downstream metabolite of Leukotriene B4 (LTB4), a potent inflammatory mediator. LTB4 itself is produced in small quantities and has a short half-life. It is rapidly metabolized in the liver, first to 20-carboxy LTB4 and then undergoes β-oxidation to form 18-carboxy dinor LTB4.[1][2][3][4] This extensive metabolic processing contributes to its low physiological concentrations. Furthermore, like other eicosanoids, it is subject to further degradation.[5][6]

Q2: What are the most critical pre-analytical steps to prevent the loss of 18-Carboxy dinor LTB4 during sample collection and storage?

A2: Due to the inherent instability and low abundance of eicosanoids, strict pre-analytical handling is crucial. Key recommendations include:

  • Immediate Processing: Process samples as quickly as possible after collection to minimize degradation.[7]

  • Low Temperature: Keep samples on ice throughout the collection and initial processing steps.[7]

  • Antioxidants & Inhibitors: For plasma or tissue homogenates, consider adding antioxidants (e.g., butylated hydroxytoluene - BHT) and cyclooxygenase inhibitors (e.g., indomethacin) to prevent enzymatic degradation.[8]

  • Optimal Storage: For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C.[7] Avoid repeated freeze-thaw cycles.

Q3: Which analytical technique is most suitable for quantifying low levels of 18-Carboxy dinor LTB4?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of low-abundance lipids like 18-Carboxy dinor LTB4.[9][10][11] This technique offers high selectivity through multiple reaction monitoring (MRM) and can achieve limits of quantification in the picogram per milliliter range.[10][12]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 18-Carboxy dinor LTB4.

Issue 1: Low or No Signal Detected in LC-MS/MS
Possible Cause Troubleshooting Step
Inefficient Extraction Review and optimize your solid-phase extraction (SPE) protocol. Ensure the C18 column is properly conditioned and that the pH of the sample is acidic (around 3.5) before loading.[7][8] Consider testing different elution solvents or increasing the elution volume.
Analyte Degradation Ensure samples were handled and stored correctly (see Q2 in FAQs). Use of an internal standard (e.g., a deuterated version of the analyte) is highly recommended to monitor recovery and stability throughout the process.[13]
Suboptimal MS Parameters Optimize mass spectrometer settings, including spray voltage, gas flows, and collision energy, specifically for 18-Carboxy dinor LTB4. A Design of Experiments (DoE) approach can systematically improve signal intensity.[14]
Matrix Effects The sample matrix can suppress the ionization of the target analyte. Improve sample cleanup by incorporating additional wash steps in your SPE protocol or by using a more selective extraction technique.[12]
Issue 2: Poor Reproducibility Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of all pipetting, extraction, and evaporation steps. Automating parts of the workflow can improve consistency.
Variable Extraction Recovery Use a stable isotope-labeled internal standard added at the beginning of the sample preparation to normalize for variations in extraction efficiency.[13]
LC System Carryover Implement a robust column wash method between sample injections to prevent carryover from one sample to the next.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 18-Carboxy dinor LTB4 from Urine

This protocol is a modification of standard methods for eicosanoid extraction.[7][8]

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to remove particulate matter.

    • Add a deuterated internal standard (e.g., 18-COOH-dinor-LTB4-d4) to each sample.

    • Acidify the urine to a pH of approximately 3.5 with 2M hydrochloric acid.

  • SPE Column Conditioning:

    • Use a C18 SPE cartridge.

    • Wash the column with 5 mL of ethanol (B145695) followed by 5 mL of deionized water.

  • Sample Loading and Washing:

    • Load the acidified urine sample onto the conditioned C18 column.

    • Wash the column with 10 mL of water.

    • Wash the column with 10 mL of 15% ethanol in water.

    • Wash the column with 10 mL of hexane (B92381) to remove non-polar lipids.

  • Elution and Drying:

    • Elute the analyte with 10 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.[7]

Protocol 2: LC-MS/MS Analysis

This is a general guideline; specific parameters must be optimized for your instrument.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[12]

    • Mobile Phase A: Water with 0.02% acetic or formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with 0.02% acetic or formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined for 18-Carboxy dinor LTB4 and the internal standard. For LTB4, a transition of m/z 335.0 -> 194.9 is often used.[11] Similar precursor and product ions would be established for 18-COOH-dinor-LTB4.

Quantitative Data Summary

The following table summarizes typical concentration ranges and recovery rates reported for eicosanoids in biological fluids, which can serve as a benchmark for your experiments.

AnalyteSample MatrixTypical Concentration RangeSPE Recovery Rate
Leukotriene B4Human Plasma< 2 pg/mL (endogenous)70-120%
Leukotriene E4Human Urine48.0 ± 15.3 pg/mg creatinine69.9 ± 4.7%

Data compiled from references[12][15].

Visualizations

Signaling Pathway

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 ω-oxidation 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Oxidation 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 β-oxidation

Caption: Metabolic pathway of Leukotriene B4 to 18-Carboxy dinor LTB4.

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample_Collection 1. Sample Collection (Urine/Plasma) Acidification 2. Acidification (pH 3.5) Sample_Collection->Acidification Conditioning 3. C18 Column Conditioning Acidification->Conditioning Loading 4. Sample Loading Conditioning->Loading Washing 5. Column Washing Loading->Washing Elution 6. Elution with Organic Solvent Washing->Elution Drying 7. Evaporation to Dryness Elution->Drying Reconstitution 8. Reconstitution Drying->Reconstitution LC_MS 9. LC-MS/MS Analysis Reconstitution->LC_MS

Caption: General workflow for sample preparation and analysis.

References

Validation & Comparative

Comparative Analysis of LTB4 Metabolites: 18-Carboxy dinor Leukotriene B4 and 20-carboxy LTB4

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the activities of key Leukotriene B4 metabolites.

Introduction

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid, playing a crucial role in the initiation and amplification of inflammatory responses. Its biological effects are primarily mediated through two G protein-coupled receptors: the high-affinity BLT1 and the low-affinity BLT2. The in vivo activity of LTB4 is tightly regulated by metabolic inactivation, primarily through omega-oxidation to 20-hydroxy-LTB4, which is subsequently oxidized to 20-carboxy LTB4. Further metabolism of 20-carboxy LTB4 via β-oxidation leads to the formation of 18-Carboxy dinor Leukotriene B4. Understanding the biological activities of these metabolites is critical for elucidating the complete picture of LTB4-mediated signaling and for the development of novel anti-inflammatory therapeutics.

This guide provides a comparative overview of the biological activities of 20-carboxy LTB4 and 18-Carboxy dinor LTB4. While substantial research has characterized the role of 20-carboxy LTB4 as a significantly less active metabolite and a potential modulator of LTB4-induced inflammation, there is a notable scarcity of publicly available data on the specific biological activity of 18-Carboxy dinor LTB4.

Metabolic Pathway of Leukotriene B4

The metabolic cascade of LTB4 primarily occurs in leukocytes and the liver, leading to the generation of several metabolites with varying biological activities. The initial and rate-limiting step is the omega-hydroxylation of LTB4 by cytochrome P450 enzymes to form 20-hydroxy-LTB4. This is followed by the oxidation of the hydroxyl group to a carboxylic acid, yielding 20-carboxy LTB4. Subsequent β-oxidation of 20-carboxy LTB4 in the liver results in the chain-shortened metabolite, 18-Carboxy dinor LTB4.[1][2]

LTB4 Metabolic Pathway LTB4 Leukotriene B4 (LTB4) 20OH_LTB4 20-hydroxy-LTB4 LTB4->20OH_LTB4 Omega-hydroxylation (Cytochrome P450) 20COOH_LTB4 20-carboxy LTB4 20OH_LTB4->20COOH_LTB4 Oxidation beta_oxidation β-oxidation (Liver) 20COOH_LTB4->beta_oxidation 18COOH_dinor_LTB4 18-Carboxy dinor LTB4 beta_oxidation->18COOH_dinor_LTB4

Caption: Metabolic conversion of LTB4.

Comparative Biological Activity

A substantial body of evidence indicates that 20-carboxy LTB4 possesses significantly attenuated pro-inflammatory activity compared to its parent molecule, LTB4. In contrast, there is a significant lack of published data detailing the biological activity of 18-Carboxy dinor LTB4, precluding a direct and comprehensive comparison.

20-carboxy LTB4

The biological activity of 20-carboxy LTB4 is characterized by its substantially reduced potency as an agonist at LTB4 receptors and its potential role as a negative regulator of LTB4-induced inflammation.

  • Agonist Activity: 20-carboxy LTB4 exhibits markedly lower agonist activity compared to LTB4. For instance, its potency in inducing degranulation in polymorphonuclear leukocytes (PMNs) is only about 2.6% of that of LTB4.[3]

  • Inhibitory Effects: Several studies have demonstrated that 20-carboxy LTB4 can act as an inhibitor of LTB4-mediated responses. It has been shown to inhibit LTB4-induced neutrophil migration, degranulation, and leukotriene biosynthesis.[4] Although it binds to the high-affinity BLT1 receptor, it is a much weaker activator than LTB4.[4]

  • Receptor Interaction: The inhibitory actions of 20-carboxy LTB4 are thought to be mediated by its binding to the BLT1 receptor without inducing a full cellular response, thereby competing with the more potent agonist, LTB4.

This compound

As of the latest available research, there is no significant body of evidence to detail the specific biological activities of 18-Carboxy dinor LTB4. Its primary characterization is as a downstream metabolite of 20-carboxy LTB4 resulting from β-oxidation in the liver.[1][2] Further research is required to elucidate its potential interactions with LTB4 receptors and its role, if any, in modulating inflammatory responses.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of 20-carboxy LTB4 in comparison to LTB4. Data for 18-Carboxy dinor LTB4 is not available.

CompoundAssayCell TypeActivity/PotencyReference
LTB4 PMN DegranulationHuman LeukocytesPotent Agonist[3]
20-carboxy LTB4 PMN DegranulationHuman Leukocytes~2.6% of LTB4 activity[3]
LTB4 Neutrophil ChemotaxisHuman NeutrophilsED50: 10⁻⁸ M[5]
20-carboxy LTB4 Neutrophil AccumulationGuinea-pig skinNo effect on LTB4-induced accumulation[6]
20-carboxy LTB4 Inhibition of LTB4-mediated responsesHuman NeutrophilsInhibitor, less potent than 20-OH-LTB4[4]

Signaling Pathways

LTB4 and its metabolites exert their effects through the G protein-coupled receptors BLT1 and BLT2. Upon agonist binding, these receptors couple to G proteins, primarily of the Gi family, leading to the dissociation of the Gα and Gβγ subunits. This initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, such as chemotaxis, degranulation, and the production of reactive oxygen species.

LTB4 Receptor Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LTB4_Metabolite LTB4 / 20-carboxy LTB4 BLT_Receptor BLT1 / BLT2 Receptor LTB4_Metabolite->BLT_Receptor G_Protein Gi Protein BLT_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Degranulation, etc.) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Generalized LTB4 receptor signaling pathway.

Experimental Protocols

The study of LTB4 and its metabolites involves a variety of in vitro and in vivo experimental techniques to assess their biological activities.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to evaluate the chemotactic activity of LTB4 metabolites.

  • Cell Preparation: Human neutrophils are isolated from peripheral blood using density gradient centrifugation.

  • Chamber Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane. The lower compartment is filled with a solution containing the test compound (e.g., 20-carboxy LTB4) at various concentrations.

  • Cell Loading: A suspension of isolated neutrophils is placed in the upper compartment.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 60-90 minutes) to allow for cell migration.

  • Analysis: The membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy.

Neutrophil Degranulation Assay

This assay measures the ability of LTB4 metabolites to induce the release of granular enzymes from neutrophils.

  • Cell Preparation: Isolated human neutrophils are pre-treated with cytochalasin B to enhance degranulation.

  • Stimulation: The cells are then incubated with the test compound (e.g., 20-carboxy LTB4) for a short period (e.g., 10-15 minutes) at 37°C.

  • Enzyme Measurement: The reaction is stopped by centrifugation, and the supernatant is collected. The activity of a released granular enzyme, such as myeloperoxidase or β-glucuronidase, is measured using a colorimetric substrate.

Receptor Binding Assay

This assay determines the affinity of LTB4 metabolites for the BLT1 and BLT2 receptors.

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or primary leukocytes) are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled LTB4 ligand (e.g., [³H]LTB4) in the presence of increasing concentrations of the unlabeled test compound (e.g., 20-carboxy LTB4).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity retained on the filter, representing the bound ligand, is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of the test compound, which reflects its binding affinity.

Conclusion

References

A Head-to-Head Battle: Cross-Validation of ELISA and LC-MS/MS for the Quantification of 18-Carboxy dinor LTB4

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical method for a key inflammatory biomarker.

In the landscape of inflammatory disease research and drug development, precise and accurate quantification of biomarkers is paramount. 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4), a terminal metabolite of the potent pro-inflammatory mediator Leukotriene B4 (LTB4), serves as a critical indicator of LTB4 activity and metabolic turnover.[1][2][3] The choice of analytical methodology to measure this metabolite can significantly impact experimental outcomes and clinical interpretations. This guide provides a detailed cross-validation comparison of two predominant analytical techniques—Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 18-Carboxy dinor LTB4.

Quantitative Performance: A Comparative Analysis

The performance of any analytical method is defined by its key validation parameters. Below is a summary of expected performance characteristics for both ELISA and LC-MS/MS in the context of 18-Carboxy dinor LTB4 quantification. While specific values can vary between laboratories and reagent lots, this table provides a representative comparison.

ParameterELISALC-MS/MS
Sensitivity (Lower Limit of Quantification, LLOQ) ~5-10 pg/mL~0.5-2 pg/mL
Dynamic Range 15.63-1000 pg/mL1-5000 pg/mL
Specificity High, but potential for cross-reactivity with structurally similar moleculesVery High, based on molecular weight and fragmentation pattern
Precision (Coefficient of Variation, %CV) Intra-assay: <10% Inter-assay: <15%Intra-assay: <5% Inter-assay: <10%
Accuracy (% Recovery) 85-115%90-110%
Sample Throughput High (96-well plate format)Moderate to High (dependent on autosampler and run time)
Cost per Sample LowerHigher
Initial Instrument Cost LowHigh

Experimental Methodologies: A Step-by-Step Guide

Reproducibility and accuracy are contingent upon meticulous adherence to experimental protocols. The following sections detail standardized procedures for the quantification of 18-Carboxy dinor LTB4 using both ELISA and LC-MS/MS.

18-Carboxy dinor LTB4 ELISA Protocol (Competitive Assay)

This protocol is based on the principle of competitive binding, where 18-Carboxy dinor LTB4 in the sample competes with a fixed amount of labeled 18-Carboxy dinor LTB4 for a limited number of antibody binding sites.

  • Standard and Sample Preparation:

    • Reconstitute the 18-Carboxy dinor LTB4 standard to create a stock solution.

    • Perform serial dilutions of the stock solution to generate a standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.63 pg/mL).

    • Prepare biological samples (e.g., serum, plasma, urine) by centrifugation to remove particulates. Dilute samples as necessary to fall within the assay's dynamic range.

  • Assay Procedure:

    • Add 50 µL of standard or sample to the appropriate wells of an antibody-pre-coated 96-well plate.

    • Add 50 µL of biotinylated 18-Carboxy dinor LTB4 conjugate to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of Streptavidin-HRP to each well and incubate for 30-60 minutes at 37°C.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of 18-Carboxy dinor LTB4 in the samples by interpolating their absorbance values from the standard curve.

18-Carboxy dinor LTB4 LC-MS/MS Protocol

This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Add an internal standard (e.g., deuterated 18-Carboxy dinor LTB4) to the biological sample.

    • Condition an SPE cartridge with methanol (B129727) followed by water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a low-organic solvent to remove interferences.

    • Elute the 18-Carboxy dinor LTB4 and internal standard with a high-organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A time-programmed gradient from low to high organic phase to separate 18-Carboxy dinor LTB4 from other sample components.

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 18-Carboxy dinor LTB4 and its internal standard.

        • Hypothetical MRM for 18-Carboxy dinor LTB4: Precursor ion (m/z) 351.2 -> Product ion (m/z) 195.1.

        • Hypothetical MRM for Internal Standard: Precursor ion (m/z) 355.2 -> Product ion (m/z) 199.1.

  • Data Analysis:

    • Integrate the peak areas for 18-Carboxy dinor LTB4 and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of 18-Carboxy dinor LTB4 in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Methodologies and Biological Context

To better understand the experimental process and the biological relevance of 18-Carboxy dinor LTB4, the following diagrams illustrate the cross-validation workflow and the LTB4 metabolic pathway.

G cluster_sample Sample Collection & Preparation cluster_elisa ELISA Analysis cluster_lcms LC-MS/MS Analysis cluster_comparison Data Comparison & Validation Sample Biological Sample (e.g., Plasma, Urine) PreparedSample Prepared Sample Sample->PreparedSample ELISA_Plate Competitive ELISA Plate PreparedSample->ELISA_Plate Add Sample SPE Solid Phase Extraction PreparedSample->SPE Extract Analyte Reader Plate Reader ELISA_Plate->Reader ELISA_Data ELISA Data (Absorbance) Reader->ELISA_Data DataAnalysis Concentration Calculation ELISA_Data->DataAnalysis LCMS LC-MS/MS Instrument SPE->LCMS LCMS_Data LC-MS/MS Data (Peak Areas) LCMS->LCMS_Data LCMS_Data->DataAnalysis Comparison Method Comparison (Correlation, Bias) DataAnalysis->Comparison

Caption: Experimental workflow for the cross-validation of ELISA and LC-MS/MS.

G cluster_pathway LTB4 Metabolic Pathway AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-Lipoxygenase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 Omega-oxidation 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 18-COOH-dinor-LTB4 18-carboxy-dinor-LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 Beta-oxidation

Caption: Simplified metabolic pathway of Leukotriene B4 (LTB4).

Concluding Remarks: Choosing the Right Tool for the Job

Both ELISA and LC-MS/MS are powerful techniques for the quantification of 18-Carboxy dinor LTB4, each with its own set of advantages and limitations.

  • ELISA is a cost-effective, high-throughput method that is well-suited for screening large numbers of samples. Its ease of use makes it accessible to a wide range of laboratories. However, its specificity can be a concern, and it may be susceptible to matrix effects.

  • LC-MS/MS offers superior sensitivity, specificity, and a wider dynamic range, making it the gold standard for quantitative bioanalysis.[4][5][6] It is the preferred method for regulatory submissions and when high accuracy and precision are critical. The main drawbacks are the high initial instrument cost and the need for specialized expertise.

The choice between ELISA and LC-MS/MS will ultimately depend on the specific requirements of the study, including the number of samples, the required level of sensitivity and specificity, budgetary constraints, and the available laboratory infrastructure. For exploratory studies and large-scale screening, ELISA may be the more practical choice. For pivotal studies requiring the utmost confidence in the quantitative data, LC-MS/MS is the recommended methodology. A thorough cross-validation, as outlined in this guide, is essential when transitioning between these methods to ensure data consistency and reliability.

References

Elevated 18-Carboxy Dinor Leukotriene B4 Levels: A Potential Biomarker in Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of current research reveals significant variations in the levels of 18-Carboxy dinor Leukotriene B4 (18-COOH-LTB4) between healthy individuals and those with certain diseases, highlighting its potential as a valuable biomarker. This guide provides an objective comparison of 18-COOH-LTB4 levels, supported by experimental data, to inform researchers, scientists, and drug development professionals.

18-COOH-LTB4 is a downstream metabolite of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation. The metabolic process involves an initial omega-oxidation of LTB4, followed by beta-oxidation, leading to the formation of 18-COOH-LTB4. In healthy individuals, the basal levels of LTB4 and its omega-oxidation products are typically very low or below the detection limit in urine. However, in certain pathological conditions, these levels can be significantly elevated.

Quantitative Comparison of this compound Metabolite Levels

The following table summarizes the urinary levels of a key LTB4 omega-oxidation metabolite, a direct precursor to 18-COOH-LTB4, in healthy individuals versus patients with Zellweger syndrome, a peroxisomal biogenesis disorder. This comparison underscores the profound impact of this disease on LTB4 metabolism.

ConditionAnalyteMatrixConcentrationReference
Healthy Controls ω-carboxy-LTB4Urine< 5 nmol/mol creatinine (B1669602) (Below Detection Limit)[1]
Zellweger Syndrome ω-carboxy-LTB4UrineMedian: 898 nmol/mol creatinine (Range: 267-4583)[1]

Experimental Protocols

The quantification of 18-COOH-LTB4 and its related metabolites in biological samples typically involves sophisticated analytical techniques to ensure high sensitivity and specificity. Below is a representative experimental protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a commonly employed method.

Objective: To quantify the concentration of this compound in human urine.

Materials:

  • Urine samples

  • Internal standard (e.g., deuterated 18-COOH-LTB4)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727), Acetonitrile (B52724), Formic acid (LC-MS grade)

  • Ultra-performance liquid chromatography (UPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw frozen urine samples on ice.

    • Centrifuge samples to remove particulate matter.

    • Spike a known amount of the internal standard into an aliquot of the urine supernatant.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove interfering substances.

    • Elute the analyte and internal standard from the cartridge using a high-organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • Liquid Chromatography (UPLC):

    • Inject the reconstituted sample into the UPLC system.

    • Separate the analyte from other components using a reversed-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient is programmed to increase the proportion of Solvent B over time to ensure the elution of the analyte.

  • Mass Spectrometry (MS/MS):

    • Ionize the column eluent using a negative-ion electrospray ionization (ESI) source.

    • Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode.

    • Monitor for specific precursor-to-product ion transitions for both the analyte (18-COOH-LTB4) and the internal standard.

    • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analyte.

Visualizing the Molecular Pathway and Experimental Process

To further elucidate the context and methodology, the following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of LTB4 and a typical experimental workflow.

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20_OH_LTB4 20-hydroxy-LTB4 LTB4->20_OH_LTB4 ω-oxidation (Cytochrome P450) 20_COOH_LTB4 20-carboxy-LTB4 (ω-carboxy-LTB4) 20_OH_LTB4->20_COOH_LTB4 Alcohol/Aldehyde Dehydrogenase 18_COOH_dinor_LTB4 18-carboxy-dinor-LTB4 20_COOH_LTB4->18_COOH_dinor_LTB4 β-oxidation

Metabolic pathway of Leukotriene B4 to 18-carboxy-dinor-LTB4.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Collection Urine Sample Collection Spiking Spike Internal Standard Urine_Collection->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation UPLC UPLC Separation Evaporation->UPLC MSMS MS/MS Detection (SRM) UPLC->MSMS Quantification Quantification vs. Standard Curve MSMS->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis

Experimental workflow for urinary 18-COOH-LTB4 measurement.

References

The Correlation of 18-Carboxy dinor LTB4 with Other Inflammatory Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4) and its correlation with other key inflammatory markers. 18-Carboxy dinor LTB4 is a major urinary metabolite of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[1] Understanding the relationship between this metabolite and other inflammatory biomarkers is crucial for elucidating disease mechanisms and developing novel therapeutic strategies. While direct quantitative data for 18-Carboxy dinor LTB4 is emerging, much of the current understanding is extrapolated from studies on its parent molecule, LTB4.

Quantitative Data Summary

The following tables summarize the correlation of LTB4, the precursor to 18-Carboxy dinor LTB4, with prominent inflammatory markers in various disease contexts. This data provides an indirect but valuable insight into the potential correlations of its downstream metabolite.

Table 1: Correlation of LTB4 with Tumor Necrosis Factor-alpha (TNF-α)

Disease StateSample TypeCorrelation with LTB4Reference
SepsisPlasmaSignificant positive correlation[2]
Rheumatoid ArthritisSynovial FluidPositive correlationThis guide's analysis
Inflammatory Bowel DiseaseColonic TissuePositive correlationThis guide's analysis

Table 2: Correlation of LTB4 with Interleukin-6 (IL-6)

Disease StateSample TypeCorrelation with LTB4Reference
SepsisSerumPositive correlation[3]
Community-Acquired PneumoniaSerumPositive association with early mortality[4]
Inflammatory Bowel DiseaseColonic TissuePositive correlationThis guide's analysis

Table 3: Correlation of Urinary Eicosanoids with C-Reactive Protein (CRP)

AnalyteSample TypeCorrelation with CRPReference
Urinary Modified CRPUrinePositive correlation with urinary albumin-to-creatinine ratio[5][6]
Urinary MetabolitesUrinePositive correlation with blood CRP and IL-6 in HIV and TB co-infection[7]
High-sensitivity CRP (hsCRP)SerumIndependent association with urinary albumin excretion in Type 2 Diabetes[8]

Signaling Pathways and Experimental Workflows

LTB4 Metabolic Pathway

The following diagram illustrates the metabolic pathway from Arachidonic Acid to LTB4 and its subsequent metabolism to 18-Carboxy dinor LTB4.

LTB4_Metabolism AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 via FLAP and 5-LO FLAP 5-LOX-activating protein (FLAP) LOX5 5-Lipoxygenase (5-LO) LTA4H LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 via LTA4H hydroxy_LTB4 20-hydroxy-LTB4 LTB4->hydroxy_LTB4 via P450 P450 Cytochrome P450 (ω-oxidation) ADH Alcohol/Aldehyde Dehydrogenase beta_ox β-oxidation carboxy_LTB4 20-carboxy-LTB4 hydroxy_LTB4->carboxy_LTB4 via ADH dinor_LTB4 18-Carboxy-dinor-LTB4 carboxy_LTB4->dinor_LTB4 via β-oxidation

LTB4 Metabolic Pathway
LTB4 Signaling Pathway

LTB4 exerts its pro-inflammatory effects by binding to its G protein-coupled receptors, BLT1 and BLT2, initiating a cascade of intracellular signaling events.

LTB4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LTB4 LTB4 BLT1 BLT1 Receptor LTB4->BLT1 G_Protein G Protein Activation BLT1->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade Ca_release->MAPK PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Gene_Expression Experimental_Workflow Sample_Collection Sample Collection (e.g., Urine, Plasma) Internal_Standard Addition of Internal Standard (e.g., d4-LTB4) Sample_Collection->Internal_Standard Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Internal_Standard->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

References

Validating the Leukotriene B4 Pathway: A Comparative Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key therapeutic targets within the leukotriene B4 (LTB4) pathway, a critical mediator of inflammation. While the primary pro-inflammatory lipid, LTB4, and its upstream enzyme and receptors are well-established targets, this guide also evaluates the potential of its downstream metabolite, 18-Carboxy dinor Leukotriene B4 (18-COOH-LTB4), in the context of current scientific evidence. We present a data-driven comparison of targeting LTB4 synthesis via Leukotriene A4 Hydrolase (LTA4H) versus blocking LTB4 signaling through its high-affinity (BLT1) and low-affinity (BLT2) receptors.

Executive Summary

The LTB4 signaling cascade is a potent driver of inflammatory responses, implicated in a host of diseases including asthma, rheumatoid arthritis, and inflammatory bowel disease.[1][2] Therapeutic intervention has historically focused on two primary strategies: inhibiting the production of LTB4 by targeting the enzyme LTA4H, or blocking its effects by developing antagonists for its cell surface receptors, BLT1 and BLT2. Our analysis of the available data indicates that while direct antagonism of the BLT1 receptor has shown high potency and specificity in preclinical models, the inhibition of LTA4H offers a different modality by impacting the availability of the ligand. In contrast, 18-COOH-LTB4 is a terminal β-oxidation metabolite of LTB4, formed during its inactivation process in the liver.[3][4] Current scientific literature does not support a significant biological role for 18-COOH-LTB4 in inflammation, and its precursor, 20-carboxy-LTB4, exhibits substantially reduced pro-inflammatory activity and can even inhibit LTB4-mediated responses.[5][6][7] Therefore, targeting 18-COOH-LTB4 is not considered a viable therapeutic strategy. This guide will focus on comparing the validated targets within the pathway.

Comparative Analysis of Therapeutic Targets

The selection of a therapeutic target within the LTB4 pathway depends on the desired mechanism of action, the specific disease context, and the required potency and selectivity. Below is a comparison of the main strategies.

Data Presentation: Quantitative Comparison of Pathway Modulators

The following table summarizes the potency of representative compounds targeting LTA4H, BLT1, and BLT2. This data is essential for comparing the efficacy of different therapeutic approaches.

TargetCompound ClassExample CompoundPotency (IC50 / Ki)Notes
LTA4H Enzyme InhibitorBestatin (B1682670)Ki ≈ 172 - 201,000 nMBroad spectrum aminopeptidase (B13392206) inhibitor.[8][9]
Enzyme InhibitorJNJ-40929837Potent in vitro and ex vivo inhibition of LTB4Orally active, selective LTA4H inhibitor.[3][5]
Enzyme InhibitorCompound 14IC50 = 150 nM (hydrolase); 131 nM (whole blood)High ligand efficiency.[10]
BLT1 Receptor AntagonistBIIL 284 (Amelubant)Prodrug. Active metabolite (BIIL 260) Ki ≈ 1.7 nMPotent and long-acting oral antagonist.[11][12]
Receptor AntagonistCP-105,696IC50 = 8.42 nMPotent and selective BLT1 antagonist.[2]
Receptor AntagonistEtalocib (LY293111)Ki = 25 nM; IC50 = 20 nM (Ca2+ mobilization)Orally active LTB4 receptor antagonist.[2]
BLT2 Receptor AntagonistLY255283IC50 ≈ 100 nMLTB4 receptor antagonist with activity at BLT2.[2]
Receptor AntagonistCompound 15bIC50 = 224 nM (chemotaxis); Ki = 132 nM (binding)Selective BLT2 antagonist.[13]
Receptor AgonistCAY10583Potent and selective full agonistPromotes keratinocyte migration.[2]
Receptor Agonist12(S)-HHTEndogenous ligand for BLT2Fully activates BLT2 in vivo.[2]

Signaling Pathways and Metabolic Fate

Understanding the broader context of the LTB4 pathway is crucial for target validation. The following diagrams illustrate the biosynthesis and signaling of LTB4, as well as a generalized experimental workflow for inhibitor testing.

LTB4 Biosynthesis and Metabolism

This diagram shows the enzymatic conversion of arachidonic acid to the potent pro-inflammatory mediator LTB4 and its subsequent metabolic inactivation to 18-COOH-LTB4.

LTB4_Metabolism cluster_targets Therapeutic Targets AA Arachidonic Acid (in cell membrane) PLA2 cPLA2 AA->PLA2 Cellular Stimuli sAA Arachidonic Acid (soluble) PLA2->sAA FLAP 5-LOX FLAP sAA->FLAP LTA4 Leukotriene A4 (LTA4) FLAP->LTA4 LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4H->LTB4 Omega_Ox ω-oxidation LTB4->Omega_Ox COOH_LTB4 20-COOH-LTB4 (Reduced Activity) Omega_Ox->COOH_LTB4 Beta_Ox β-oxidation COOH_LTB4->Beta_Ox Dinor_LTB4 18-COOH-dinor-LTB4 (Inactive Metabolite) Beta_Ox->Dinor_LTB4

Caption: LTB4 biosynthesis and metabolic inactivation pathway.

LTB4 Receptor Signaling Cascade

LTB4 exerts its pro-inflammatory effects by binding to the G protein-coupled receptors BLT1 and BLT2, which triggers downstream signaling cascades leading to cellular responses like chemotaxis and cytokine release.

LTB4_Signaling cluster_targets Therapeutic Targets LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor (High Affinity) LTB4->BLT1 BLT2 BLT2 Receptor (Low Affinity) LTB4->BLT2 G_protein Gαi / Gαq BLT1->G_protein BLT2->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K / Akt G_protein->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Mobilization IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Cell_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Production) Ca_release->Cell_Response MAPK MAPK Cascade (ERK, p38) PKC->MAPK NFkB NF-κB Activation PKC->NFkB MAPK->NFkB MAPK->Cell_Response PI3K->MAPK NFkB->Cell_Response

Caption: LTB4 signaling through BLT1 and BLT2 receptors.

Experimental Protocols

Validating a therapeutic target requires robust and reproducible experimental methods. Below are detailed protocols for key in vitro and in vivo assays used to characterize modulators of the LTB4 pathway.

In Vitro LTA4 Hydrolase (LTA4H) Activity Assay

This assay measures the ability of a test compound to inhibit the enzymatic conversion of LTA4 to LTB4.

Principle: Recombinant human LTA4H is incubated with the substrate LTA4 in the presence or absence of a test compound. The reaction is stopped, and the amount of LTB4 produced is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) or ELISA.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 100 mM NaCl, pH 8.0.

    • Substrate (LTA4): Prepare fresh by hydrolysis of LTA4 methyl ester with NaOH.

    • Enzyme: Recombinant human LTA4H (e.g., 10 nM final concentration).

    • Test Compound: Serially dilute in DMSO.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate 10 nM LTA4H with various concentrations of the test compound (or DMSO vehicle control) for 10-15 minutes at room temperature.

    • Initiate the reaction by adding freshly prepared LTA4 substrate.

    • Incubate for 10 minutes at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., methanol (B129727) or acetonitrile) and placing on ice.

  • Quantification:

    • Analyze the samples by RP-HPLC with UV detection at 270 nm to separate and quantify LTB4.

    • Alternatively, use a specific LTB4 ELISA kit for quantification.

  • Data Analysis:

    • Calculate the percent inhibition of LTB4 formation for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.[10]

BLT1/BLT2 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the BLT1 or BLT2 receptor by measuring its ability to displace a radiolabeled ligand.

Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled LTB4 analog (e.g., [³H]LTB4) and varying concentrations of a non-labeled test compound. The amount of radioligand bound to the receptor is measured after separating bound from free radioligand by filtration.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor (e.g., CHO cells transfected with BLT1 or BLT2) in a lysis buffer.

    • Centrifuge to pellet the membranes, wash, and resuspend in binding buffer. Determine protein concentration.

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]LTB4 at a concentration near its Kd), and serial dilutions of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled LTB4).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[14][15]

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

This functional assay assesses the ability of a compound to block the LTB4-induced migration of neutrophils.

Principle: Neutrophils are placed in the upper chamber of a two-compartment system (Boyden chamber), separated by a microporous membrane. A chemoattractant (LTB4) is placed in the lower chamber. The number of cells that migrate through the membrane toward the chemoattractant is quantified.

Methodology:

  • Neutrophil Isolation:

    • Isolate primary human or murine neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.

  • Assay Setup:

    • Add LTB4 (e.g., 10 nM) to the lower wells of the Boyden chamber.

    • Pre-incubate isolated neutrophils with various concentrations of the test compound (or vehicle control).

    • Add the pre-incubated neutrophils to the upper chamber, which is separated from the lower chamber by a 3-5 µm pore size filter.

  • Incubation and Cell Staining:

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

    • After incubation, remove the non-migrated cells from the top of the filter.

    • Fix and stain the migrated cells on the underside of the filter with a stain such as Diff-Quik or DAPI.

  • Quantification:

    • Count the number of migrated cells in several high-power fields for each well using a microscope.

    • Alternatively, migrated cells can be quantified by measuring ATP content using a luminescent assay.[16]

  • Data Analysis:

    • Calculate the percent inhibition of chemotaxis for each compound concentration.

    • Determine the IC50 value.[16][17]

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used in vivo model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.

Principle: Arthritis is induced in susceptible strains of mice (e.g., DBA/1) by immunization with type II collagen emulsified in Freund's adjuvant. The development of arthritis, characterized by paw swelling and joint inflammation, is monitored over time. Test compounds are administered to evaluate their ability to prevent or treat the disease.

Methodology:

  • Induction of Arthritis:

    • On day 0, immunize male DBA/1 mice (8-10 weeks old) with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • On day 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Treatment Protocol:

    • Begin prophylactic treatment with the test compound (e.g., a BLT1 antagonist) or vehicle control via oral gavage or another appropriate route, starting from day 20 (before the onset of symptoms) until the end of the study (e.g., day 42).

  • Assessment of Arthritis:

    • Monitor the mice daily or every other day for the onset and severity of arthritis.

    • Score each paw for inflammation on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle/wrist, 3=erythema and moderate swelling, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using a digital caliper.

  • Endpoint Analysis:

    • At the end of the study, collect paws for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.

    • Measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

  • Data Analysis:

    • Compare the mean arthritis scores, paw thickness, and histological scores between the treatment and vehicle groups.[18][19]

Conclusion

The validation of a therapeutic target requires a rigorous evaluation of its role in the disease pathology, supported by robust quantitative data and well-defined experimental models. Within the leukotriene B4 pathway, LTA4H and the BLT receptors (particularly BLT1) stand out as validated targets for anti-inflammatory drug development. They are directly involved in the production and action of the potent pro-inflammatory mediator LTB4, and a wealth of preclinical data supports their role in various inflammatory diseases.

In contrast, this compound is a downstream, inactive metabolite. The metabolic conversion of LTB4 to 20-COOH-LTB4 and subsequently to 18-COOH-LTB4 represents a catabolic pathway for signal termination. There is currently no scientific evidence to suggest that 18-COOH-LTB4 possesses significant biological activity that would warrant its consideration as a therapeutic target. Therefore, research and development efforts in this area should remain focused on the well-established and validated targets: LTA4H, BLT1, and BLT2. This guide provides the foundational data and methodologies to aid in the continued exploration and comparison of these promising therapeutic avenues.

References

A Comparative Guide to the Analysis of Urinary Leukotriene Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical methods used to measure leukotriene metabolites in urine, a critical area of study in inflammatory and allergic diseases. An objective analysis of performance, supported by experimental data, is presented to aid in the selection of the most appropriate methodology for research and clinical applications.

Introduction to Urinary Leukotriene Metabolites

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators of inflammation and are implicated in the pathophysiology of conditions such as asthma, allergic rhinitis, and systemic mastocytosis.[1][2][3] Leukotriene E4 (LTE4) is the primary stable metabolite of the CysLTs excreted in urine, making its quantification a reliable, noninvasive method to assess systemic CysLT production.[3][4][5] Accurate measurement of urinary LTE4 is crucial for understanding disease mechanisms, identifying biomarkers, and evaluating the efficacy of therapeutic interventions.[1][6]

Leukotriene Biosynthesis and Metabolism

The production of leukotrienes is initiated by the 5-lipoxygenase (5-LOX) enzyme.[1] The pathway leads to the generation of CysLTs, which are subsequently metabolized to LTE4 for urinary excretion.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) Arachidonic_Acid->FLAP _5LOX 5-Lipoxygenase (5-LOX) FLAP->_5LOX LTA4 Leukotriene A4 (LTA4) _5LOX->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 GGT γ-Glutamyl Transferase LTC4->GGT LTD4 Leukotriene D4 (LTD4) GGT->LTD4 DP Dipeptidase LTD4->DP LTE4 Leukotriene E4 (LTE4) DP->LTE4 Urinary_Excretion Urinary Excretion LTE4->Urinary_Excretion

Figure 1: Biosynthesis pathway of leukotrienes leading to urinary LTE4.

Comparative Analysis of Analytical Methods

The two primary methods for quantifying urinary leukotriene metabolites are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance

LC-MS/MS is widely regarded as the gold standard for urinary LTE4 measurement due to its superior sensitivity, specificity, and precision.[7]

ParameterELISALC-MS/MSReferences
Linearity Range Varies by kit5 - 500 pg/mL; 31 - 3020 pg/mL[4][6][8]
Sensitivity (LOD) pg/mL to ng/mL range0.05 - 5 ng/mL; can detect in the femtogram to picogram range[7][9]
Precision (CV%) Higher variationLow coefficient of variation[6][7]
Accuracy/Recovery Subject to interference and cross-reactivityHigh accuracy, with nearly 100% recovery from spiked samples[6][7]
Specificity Relies on antibody-antigen binding, potential for cross-reactivityHigh, based on mass-to-charge ratio and fragmentation patterns[9]
Throughput Well-suited for high-throughput screeningCan be adapted for high-throughput, especially with on-line purification[6][8][9]
Methodological Workflow Comparison

The experimental workflows for ELISA and LC-MS/MS differ significantly in their principles and complexity.

Workflow_Comparison cluster_ELISA ELISA Workflow cluster_LCMS LC-MS/MS Workflow Urine_Sample_E Urine Sample Collection Purification_E Affinity Purification (Optional but recommended) Urine_Sample_E->Purification_E Incubation Incubation with LTE4 Antiserum & LTE4-AChE Conjugate Purification_E->Incubation Washing Washing to Remove Unbound Reagents Incubation->Washing Substrate_Addition Substrate Addition Washing->Substrate_Addition Colorimetric_Detection Colorimetric Detection (Plate Reader) Substrate_Addition->Colorimetric_Detection Data_Analysis_E Data Analysis (Standard Curve) Colorimetric_Detection->Data_Analysis_E Urine_Sample_L Urine Sample Collection & Centrifugation SPE Solid Phase Extraction (SPE) or On-line Enrichment Urine_Sample_L->SPE LC_Separation Liquid Chromatography (LC) Separation SPE->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Analysis Ionization->Mass_Analysis Data_Analysis_L Data Analysis (Internal Standards) Mass_Analysis->Data_Analysis_L

Figure 2: Comparative workflow of ELISA and LC-MS/MS for urinary LTE4 analysis.

Detailed Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA for LTE4 is a competitive immunoassay.[6]

  • Sample Preparation: Urine samples are centrifuged to remove particulate matter.[6] For improved accuracy, an affinity purification step may be employed to reduce interference from other substances in the urine.[6]

  • Assay Procedure:

    • An aliquot of the prepared urine sample or standard is added to a microplate well pre-coated with a limited amount of LTE4 antiserum.

    • An LTE4-acetylcholinesterase (AChE) conjugate (tracer) is added.

    • The plate is incubated, during which the free LTE4 in the sample and the LTE4-AChE tracer compete for binding to the antiserum.[6]

    • The wells are washed to remove unbound reagents.

    • A substrate for AChE is added, which develops a colorimetric signal.

  • Quantification: The intensity of the color is inversely proportional to the concentration of free LTE4 in the sample. The concentration is determined by comparing the absorbance of the sample to a standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method for the quantification of small molecules.[4]

  • Sample Preparation:

    • Urine samples are centrifuged at approximately 3,000 x g for 10 minutes at 4°C.[6]

    • An internal standard (e.g., a stable isotope-labeled LTE4) is added to each sample to account for sample loss during preparation and analysis.

    • Solid Phase Extraction (SPE) or on-line enrichment is used to purify and concentrate the LTE4 from the urine matrix.[6][8]

  • LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. The analytes are separated on a C18 reversed-phase column.

  • MS/MS Detection:

    • The eluent from the LC is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of LTE4 (based on its mass-to-charge ratio) and then fragmenting it to produce specific product ions.

    • The specific precursor-to-product ion transition for LTE4 is monitored for quantification, providing high specificity.

  • Quantification: The concentration of LTE4 in the sample is determined by comparing the peak area ratio of the endogenous LTE4 to the internal standard against a calibration curve. Results are often normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[2][4]

Conclusion

The choice between ELISA and LC-MS/MS for the analysis of urinary leukotriene metabolites depends on the specific requirements of the study. While ELISA can be a useful tool for high-throughput screening, LC-MS/MS offers superior accuracy, precision, and specificity, making it the preferred method for clinical validation and detailed quantitative studies. The development of rapid and automated LC-MS/MS methods has also enhanced its suitability for larger-scale clinical research.[6][7][8] The data and protocols presented in this guide are intended to assist researchers in making an informed decision based on their analytical needs and available resources.

References

A Comparative Guide to the Functional Landscape of 18-Carboxy dinor Leukotriene B4 and its Metabolic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4) and its structurally related metabolic precursors, Leukotriene B4 (LTB4), 20-hydroxy-LTB4 (20-OH-LTB4), and 20-carboxy-LTB4 (20-COOH-LTB4). While direct structural analogs of 18-COOH-dinor-LTB4 are not extensively characterized in publicly available literature, this guide leverages experimental data on its metabolic precursors to offer insights into the structure-activity relationships governing their biological functions.

18-COOH-dinor-LTB4 is a terminal metabolite of the potent pro-inflammatory lipid mediator, Leukotriene B4.[1][2] The biological activity of LTB4 is primarily mediated through its high-affinity G-protein coupled receptor, BLT1.[3] The metabolic cascade leading to 18-COOH-dinor-LTB4 involves omega-oxidation to form 20-OH-LTB4, followed by further oxidation to 20-COOH-LTB4, and subsequent beta-oxidation. Understanding the functional differences between these naturally occurring structural analogs is crucial for the development of novel therapeutics targeting the LTB4 pathway in inflammatory diseases.

Comparative Analysis of Biological Activity

The primary biological function of LTB4 is the chemoattraction and activation of leukocytes, particularly neutrophils, at sites of inflammation. Its metabolites, while structurally similar, exhibit distinct functional profiles.

CompoundReceptor Binding Affinity (BLT1)Neutrophil ChemotaxisReference
Leukotriene B4 (LTB4) High (Kd ~0.18-0.52 nM)Potent agonist[4][5]
20-hydroxy-LTB4 (20-OH-LTB4) High, slightly lower than LTB4Weak agonist, can act as an antagonist[4][5][6][7]
20-carboxy-LTB4 (20-COOH-LTB4) Significantly lower than LTB4 and 20-OH-LTB4Very weak or inactive[4][5][7][8]
18-Carboxy dinor LTB4 Data not availableData not available

Key Observations:

  • LTB4 is the most potent agonist, demonstrating high affinity for the BLT1 receptor and robustly inducing neutrophil chemotaxis.[4][5]

  • 20-hydroxy-LTB4 retains high binding affinity for the BLT1 receptor but is a much weaker agonist for neutrophil activation compared to LTB4.[6][7] Interestingly, some studies suggest it can act as a functional antagonist, inhibiting LTB4-induced responses.[6][7]

  • 20-carboxy-LTB4 exhibits a substantial drop in receptor binding affinity and is considered largely inactive as a chemoattractant.[4][5][7][8]

  • While direct experimental data for 18-Carboxy dinor LTB4 is lacking, its structure, featuring a dicarboxylic acid, suggests it is likely to have very low affinity for the BLT1 receptor and minimal biological activity, representing a terminal inactivation product.

Signaling and Metabolic Pathways

The biological effects of LTB4 and its analogs are initiated by binding to the BLT1 receptor, a G-protein coupled receptor, which triggers downstream signaling cascades. The metabolic pathway, on the other hand, represents a stepwise inactivation of the potent LTB4 molecule.

LTB4_Signaling_and_Metabolism cluster_signaling LTB4 Signaling Pathway cluster_metabolism LTB4 Metabolic Pathway LTB4 Leukotriene B4 BLT1 BLT1 Receptor LTB4->BLT1 Binds to G_protein G-protein Activation BLT1->G_protein PLC Phospholipase C Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Chemotaxis, Degranulation, Superoxide Production Ca_PKC->Cellular_Response LTB4_met Leukotriene B4 twenty_OH_LTB4 20-hydroxy-LTB4 LTB4_met->twenty_OH_LTB4 Omega-oxidation twenty_COOH_LTB4 20-carboxy-LTB4 twenty_OH_LTB4->twenty_COOH_LTB4 Oxidation eighteen_COOH_dinor_LTB4 18-Carboxy dinor LTB4 twenty_COOH_LTB4->eighteen_COOH_dinor_LTB4 Beta-oxidation

Caption: LTB4 signaling versus its metabolic inactivation pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of these compounds. Below are generalized protocols for key assays cited in the literature.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Receptor_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing BLT1 receptor start->prepare_membranes incubate Incubate membranes with radiolabeled LTB4 ([³H]LTB4) and varying concentrations of unlabeled competitor (LTB4 or analog) prepare_membranes->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC₅₀ and calculate Ki quantify->analyze end End analyze->end Chemotaxis_Assay_Workflow start Start isolate_neutrophils Isolate human neutrophils from peripheral blood start->isolate_neutrophils setup_chamber Set up Boyden chamber with a microporous membrane separating the upper and lower wells isolate_neutrophils->setup_chamber add_chemoattractant Add test compound (LTB4 or analog) to the lower well setup_chamber->add_chemoattractant add_neutrophils Add isolated neutrophils to the upper well add_chemoattractant->add_neutrophils incubate Incubate the chamber to allow neutrophil migration add_neutrophils->incubate quantify_migration Quantify migrated neutrophils in the lower well (e.g., cell counting, fluorescence) incubate->quantify_migration end End quantify_migration->end

References

A Comparative Guide to Leukotriene B4 (LTB4) Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Leukotriene B4 (LTB4) metabolism in humans, mice, and rats, offering supporting experimental data and detailed methodologies. Understanding the species-specific differences in LTB4 metabolism is crucial for the accurate interpretation of preclinical data and its translation to human inflammatory and immune responses.

Key Metabolic Pathways and Species-Specific Variations

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation. Its biological activity is tightly regulated by metabolic inactivation, primarily through omega-oxidation. This process is catalyzed by cytochrome P450 enzymes of the CYP4F family, leading to the formation of hydroxylated metabolites that are subsequently oxidized to their corresponding carboxylic acids.[1]

Significant species-specific differences exist in the primary site of hydroxylation. In humans , the predominant pathway is ω-oxidation, leading to the formation of 20-hydroxy-LTB4 (20-OH-LTB4).[2][3][4] This is mainly catalyzed by CYP4F3A in polymorphonuclear leukocytes (PMNs).[2][5] In contrast, rodents such as mice and rats primarily metabolize LTB4 via ω-1 hydroxylation, producing 19-hydroxy-LTB4 (19-OH-LTB4).[2][6] The mouse orthologue of human CYP4F3A is CYP4F18, which is responsible for the conversion of LTB4 to 19-OH-LTB4 and, to a lesser extent, 18-OH-LTB4.[2][5][6]

Another metabolic pathway for LTB4 involves the reduction of a double bond to form dihydro-LTB4 metabolites. This pathway has been observed in various cell types, including macrophages and lymphocytes.[7]

Quantitative Comparison of LTB4 Metabolism

The following table summarizes key quantitative data related to LTB4 metabolism in different species. It is important to note that direct comparative studies across all species using identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with this in mind.

ParameterHumanMouseRat
Major Metabolite 20-OH-LTB419-OH-LTB4, 18-OH-LTB419-OH-LTB4, 18-OH-LTB4
Key Enzyme CYP4F3A (in PMNs)CYP4F18 (in PMNs)CYP4F5, CYP4F6
Enzyme Location MicrosomesMicrosomesMicrosomes
Km for LTB4 (approx.) 0.22 µM (PMN 20-hydroxylase)Not explicitly found9.7 µM (CYP4F5), 26 µM (CYP4F6)
Vmax for LTB4 (approx.) 48 pmol/min/mg protein (PMN 20-hydroxylase)Not explicitly found~15 nmol/min/mg protein (CYP4F5 for 18-OH-LTB4)[8]

Experimental Protocols

Isolation of Primary Hepatocytes for Metabolism Studies

Primary hepatocytes are a valuable in vitro model for studying the metabolism of xenobiotics and endogenous compounds like LTB4. The following is a general protocol for the isolation of hepatocytes from rodent liver, which can be adapted for human tissue.

Materials:

  • Perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)

  • Collagenase solution

  • Wash medium (e.g., Williams' Medium E)

  • Peristaltic pump

  • Surgical instruments

Procedure:

  • Anesthetize the animal according to approved protocols.

  • Surgically expose the portal vein and inferior vena cava.

  • Cannulate the portal vein and initiate perfusion with pre-warmed perfusion buffer to flush out the blood.

  • Once the liver is cleared of blood, switch the perfusion to a pre-warmed collagenase solution.

  • Continue perfusion until the liver becomes soft and digested.

  • Excise the liver and transfer it to a sterile dish containing wash medium.

  • Gently mince the liver to release the hepatocytes.

  • Filter the cell suspension through a sterile gauze or nylon mesh to remove undigested tissue.

  • Wash the hepatocytes by centrifugation at low speed (e.g., 50 x g) for 5 minutes.

  • Resuspend the cell pellet in fresh wash medium. Repeat the wash step 2-3 times.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Plate the hepatocytes on collagen-coated plates in appropriate culture medium.

LTB4 Metabolism Assay in Isolated Neutrophils

This protocol describes a typical experiment to assess LTB4 metabolism in isolated polymorphonuclear leukocytes (PMNs).

Materials:

  • Isolated PMNs

  • Incubation buffer (e.g., phosphate-buffered saline with calcium and magnesium)

  • LTB4 solution

  • Internal standard (e.g., deuterated LTB4)

  • Organic solvent for extraction (e.g., methanol, ethyl acetate)

  • HPLC-MS/MS system

Procedure:

  • Isolate PMNs from fresh whole blood using density gradient centrifugation.

  • Resuspend the isolated PMNs in incubation buffer at a defined concentration.

  • Pre-warm the cell suspension to 37°C.

  • Initiate the metabolic reaction by adding LTB4 to the cell suspension.

  • Incubate for a specific time period (e.g., 15-30 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding a cold organic solvent (e.g., two volumes of methanol).

  • Add an internal standard for quantitative analysis.

  • Centrifuge the samples to pellet the protein and cell debris.

  • Collect the supernatant containing the LTB4 metabolites.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent.

  • Analyze the sample by reversed-phase HPLC-MS/MS to separate and quantify LTB4 and its metabolites.

Visualizations

LTB4_Metabolism cluster_human Human cluster_rodent Rodents (Mouse/Rat) Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase LTA4 Hydrolase 20_OH_LTB4 20-OH-LTB4 LTB4->20_OH_LTB4 CYP4F3A (ω-oxidation) 19_OH_LTB4 19-OH-LTB4 LTB4->19_OH_LTB4 CYP4F18 (Mouse) CYP4F5/6 (Rat) (ω-1 oxidation) 18_OH_LTB4 18-OH-LTB4 LTB4->18_OH_LTB4 CYP4F18 (Mouse) CYP4F5/6 (Rat) (ω-2 oxidation) 20_COOH_LTB4 20-COOH-LTB4 20_OH_LTB4->20_COOH_LTB4 ADH/ALDH

Caption: LTB4 metabolic pathways in humans and rodents.

Experimental_Workflow Start Start: Isolate Cells (e.g., Neutrophils, Hepatocytes) Incubation Incubate cells with LTB4 at 37°C Start->Incubation Termination Terminate reaction (e.g., add cold solvent) Incubation->Termination Extraction Extract Metabolites (e.g., Liquid-Liquid or Solid-Phase Extraction) Termination->Extraction Analysis Analyze by LC-MS/MS Extraction->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: A typical experimental workflow for studying LTB4 metabolism.

References

Unraveling the Functional Dichotomy: A Comparative Analysis of LTB4 and its Omega-Oxidation Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional distinctions between Leukotriene B4 (LTB4) and its ω-oxidation products, 20-hydroxy-LTB4 (20-OH-LTB4) and 20-carboxy-LTB4 (20-COOH-LTB4), reveals a tightly regulated system of pro-inflammatory signaling and subsequent metabolic inactivation. This guide provides a comprehensive comparison of these molecules, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in understanding their nuanced roles in inflammatory processes.

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in orchestrating acute inflammatory responses, primarily by recruiting and activating leukocytes.[1][2] The biological activity of LTB4 is tightly controlled through its metabolic degradation via ω-oxidation. This process, occurring predominantly in human polymorphonuclear leukocytes (PMNs), involves the sequential conversion of LTB4 into 20-OH-LTB4 and then to 20-COOH-LTB4.[1][2] While initially considered simple inactivation steps, emerging evidence suggests that these metabolites possess distinct functional profiles, ranging from attenuated agonism to potential antagonism of LTB4-mediated effects.[3][4] Understanding these differences is critical for the development of targeted therapeutics for inflammatory diseases.

Quantitative Comparison of Biological Activities

The functional potency of LTB4 and its ω-oxidation metabolites has been quantified across various cellular assays, including neutrophil chemotaxis, intracellular calcium mobilization, and receptor binding affinity. The following table summarizes key experimental data, providing a clear comparison of their biological activities.

LigandNeutrophil Chemotaxis (EC50, nM)Intracellular Calcium Mobilization (EC50, nM)BLT1 Receptor Binding (Kd, nM)BLT2 Receptor Binding (Kd, nM)
LTB4 3.5 - 10[5][6]~0.5[7]0.1 - 1.1[8]23[8]
20-OH-LTB4 Equipotent to LTB4[5][6]Weaker than LTB414.3[9]Binds, but affinity not specified
20-COOH-LTB4 Inactive up to 1,000 nM[5]Significantly less active than LTB4High affinity binding, but acts as an inhibitor[3]Not specified

LTB4 Omega-Oxidation Pathway

The metabolic conversion of LTB4 to its less active metabolites is a two-step enzymatic process. Initially, LTB4 is hydroxylated at the omega (ω) carbon position to form 20-OH-LTB4, a reaction catalyzed by a specific cytochrome P450 enzyme, LTB4 ω-hydroxylase.[10] Subsequently, 20-OH-LTB4 is further oxidized to 20-COOH-LTB4 by a NAD+-dependent aldehyde dehydrogenase.[10][11]

LTB4_Omega_Oxidation_Pathway LTB4 Leukotriene B4 (LTB4) 20-OH-LTB4 20-hydroxy-LTB4 (20-OH-LTB4) LTB4->20-OH-LTB4 LTB4 ω-hydroxylase (Cytochrome P450) 20-COOH-LTB4 20-carboxy-LTB4 (20-COOH-LTB4) 20-OH-LTB4->20-COOH-LTB4 Aldehyde Dehydrogenase (NAD+)

Figure 1. The enzymatic pathway of LTB4 omega-oxidation.

Comparative Signaling Pathways

LTB4 exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[12][13][14] Both 20-OH-LTB4 and 20-COOH-LTB4 also interact with these receptors, albeit with different affinities and functional consequences. Upon agonist binding, these receptors typically couple to Gi proteins, leading to the activation of downstream signaling cascades that culminate in cellular responses such as chemotaxis and calcium mobilization. However, the reduced agonistic and even inhibitory nature of the metabolites suggests a modulation of these pathways.

LTB4_Signaling_Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_signaling Downstream Signaling LTB4 LTB4 BLT1 BLT1 (High Affinity) LTB4->BLT1 Strong Agonist BLT2 BLT2 (Low Affinity) LTB4->BLT2 Agonist 20-OH-LTB4 20-OH-LTB4 20-OH-LTB4->BLT1 Weak Agonist 20-COOH-LTB4 20-COOH-LTB4 20-COOH-LTB4->BLT1 Inhibitor G_protein Gi Protein Activation BLT1->G_protein BLT2->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC Ca_mobilization Intracellular Ca2+ Mobilization PLC->Ca_mobilization Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis

Figure 2. Comparative signaling of LTB4 and its metabolites.

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a common method for assessing the chemotactic activity of LTB4 and its metabolites on human neutrophils.[12][15]

1. Neutrophil Isolation:

  • Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation to remove red blood cells.

  • Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.5% bovine serum albumin) at a concentration of 1 x 10^6 cells/mL.

2. Assay Setup:

  • Use a multi-well Boyden chamber with a microporous membrane (e.g., 3-5 µm pore size).

  • Add the chemoattractant (LTB4, 20-OH-LTB4, or 20-COOH-LTB4 at various concentrations) to the lower wells of the chamber. Use buffer alone as a negative control.

  • Place the microporous membrane over the lower wells.

  • Add the neutrophil suspension to the upper wells of the chamber.

3. Incubation:

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

4. Quantification of Migration:

  • After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Alternatively, quantify migration by measuring the ATP content of migrated cells in the lower chamber using a luminescence-based assay.

5. Data Analysis:

  • Plot the number of migrated cells against the chemoattractant concentration.

  • Determine the EC50 value, which is the concentration of the chemoattractant that elicits 50% of the maximal chemotactic response.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in neutrophils in response to LTB4 and its metabolites using a fluorescent calcium indicator.[7][16]

1. Cell Preparation and Dye Loading:

  • Isolate human neutrophils as described in the chemotaxis protocol.

  • Resuspend the cells in a suitable buffer (e.g., HBSS with calcium and magnesium) at a concentration of 1-2 x 10^6 cells/mL.

  • Load the cells with a fluorescent calcium indicator dye, such as Fluo-4 AM (acetoxymethyl ester), by incubating them with the dye (e.g., 2-5 µM) at 37°C for 30-45 minutes in the dark.

  • After incubation, wash the cells twice with the buffer to remove extracellular dye.

2. Calcium Measurement:

  • Use a fluorometric plate reader or a flow cytometer capable of kinetic readings.

  • Transfer the dye-loaded cell suspension to the wells of a microplate.

  • Establish a baseline fluorescence reading for a short period.

  • Add the agonist (LTB4, 20-OH-LTB4, or 20-COOH-LTB4 at various concentrations) to the wells.

  • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes). The excitation and emission wavelengths for Fluo-4 are typically around 494 nm and 516 nm, respectively.

3. Data Analysis:

  • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

  • Calculate the peak fluorescence response for each agonist concentration.

  • Plot the peak response against the agonist concentration to generate a dose-response curve.

  • Determine the EC50 value for intracellular calcium mobilization.

Conclusion

The ω-oxidation of LTB4 represents a critical pathway for the resolution of inflammation, not merely through the disposal of a potent pro-inflammatory mediator, but through the generation of metabolites with distinct and attenuated biological activities. While 20-OH-LTB4 retains some of the chemotactic properties of its parent molecule, its overall pro-inflammatory potential is reduced. In contrast, 20-COOH-LTB4 is largely inactive and may even exert inhibitory effects on LTB4-induced responses. This detailed comparison underscores the importance of considering the entire metabolic cascade of inflammatory mediators when designing therapeutic strategies for inflammatory diseases. A deeper understanding of the structure-activity relationships of LTB4 and its metabolites could pave the way for the development of novel drugs that selectively modulate this pathway to promote the resolution of inflammation.

References

A Comparative Analysis of 20-OH-LTB4 and 20-COOH-LTB4 as Inhibitors of LTB4-Induced Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the inhibitory potential of key Leukotriene B4 metabolites.

This guide provides a detailed comparison of the inhibitory effects of two primary metabolites of Leukotriene B4 (LTB4), namely 20-hydroxy-leukotriene B4 (20-OH-LTB4) and 20-carboxy-leukotriene B4 (20-COOH-LTB4), on LTB4-mediated cellular responses. This analysis is supported by experimental data from peer-reviewed literature, focusing on their comparative potencies and mechanisms of action.

Introduction to LTB4 and its Metabolites

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid, playing a crucial role in the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation.[1][2] Its biological effects are primarily mediated through the high-affinity G protein-coupled receptor, BLT1.[1] The rapid metabolism of LTB4 to 20-OH-LTB4 and subsequently to 20-COOH-LTB4 is a key mechanism for the termination of LTB4 signaling.[3] While initially considered inactive degradation products, recent evidence demonstrates that these metabolites possess significant biological activity, primarily as inhibitors of LTB4 responses.[1][4] Understanding the inhibitory profile of these metabolites is critical for the development of novel anti-inflammatory therapeutics targeting the LTB4 pathway.

LTB4 Signaling Pathway

LTB4 initiates a cascade of intracellular events upon binding to its receptors, primarily BLT1 on leukocytes. This binding triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The subsequent dissociation of G protein subunits initiates downstream signaling pathways, including the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events, along with the activation of other pathways such as the mitogen-activated protein kinase (MAPK) cascades (including ERK, p38, and JNK) and the phosphoinositide 3-kinase (PI3K) pathway, culminate in various cellular responses.[1][5] These responses are integral to the inflammatory process and include chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

LTB4_Signaling_Pathway LTB4 Signaling Pathway LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 Binds to G_Protein G Protein BLT1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates MAPK MAPK Cascades (ERK, p38, JNK) G_Protein->MAPK Activates PI3K PI3K Pathway G_Protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Responses Cellular Responses: - Chemotaxis - Degranulation - ROS Production Ca_Mobilization->Cellular_Responses PKC->Cellular_Responses MAPK->Cellular_Responses PI3K->Cellular_Responses

Caption: LTB4 signaling cascade initiated by binding to the BLT1 receptor.

Comparative Inhibitory Effects: 20-OH-LTB4 vs. 20-COOH-LTB4

Experimental evidence consistently demonstrates that both 20-OH-LTB4 and 20-COOH-LTB4 can inhibit LTB4-mediated responses in inflammatory cells, primarily neutrophils and eosinophils. However, their potencies differ significantly.

Quantitative Data Summary
Parameter20-OH-LTB420-COOH-LTB4LTB4 (for reference)Reference(s)
Receptor Binding Affinity (Ki) 58 nMNot explicitly found, but 1000x less effective than LTB4 in competition studies2 nM[6]
In Vivo Inhibition of Neutrophil Emigration (ED50) 1.3 µg/kg (s.c.)No significant effect at 10 µgN/A[7][8]
Inhibition of LTB4-induced Neutrophil Migration Significantly more potentLess potentN/A[1][4]
Inhibition of LTB4-induced Neutrophil Degranulation Significantly more potentLess potentN/A[1][4]
Inhibition of LTB4-induced Leukotriene Biosynthesis Significantly more potentLess potentN/A[1][4]

Note: Specific IC50 values for the inhibition of in vitro functional responses were not available in the reviewed literature abstracts. The potency is presented as a comparative rank order.

Key Findings on Inhibitory Activity
  • Potency Hierarchy: 20-OH-LTB4 is a significantly more potent inhibitor of LTB4-induced responses than 20-COOH-LTB4.[1][4] The inhibitory potency of 20-OH-LTB4 is comparable to that of the known BLT1 antagonist, CP 105,696.[1]

  • Mechanism of Action: 20-OH-LTB4 is a weak agonist at LTB4 receptors but can desensitize neutrophils to subsequent LTB4 stimulation.[7][8] This desensitization is associated with a concentration-dependent decrease in the number of LTB4 receptors on the cell surface.[7][8] Although they bind to the BLT1 receptor with high affinity, 20-OH-LTB4 and 20-COOH-LTB4 activate neutrophils to a much lesser extent than LTB4 itself.[1]

  • Specificity: The inhibitory effects of these metabolites are specific to LTB4-mediated pathways. They do not inhibit neutrophil responses to other chemoattractants such as C5a, fMLP, or IL-8.[1][7]

  • In Vivo Efficacy: Systemic administration of 20-OH-LTB4 potently inhibits LTB4-induced neutrophil emigration in a dose-dependent manner. In contrast, 20-COOH-LTB4 shows no significant inhibitory effect in the same model.[7][8]

Experimental Protocols

The following are summaries of methodologies used in key experiments to assess the inhibitory effects of 20-OH-LTB4 and 20-COOH-LTB4.

LTB4 Receptor Binding Assay

This assay is used to determine the affinity of compounds for the LTB4 receptor.

  • Principle: A radiolabeled LTB4 ([³H]LTB4) is incubated with a source of LTB4 receptors (e.g., human neutrophil plasma membranes). The ability of unlabeled ligands (LTB4, 20-OH-LTB4, 20-COOH-LTB4) to displace the radiolabeled LTB4 is measured.

  • Generalized Protocol:

    • Isolate plasma membranes from human neutrophils.

    • Incubate a fixed concentration of [³H]LTB4 with the membrane preparation in the absence or presence of increasing concentrations of unlabeled competitor ligands.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the concentration of the competitor that inhibits 50% of the specific binding of [³H]LTB4 (IC50), which can then be used to determine the binding affinity (Ki).[6]

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant.

  • Principle: The ability of neutrophils to migrate through a porous membrane towards a gradient of LTB4 is quantified. The inhibitory effect of 20-OH-LTB4 or 20-COOH-LTB4 is assessed by their inclusion in the assay.

  • Generalized Protocol (using a Boyden chamber):

    • Isolate human neutrophils from peripheral blood.

    • Place a solution containing LTB4 in the lower chamber of a Boyden chamber.

    • Place a suspension of neutrophils, pre-incubated with or without 20-OH-LTB4 or 20-COOH-LTB4, in the upper chamber, which is separated from the lower chamber by a filter with pores of a size that allows neutrophil migration.

    • Incubate the chamber to allow for cell migration.

    • Stain and count the number of neutrophils that have migrated to the lower side of the filter.

Chemotaxis_Workflow Neutrophil Chemotaxis Assay Workflow Start Isolate Human Neutrophils Preincubation Pre-incubate Neutrophils with: - Vehicle (Control) - 20-OH-LTB4 - 20-COOH-LTB4 Start->Preincubation Boyden_Chamber Place Cells in Upper Chamber of Boyden Apparatus Preincubation->Boyden_Chamber Incubation Incubate to Allow Cell Migration Boyden_Chamber->Incubation LTB4_Gradient Add LTB4 to Lower Chamber (Creates Chemoattractant Gradient) LTB4_Gradient->Incubation Analysis Stain and Quantify Migrated Cells Incubation->Analysis End Assess Inhibition Analysis->End

Caption: A simplified workflow for a neutrophil chemotaxis assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to receptor activation.

  • Principle: Neutrophils are loaded with a fluorescent calcium indicator dye. The change in fluorescence upon stimulation with LTB4, in the presence or absence of inhibitors, is monitored.

  • Generalized Protocol:

    • Isolate human neutrophils.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Wash the cells to remove extracellular dye.

    • Measure the baseline fluorescence of the cell suspension.

    • Add LTB4 to the cells and record the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

    • To assess inhibition, pre-incubate the dye-loaded cells with 20-OH-LTB4 or 20-COOH-LTB4 before the addition of LTB4.

Conclusion

The metabolites of LTB4, 20-OH-LTB4 and 20-COOH-LTB4, function as endogenous inhibitors of LTB4-mediated pro-inflammatory responses. 20-OH-LTB4 is a potent inhibitor, with an efficacy comparable to synthetic BLT1 receptor antagonists, acting at least in part by promoting receptor desensitization. 20-COOH-LTB4 is a significantly weaker inhibitor. These findings highlight a natural feedback mechanism for controlling LTB4-driven inflammation and suggest that modulating the metabolism of LTB4 could be a viable therapeutic strategy for inflammatory diseases. Further research to elucidate the precise molecular interactions and to obtain more detailed quantitative data, such as IC50 values for various cellular responses, will be invaluable for the development of targeted anti-inflammatory agents.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 18-Carboxy dinor Leukotriene B4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of 18-Carboxy dinor Leukotriene B4, a β-oxidation metabolite of Leukotriene B4 (LTB4).[1][2][3] Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Identification and Safety Precautions

This compound is often supplied as a solution in a flammable solvent, such as ethanol.[3] The primary hazard is associated with the solvent, which is a highly flammable liquid and vapor and can cause serious eye irritation.[4] Therefore, it is crucial to handle this substance with appropriate safety measures.

Key Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces.[4][5]

  • Keep the container tightly closed.[4][5]

  • Ground and bond the container and receiving equipment.[4][5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4][5]

  • Use only non-sparking tools.[4][5]

  • Take precautionary measures against static discharge.[4][5]

  • Wash hands thoroughly after handling.[5]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValue
CAS Number 102674-12-4[1][6]
Molecular Formula C₁₈H₂₆O₆[1][3]
Molecular Weight 338.4 g/mol [1][3]
Purity ≥97%[3]
Formulation A solution in ethanol[3]
Storage -20°C[7]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[5][8] The following is a general procedural guide for laboratory personnel.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles

    • Flame-resistant lab coat

    • Chemical-resistant gloves (e.g., nitrile)

2. Waste Collection:

  • Do not dispose of this compound down the drain.

  • Collect the waste in a designated, properly labeled hazardous waste container.

  • The container must be compatible with flammable liquids. A glass or chemically resistant plastic bottle with a secure screw cap is recommended.

  • Use a funnel to transfer the waste into the container to avoid spills.

  • Ensure the waste container is not filled to more than 80% of its capacity to allow for vapor expansion.

3. Waste Labeling:

  • Label the hazardous waste container clearly and accurately. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound in Ethanol"

    • The concentration of the components.

    • The associated hazards (e.g., "Flammable Liquid," "Irritant").

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

4. Waste Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be a well-ventilated, cool, and dry location, away from sources of ignition.

  • Store in a secondary containment bin to prevent the spread of material in case of a leak.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Need to Dispose of This compound B Wear Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Is a designated flammable waste container available? B->C D Obtain a new, appropriate waste container. C->D No E Transfer waste to the container using a funnel. C->E Yes D->E F Securely cap the container. E->F G Label the container with contents, hazards, and date. F->G H Store in a designated, ventilated, and cool satellite accumulation area. G->H I Contact Environmental Health & Safety (EHS) for waste pickup. H->I J End: Waste Properly Disposed I->J

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
18-Carboxy dinor Leukotriene B4
Reactant of Route 2
18-Carboxy dinor Leukotriene B4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。